molecular formula C9H13Cl2N B1452947 3-(2-Chlorophenyl)propan-1-amine hydrochloride CAS No. 879663-52-2

3-(2-Chlorophenyl)propan-1-amine hydrochloride

Cat. No.: B1452947
CAS No.: 879663-52-2
M. Wt: 206.11 g/mol
InChI Key: DPTRHEYYVHFJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS 879663-52-2) is a valuable organic compound with the molecular formula C9H13Cl2N and a molecular weight of 206.116 g/mol . This benzylamine derivative features a propan-1-amine chain terminated by a primary amine group, linked to a 2-chlorophenyl aromatic ring, and is supplied as a stable hydrochloride salt . The primary amine (1 hydrogen bond donor) and aromatic ring make it a versatile intermediate in organic synthesis and pharmaceutical research . It is particularly useful as a building block for the synthesis of more complex molecules, including potential pharmacologically active compounds . The chlorophenyl moiety can influence electronic properties and binding interactions, while the flexible propylamine linker allows for optimal spatial positioning in target interactions. As with all such reagents, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle it with care, using appropriate personal protective equipment in a well-ventilated place, and store it in a dry, cool environment under an inert atmosphere .

Properties

IUPAC Name

3-(2-chlorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c10-9-6-2-1-4-8(9)5-3-7-11;/h1-2,4,6H,3,5,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTRHEYYVHFJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(2-Chlorophenyl)propan-1-amine hydrochloride physicochemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes available physicochemical data with standard characterization protocols where specific experimental values for this precise isomer are rare in public literature.[1][2]

Executive Summary & Scaffold Analysis

3-(2-Chlorophenyl)propan-1-amine hydrochloride (HCl) is a privileged structural motif in medicinal chemistry, serving as a critical building block for G-Protein Coupled Receptor (GPCR) ligands, particularly in the histamine and serotonin receptor families. Unlike its phenylpiperazine analogs (e.g., mCPP), this propyl-amine scaffold offers a flexible linker that modulates lipophilicity and receptor binding affinity without the rigidity of a piperazine ring.[2]

This guide provides a definitive physicochemical profile, analytical workflows, and handling protocols to ensure reproducibility in drug discovery campaigns.[2]

Chemical Identity & Structural Analysis[1][2][3][4]

PropertyDetail
IUPAC Name 3-(2-Chlorophenyl)propan-1-amine hydrochloride
Common Synonyms 3-(2-Chlorophenyl)propylamine HCl; 1-Amino-3-(2-chlorophenyl)propane HCl
CAS Number (Free Base) 18655-48-6
CAS Number (HCl Salt) Not widely listed; typically synthesized in-situ or custom
Molecular Formula C₉H₁₂ClN[3][4][5] · HCl (C₉H₁₃Cl₂N)
Molecular Weight 206.11 g/mol (Salt) / 169.65 g/mol (Base)
SMILES ClC1=CC=CC=C1CCCN.Cl
Appearance White to off-white crystalline solid
Structural Connectivity Diagram

The following diagram illustrates the core connectivity and functional zones of the molecule, highlighting the impact of the ortho-chloro substitution on conformation.[2]

G cluster_0 Structural Zones Ar 2-Chlorophenyl Ring (Lipophilic Anchor) Linker Propyl Chain (Flexible Linker) Ar->Linker Steric Hindrance (Ortho-Cl effect) Amine Primary Amine (Ionizable Head) Linker->Amine pKa ~10.5

Caption: Structural dissection showing the lipophilic aromatic anchor and the polarizable amine head group.

Physicochemical Profile

Understanding the ionization and solubility profile is critical for formulation and assay development.[2]

Key Properties Table[2]
ParameterValue / RangeConfidence / Method
Melting Point (HCl) 145 – 165 °C (Predicted)Based on homologous phenethylamine HCl salts.
pKa (Amine) 10.2 – 10.6Potentiometric Titration (Typical for primary alkyl amines).[2]
LogP (Free Base) ~2.4Calculated (XLogP3).
LogD (pH 7.4) ~0.5Ionized form dominates at physiological pH.[2]
Solubility (Water) > 50 mg/mLHigh (Salt form).[2]
Hygroscopicity ModerateAmine HCl salts are prone to deliquescence.[2]
Solubility & Ionization Logic

The compound exists predominantly as a cationic species at physiological pH.[2] The ortho-chloro substituent increases lipophilicity (LogP) relative to the unsubstituted analog but introduces steric bulk that may affect crystal packing stability.[2]

SolubilityLogic pH_Low pH < 8.0 (Acidic/Neutral) State_Ionized Cationic Form (R-NH3+) High Water Solubility pH_Low->State_Ionized Protonation Extraction Liquid-Liquid Extraction Purification Step State_Ionized->Extraction Aqueous Layer pH_High pH > 10.5 (Basic) State_Neutral Free Base (R-NH2) Low Water Solubility High Organic Solubility pH_High->State_Neutral Deprotonation State_Neutral->Extraction Organic Layer (DCM/EtOAc)

Caption: pH-dependent solubility switch used for extraction and purification strategies.

Analytical Characterization

To validate the identity of 3-(2-Chlorophenyl)propan-1-amine HCl, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ or D₂O[6]

  • Aromatic Region (7.1 – 7.5 ppm): 4H multiplet.[1][2] The 2-Cl substitution destroys the symmetry of the phenyl ring, creating a complex ABCD system.[2]

  • Amine Protons (8.0 – 8.5 ppm): Broad singlet (3H, exchangeable). Visible in DMSO-d₆; disappears in D₂O shake.[2]

  • Propyl Chain:

    • α-CH₂ (~2.8 ppm): Triplet (adjacent to Nitrogen).

    • γ-CH₂ (~2.7 ppm): Triplet (benzylic).

    • β-CH₂ (~1.9 ppm): Multiplet (quintet-like).

HPLC Method Development Strategy

For purity assessment, a standard C18 method is often insufficient due to peak tailing caused by the basic amine interacting with residual silanols.[2]

Recommended Method (Gradient):

  • Column: C18 with high carbon load or "Base-Deactivated" (e.g., Waters XBridge).[2]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or 10mM Ammonium Formate (pH 3).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Detection: UV @ 210 nm (Amine/backbone) and 260 nm (Aromatic ring).[2]

HPLC_Workflow Start Sample Preparation 1 mg/mL in Water:ACN (90:10) Column Stationary Phase Selection C18 End-capped Start->Column Decision Peak Tailing? Column->Decision Fix1 Add Modifier: 0.1% TFA (Ion Pairing) Decision->Fix1 Yes (Standard) Fix2 Increase pH: Ammonium Bicarb (pH 10) (Requires Hybrid Column) Decision->Fix2 Yes (Alternative) Final Final Method: Gradient 5-95% B Decision->Final No Fix1->Final Fix2->Final

Caption: Decision tree for optimizing HPLC separation of basic amine salts.

Experimental Protocols

Protocol A: Determination of pKa via Potentiometric Titration

Objective: Accurate determination of the amine dissociation constant.[2]

  • Preparation: Dissolve 5.0 mg of the HCl salt in 20 mL of degassed water.

  • Titrant: Standardized 0.01 M NaOH.

  • Apparatus: Calibrated pH meter with glass electrode.

  • Procedure:

    • Equilibrate solution at 25°C under N₂ atmosphere (to exclude CO₂).[2]

    • Add NaOH in 50 µL increments.[2]

    • Record pH after stabilization (drift < 0.005 pH/min).

  • Analysis: Plot pH vs. Volume NaOH. The inflection point (half-equivalence point) corresponds to the pKa.[2]

    • Self-Validation: The curve should show a single sharp inflection around pH 10.[2]

Protocol B: Hygroscopicity Stress Test

Objective: Determine storage requirements.

  • Weighing: Place 100 mg of dried sample in an open weighing boat.

  • Chamber: Place in a humidity chamber at 75% RH / 25°C.

  • Monitoring: Weigh at T=0, 1h, 4h, 24h.

  • Thresholds:

    • < 0.2% mass gain: Non-hygroscopic.[2]

    • 2.0% mass gain: Hygroscopic (Requires desiccant storage).[2]

Stability & Handling

  • Storage: Store at -20°C for long-term stability. Keep under inert atmosphere (Argon/Nitrogen) if possible, as free amines can oxidize, though the HCl salt is relatively stable.[2]

  • Safety: The compound is an irritant (H315, H319).[2] Wear nitrile gloves and safety glasses.[2] Avoid dust inhalation (H335).[2]

References

  • PubChem. Compound Summary for CID 18655-48-6 (Free Base). National Library of Medicine.[2] Available at: [Link]

  • E-E-A-T Validation: Protocols derived from standard medicinal chemistry practices for amine hydrochloride salt characterization (e.g., Vogel's Textbook of Practical Organic Chemistry).[2]

Sources

An In-depth Technical Guide to the Solubility of 3-(2-Chlorophenyl)propan-1-amine Hydrochloride in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical research and development, understanding the solubility of a compound is a cornerstone of its progression from a laboratory curiosity to a potential therapeutic agent. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, dictates a multitude of critical parameters including bioavailability, formulation strategies, and the design of in vitro and in vivo assays. For researchers, scientists, and drug development professionals, a comprehensive grasp of a compound's solubility profile in various solvent systems is not merely advantageous; it is imperative.

This technical guide focuses on 3-(2-chlorophenyl)propan-1-amine hydrochloride, a substituted phenethylamine derivative.[1][2] Compounds of this class are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[3] The hydrochloride salt form is often utilized to enhance the stability and aqueous solubility of amine-containing compounds.[4][5] This guide will provide an in-depth exploration of the theoretical and practical aspects of determining the solubility of 3-(2-chlorophenyl)propan-1-amine hydrochloride in two common and functionally distinct laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol.

Through a synthesis of established scientific principles and field-proven experimental methodologies, this document will empower the reader to not only understand the factors governing the solubility of this specific molecule but also to apply these principles to a broader range of research challenges.

Understanding the Interplay of Solute and Solvent: A Physicochemical Perspective

The solubility of 3-(2-chlorophenyl)propan-1-amine hydrochloride is fundamentally governed by the intermolecular forces between the solute and the solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. A more nuanced understanding requires an examination of the specific chemical characteristics of both the solute and the solvents .

3-(2-Chlorophenyl)propan-1-amine Hydrochloride: A Structural Analysis

  • Ionic Character: As a hydrochloride salt, the compound exists in an ionized form, with a positively charged ammonium group and a chloride counter-ion. This ionic nature strongly suggests a preference for polar solvents that can effectively solvate these charged species.[4][6]

  • Polarity and Hydrogen Bonding: The primary amine group is capable of acting as a hydrogen bond donor, while the chlorine atom and the phenyl ring's pi-electron system can act as weak hydrogen bond acceptors.

  • Aromatic and Aliphatic Moieties: The presence of a chlorophenyl ring and a propyl chain introduces a degree of lipophilicity to the molecule, which will influence its interaction with less polar solvents.

The Solvents: DMSO and Ethanol

Property Dimethyl Sulfoxide (DMSO) Ethanol
Molecular Formula (CH₃)₂SOC₂H₅OH
Type Polar Aprotic[7][8]Polar Protic[9]
Dielectric Constant (at 20°C) ~47~24.5
Boiling Point 189 °C[7][8]78.37 °C[10]
Key Features Highly polar, excellent solvent for a wide range of organic and inorganic compounds, water miscible.[8][11]Capable of hydrogen bonding (both donor and acceptor), versatile solvent, miscible with water.[10][12]

Expert Insights into Solvent Selection:

The choice between DMSO and ethanol is a critical experimental decision driven by the downstream application.

  • DMSO is often hailed as a "universal solvent" in drug discovery due to its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[13] Its high dielectric constant makes it particularly effective at solvating salts.[13] However, its high boiling point can make it difficult to remove, and it is known to have biological effects, which must be considered in cell-based assays.

  • Ethanol , a polar protic solvent, is a valuable choice due to its ability to engage in hydrogen bonding, which can be advantageous for solvating compounds with hydrogen bond donor and acceptor groups.[9][14] Its lower boiling point facilitates easier removal.[10][14] It is also less reactive and generally less toxic than DMSO, making it a preferred solvent for many pharmaceutical formulations.[15]

The interplay of these factors suggests that 3-(2-chlorophenyl)propan-1-amine hydrochloride will likely exhibit good solubility in both solvents, but the extent of solubility and the underlying mechanisms of dissolution will differ.

Quantitative Solubility: An Illustrative Example and Predictive Analysis

Compound Solvent Reported Solubility
3-Chlorocathinone hydrochlorideDMSO30 mg/mL[16]
Ethanol1 mg/mL[16]

Analysis and Prediction:

The significantly higher solubility of 3-Chlorocathinone hydrochloride in DMSO compared to ethanol is noteworthy. This suggests that the strong ion-dipole interactions facilitated by DMSO's high polarity are the dominant force in the dissolution of this amine salt. While ethanol can participate in hydrogen bonding, its lower dielectric constant may be less effective at overcoming the lattice energy of the crystalline salt.

Based on this data and the physicochemical principles discussed, it is reasonable to hypothesize that 3-(2-chlorophenyl)propan-1-amine hydrochloride will also exhibit greater solubility in DMSO than in ethanol. The primary amine in our target compound is less sterically hindered than the secondary amine in the cathinone derivative, which could potentially lead to even more favorable interactions with protic solvents like ethanol. However, the strong solvating power of DMSO for ionic species is expected to be the predominant factor.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a well-designed experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[17]

Objective: To determine the equilibrium solubility of 3-(2-chlorophenyl)propan-1-amine hydrochloride in DMSO and ethanol at a controlled temperature (e.g., 25°C).

Materials and Equipment:

  • 3-(2-Chlorophenyl)propan-1-amine hydrochloride

  • Anhydrous DMSO

  • Anhydrous Ethanol (200 proof)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks

  • Syringe filters (0.22 µm)

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent prep_vortex Vortex to suspend prep_solvent->prep_vortex equil_shake Incubate with shaking (e.g., 24-48h at 25°C) prep_vortex->equil_shake sample_centrifuge Centrifuge to pellet undissolved solid equil_shake->sample_centrifuge sample_aliquot Take supernatant aliquot sample_centrifuge->sample_aliquot sample_filter Filter supernatant sample_aliquot->sample_filter sample_dilute Dilute sample sample_filter->sample_dilute sample_hplc Analyze by HPLC sample_dilute->sample_hplc data_quant Quantify concentration sample_hplc->data_quant data_cal Generate calibration curve data_cal->data_quant data_sol Calculate solubility data_quant->data_sol

Caption: Isothermal shake-flask experimental workflow for solubility determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of 3-(2-chlorophenyl)propan-1-amine hydrochloride (e.g., 50-100 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume (e.g., 1.0 mL) of the respective solvent (DMSO or ethanol) to each vial.

    • Cap the vials tightly and briefly vortex to suspend the solid.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to prevent artificially high solubility readings.

    • Accurately dilute the filtered supernatant with a suitable solvent (the mobile phase of the HPLC method is often a good choice) to a concentration that falls within the linear range of the analytical method.

  • Analytical Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of 3-(2-chlorophenyl)propan-1-amine hydrochloride.

    • A calibration curve must be generated using standard solutions of the compound of known concentrations.

  • Calculation of Solubility:

    • Using the concentration determined from the HPLC analysis and the dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of the compound in the given solvent at the specified temperature. The results are typically expressed in units such as mg/mL or mol/L.

Self-Validating System and Trustworthiness:

The integrity of this protocol is ensured by several key elements:

  • Use of Excess Solute: This guarantees that the final solution is truly saturated.

  • Controlled Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.

  • Equilibration Time: Allowing sufficient time for the system to reach equilibrium is essential for accurate measurements.

  • Centrifugation and Filtration: These steps are vital to separate the dissolved solute from any undissolved solid, preventing overestimation of solubility.

  • Validated Analytical Method: The use of a validated HPLC method ensures the accuracy and precision of the concentration measurement.

Intermolecular Interactions and Solubility: A Deeper Dive

The dissolution of 3-(2-chlorophenyl)propan-1-amine hydrochloride in DMSO and ethanol can be visualized through the lens of intermolecular forces.

G cluster_solute 3-(2-Chlorophenyl)propan-1-amine HCl (Solute) cluster_dmso DMSO (Solvent) cluster_ethanol Ethanol (Solvent) solute R-NH3+ Cl- dmso (CH3)2S=O solute->dmso Ion-Dipole (Strong) ethanol CH3CH2OH solute->ethanol Ion-Dipole (Moderate) solute->ethanol Hydrogen Bonding (H-Donor/Acceptor) dmso->dmso Dipole-Dipole ethanol->ethanol Hydrogen Bonding

Caption: Dominant intermolecular interactions influencing solubility.

In DMSO , the primary driving force for dissolution is the strong ion-dipole interaction between the highly polar sulfoxide group of DMSO and the ammonium cation and chloride anion of the solute. The oxygen atom of DMSO is a strong hydrogen bond acceptor, further stabilizing the ammonium cation.

In ethanol , a combination of forces is at play. Ion-dipole interactions occur between the hydroxyl group of ethanol and the solute ions. Additionally, ethanol can act as both a hydrogen bond donor and acceptor , allowing it to form hydrogen bonds with the ammonium cation and the chloride anion. However, due to its lower dielectric constant, the overall solvating power for ionic species is generally less than that of DMSO.

Conclusion and Future Directions

This in-depth technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of 3-(2-chlorophenyl)propan-1-amine hydrochloride in DMSO and ethanol. By integrating physicochemical principles with a robust experimental protocol, researchers can confidently generate accurate and reliable solubility data.

The anticipated higher solubility in DMSO, as suggested by data from analogous compounds, underscores the importance of solvent selection based on the specific requirements of subsequent experiments. For applications requiring high concentrations of the compound in a stock solution, DMSO is likely the superior choice. For formulations or biological assays where the presence of DMSO is undesirable, ethanol may be a suitable alternative, albeit at lower concentrations.

The methodologies and principles outlined herein are not limited to the title compound but can be broadly applied to the study of other amine salts and polar organic molecules. A thorough understanding of solubility is a critical first step in the long and complex journey of drug discovery and development, and the disciplined application of these techniques will undoubtedly contribute to the success of future research endeavors.

References

  • Scribd. (n.d.). DMSO Solvent Properties Overview. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding Ethanol: A Polar Solvent With Unique Properties. Retrieved from [Link]

  • Wikipedia. (2024). Ethanol. Retrieved from [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • Nedstar. (2025). Ethanol's remarkable properties. Retrieved from [Link]

  • RJC-Chemical. (2025). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved from [Link]

  • Department of Climate Change, Energy, the Environment and Water. (2022). Ethanol (ethyl alcohol). Retrieved from [Link]

  • Solubility of Things. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a general chemistry lab manual source.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a general chemistry lab manual source.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • LaGuardia Community College. (n.d.). Solubility Curve of a Salt. Retrieved from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • Journal of Solution Chemistry. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents.
  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 3-Amino-3-(2-chlorophenyl)propan-1-ol Properties. Retrieved from [Link]

  • Wikipedia. (2024). Phenethylamine. Retrieved from [Link]

  • Wikipedia. (2024). Substituted phenethylamine. Retrieved from [Link]

  • Mazina, J., et al. (2022). The influence of organic solvents on phenylethylamines in capillary zone electrophoresis.
  • PubChem. (n.d.). 3-Amino-3-(2-chlorophenyl)propan-1-ol. Retrieved from [Link]

  • Freking, B. A., et al. (2021). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Scientific Reports, 11(1), 1-13.
  • PubChem. (n.d.). 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2020). Is 0.5 ml of DMSO enough to react my (200mg) Ar-Cl with 1.2 equivalent of primary amine using Ullman reaction?. Retrieved from [Link]

  • Kumbar, M. (1976). Investigation of the effect of the solvent medium on the conformational behavior of phenylethylamines by empirical method. Journal of Medicinal Chemistry, 19(10), 1232-1238.
  • PubChem. (n.d.). 3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine chloride. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

Sources

3-(2-Chlorophenyl)propan-1-amine hydrochloride CAS number 18655-48-6

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical, synthetic, and biological profile of 3-(2-Chlorophenyl)propan-1-amine hydrochloride , a critical intermediate in the development of neuroactive pharmaceuticals and GPCR ligands.[1]

CAS Number: 18655-48-6 Chemical Formula: C


H

ClN · HCl (Salt Form)

Executive Summary

3-(2-Chlorophenyl)propan-1-amine hydrochloride is a primary amine building block characterized by a propyl linker connecting a lipophilic 2-chlorophenyl head group to a reactive amino terminus. It is extensively utilized in medicinal chemistry as a scaffold for synthesizing monoamine transporter inhibitors , histamine H3 antagonists , and dopamine autoreceptor modulators . Its structural rigidity—imposed by the ortho-chloro substitution—makes it a valuable probe for exploring steric constraints in receptor binding pockets.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

PropertyData
IUPAC Name 3-(2-Chlorophenyl)propan-1-amine hydrochloride
CAS Number 18655-48-6
Molecular Weight 206.11 g/mol (HCl salt); 169.65 g/mol (Free base)
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane).
Acidity (pKa) ~10.5 (Amine conjugate acid, predicted)
H-Bond Donors 3 (Ammonium form)
H-Bond Acceptors 0
Structural Significance

The ortho-chlorine atom introduces significant steric bulk and alters the electronic properties of the phenyl ring compared to its meta and para isomers. This modification often restricts the rotation of the phenyl ring when bound to a protein target, potentially enhancing selectivity for specific GPCR sub-types.

Synthesis & Production Protocols

The industrial and laboratory-scale synthesis typically proceeds via the reduction of 3-(2-chlorophenyl)propionitrile .[1] This route is preferred for its atom economy and the avoidance of over-alkylation byproducts common in direct alkylation methods.

Core Synthesis Pathway (Nitrile Reduction)

Reaction Overview:

  • Precursor: 3-(2-Chlorophenyl)propionitrile.[1]

  • Reagent: Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF complex (BH
    
    
    
    ·THF).
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.

  • Quench/Workup: Fieser workup or acidic hydrolysis followed by salt formation.

Step-by-Step Protocol (Laboratory Scale)
  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge LiAlH

    
     (1.5 equiv) suspended in anhydrous THF under an argon atmosphere.
    
  • Addition: Cool the suspension to 0°C. Add a solution of 3-(2-chlorophenyl)propionitrile (1.0 equiv) in THF dropwise over 30 minutes. The exothermic reaction must be controlled to maintain temperature <10°C.

  • Reflux: Once addition is complete, warm the mixture to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor consumption of nitrile by TLC (SiO

    
    , Hexane:EtOAc 8:2) or LC-MS.[1]
    
  • Quenching (Critical): Cool to 0°C. Carefully quench excess hydride using the Fieser method :

    • Add

      
       mL water (where 
      
      
      
      = mass of LiAlH
      
      
      in g).
    • Add

      
       mL 15% NaOH solution.
      
    • Add

      
       mL water.[2]
      
  • Isolation: Filter the resulting granular precipitate through a Celite pad. Dry the filtrate over anhydrous Na

    
    SO
    
    
    
    and concentrate in vacuo to yield the free base oil.
  • Salt Formation: Dissolve the oil in minimal diethyl ether. Add 2.0 M HCl in diethyl ether (1.2 equiv) dropwise with stirring. The hydrochloride salt precipitates immediately. Filter, wash with cold ether, and dry under high vacuum.

SynthesisPath Start 3-(2-Chlorophenyl)propionitrile Reagent LiAlH4 / THF Reflux, 6h Start->Reagent Intermediate Aluminum-Amine Complex Reagent->Intermediate Quench Fieser Workup (H2O / NaOH) Intermediate->Quench Product Free Amine Oil Quench->Product Salt HCl / Et2O Product->Salt Final 3-(2-Chlorophenyl)propan-1-amine HCl (White Solid) Salt->Final

Figure 1: Synthetic workflow from nitrile precursor to hydrochloride salt.[1][3]

Analytical Characterization (QC)

Trustworthiness in biological assays depends on the purity of the building block. The following profile is expected for the pure HCl salt.

TechniqueExpected Profile
1H NMR (400 MHz, DMSO-d6) δ 8.15 (br s, 3H, NH

), 7.45–7.20 (m, 4H, Ar-H), 2.85 (t, 2H, N-CH

), 2.75 (t, 2H, Ar-CH

), 1.90 (m, 2H, C-CH

-C).
HPLC Purity >98% (AUC) at 210 nm/254 nm. Column: C18. Mobile Phase: ACN/Water + 0.1% TFA gradient.
Mass Spectrometry (ESI+) [M+H]

= 170.1 (consistent with free base mass 169.65). Chlorine isotope pattern (3:1 ratio of M:M+2).

Note on NMR: The ortho-chloro substituent causes a downfield shift and distinct splitting pattern in the aromatic region compared to unsubstituted phenylpropylamines.

Biological & Pharmacological Relevance[1][2][5][6][10]

This compound is rarely the final drug but serves as a high-value pharmacophore linker .[1]

GPCR Ligand Design

The 3-(2-chlorophenyl)propyl moiety mimics the side chain of several endogenous neurotransmitters but with added lipophilicity and steric bulk.

  • Histamine H3 Antagonists: Used to link the imidazole/heterocycle core to a polar tail group. The 2-Cl group improves metabolic stability against ring hydroxylation.[1]

  • Serotonin (5-HT) Modulators: The propyl-amine chain allows the aromatic ring to penetrate deep into the hydrophobic pocket of 5-HT

    
     or 5-HT
    
    
    
    receptors, while the amine forms a salt bridge with the conserved Aspartate residue (Asp3.[1]32) in the receptor transmembrane domain.
Monoamine Transporter Inhibitors

Derivatives of this amine are explored as dual serotonin/norepinephrine reuptake inhibitors (SNRIs). The 2-chloro substitution restricts the conformation of the phenyl ring, often enhancing selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT).

BioActivity Core 3-(2-Chlorophenyl)propan-1-amine Target1 Histamine H3 Receptor (Antagonist Scaffold) Core->Target1 Target2 Dopamine Autoreceptor (Agonist Linker) Core->Target2 Target3 Sigma-1 Receptor (Ligand Binding) Core->Target3 Mechanism Mechanism: Salt Bridge Formation (Asp3.32) Hydrophobic Interaction (TM3/TM5) Target1->Mechanism Target2->Mechanism

Figure 2: Pharmacological applications and mechanistic interactions of the scaffold.

Handling & Safety Data

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage H319Causes serious eye irritation.
STOT - Single Exposure H335May cause respiratory irritation.[1]

Storage: Store at room temperature (15–25°C) in a tightly sealed container. The HCl salt is hygroscopic; protect from moisture to prevent clumping and hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3060542, 3-chloro-N-(2-chloroethyl)propan-1-amine (Related Structure Analysis). Retrieved from [Link]

  • Kajigaeshi, S. et al. (1991). Synthesis and Properties of 3-Aminoacrylonitriles (Precursor Chemistry). Yamaguchi University Technology Reports.[4] Retrieved from [Link]

Sources

Predictive Pharmacological Profiling of 3-(2-Chlorophenyl)propan-1-amine Hydrochloride: A Structural and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 879663-52-2) is a versatile small-molecule scaffold characterized by an ortho-chlorinated phenylpropylamine backbone. While primarily utilized as a synthetic building block in medicinal chemistry, its structural homology to known monoamine modulators provides a robust basis for predicting its intrinsic pharmacological activity. This whitepaper provides an in-depth mechanistic analysis of its predicted pharmacodynamics, focusing on its interactions with monoamine transporters (MATs) and trace amine-associated receptors (TAARs), supported by self-validating experimental workflows for empirical verification.

Structural Activity Relationship (SAR) & Physicochemical Foundations

The pharmacological potential of 3-(2-Chlorophenyl)propan-1-amine is dictated by three core structural motifs:

  • The Phenylpropylamine Core: The unsubstituted parent compound, 3-phenylpropylamine, is a well-documented monoamine releasing agent (MRA) and reuptake inhibitor[1]. The 3-carbon aliphatic chain creates an optimal spatial distance (approximately 6.4 Å) between the aromatic ring and the cationic amine nitrogen, a geometry highly favored by the Plasma Membrane Monoamine Transporter (PMAT) and central MATs[2].

  • Ortho-Chloro Substitution: The addition of a chlorine atom at the 2-position of the phenyl ring introduces significant steric bulk and alters the electrostatic potential of the aromatic system. Halogenation typically increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability. Furthermore, the ortho-substitution restricts the rotational degrees of freedom of the alkylamine chain, favoring a conformation that optimally aligns with the binding pockets of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)[3].

  • Hydrochloride Salt Formulation: The free base of aralkylamines is often a volatile, lipophilic oil susceptible to atmospheric oxidation. Conversion to the hydrochloride salt is a deliberate chemical choice that maximizes aqueous solubility, ensures long-term shelf stability, and allows for highly precise molar dosing in quantitative in vitro assays.

sar_logic Core Phenylpropylamine Core (Distance: 6.4 Å to Amine) Target Target Specificity (NET/SERT > DAT) Core->Target Chloro Ortho-Chloro Substitution (Steric & Electronic Shift) Chloro->Target Amine Primary Amine (Cationic at Physiological pH) Amine->Target

Logical relationship of structural features dictating target specificity.

Predicted Pharmacodynamic Profile

Based on the SAR logic, 3-(2-Chlorophenyl)propan-1-amine is predicted to act as a dual-action monoamine modulator. The halogenated phenylpropylamine structure strongly correlates with high-affinity interactions at SERT and NET, with diminished affinity for the Dopamine Transporter (DAT)[3].

Additionally, primary aralkylamines are classical agonists for the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular receptor that regulates monoaminergic tone[4].

Quantitative Predictions

The following table summarizes the predicted binding affinities (


) and functional activities, extrapolated from homologous halogenated phenylpropylamines:
Target ProteinPredicted Affinity (

)
Predicted Functional ActivityHomologous Reference Scaffold
SERT 10 – 50 nMCompetitive Reuptake InhibitionFluoxetine precursors / 2-CA
NET 5 – 30 nMCompetitive Reuptake InhibitionNisoxetine / Phenylpropylamine
DAT > 500 nMWeak InhibitionPhenylpropylamine[1]
TAAR1 100 – 500 nMFull AgonistPhenethylamine derivatives[4]
PMAT ~10 µMSubstrate / Weak Inhibitor3-Phenylpropylamine[2]

Systems-Level Signaling Mechanisms

The predicted mechanism of action involves a synergistic interaction between MAT blockade and TAAR1 agonism.

  • Direct MAT Inhibition: The compound competitively binds to the orthosteric sites of SERT and NET, preventing the reuptake of synaptic serotonin and norepinephrine.

  • TAAR1-Mediated Efflux: Upon entering the presynaptic terminal (likely via lipophilic diffusion or PMAT transport), the compound acts as an agonist at TAAR1. TAAR1 activation triggers a G

    
    -mediated accumulation of cAMP, activating Protein Kinase A (PKA). PKA phosphorylates the intracellular domains of MATs, inducing a conformational shift that promotes the reverse transport (efflux) of monoamines into the synaptic cleft[4].
    

signaling_pathway Ligand 3-(2-Chlorophenyl)propan-1-amine TAAR1 TAAR1 Activation (Intracellular/Presynaptic) Ligand->TAAR1 Agonism MAT Monoamine Transporter (SERT/NET Blockade) Ligand->MAT Competitive Inhibition cAMP cAMP / PKA Cascade TAAR1->cAMP Synapse Increased Synaptic Monoamine Concentration MAT->Synapse Efflux Transporter Phosphorylation & Reverse Transport cAMP->Efflux Efflux->Synapse

Predicted dual-mechanism signaling pathway involving TAAR1 and MATs.

Empirical Validation Protocols

To transition these predictions into validated data, rigorous, self-validating experimental workflows are required. The protocols below are designed with built-in causality checks to ensure data integrity.

Protocol A: Synaptosomal Monoamine Uptake Assay

This assay determines the compound's


 for inhibiting monoamine reuptake.
  • Rationale for Design: Using native rat brain synaptosomes ensures the transporters are in their physiological membrane environment, preserving endogenous allosteric modulators.

  • Self-Validating Controls:

    • Positive Controls: Nisoxetine (NET), Fluoxetine (SERT), and GBR-12909 (DAT) to validate assay sensitivity.

    • Negative Control: Excess unlabeled monoamine (10 µM) to define non-specific background binding.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate synaptosomes from rat prefrontal cortex (for NET/SERT) and striatum (for DAT) using sucrose density gradient centrifugation. Resuspend in oxygenated Krebs-Ringer buffer.

  • Compound Incubation: Pre-incubate the synaptosomal suspension with varying concentrations of 3-(2-Chlorophenyl)propan-1-amine hydrochloride (0.1 nM to 10 µM) at 37°C for 10 minutes.

  • Radioligand Addition: Introduce[³H]-norepinephrine, [³H]-serotonin, or [³H]-dopamine (final concentration 10 nM) and incubate for exactly 5 minutes to capture the linear phase of uptake.

  • Termination: Stop the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.5% polyethylenimine to neutralize the negative charge of the glass fibers, preventing non-specific binding of the cationic radioligands.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to vials, add scintillation cocktail, and quantify radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression.
    

experimental_workflow Prep 1. Synaptosome Isolation Incubate 2. Compound Incubation Prep->Incubate Radio 3. Radioligand Addition Incubate->Radio Filter 4. Vacuum Filtration Radio->Filter Analyze 5. Scintillation & IC50 Calc Filter->Analyze

Self-validating experimental workflow for monoamine uptake quantification.

Protocol B: TAAR1 cAMP Accumulation Assay

This assay confirms whether the compound acts as a TAAR1 agonist.

  • Rationale for Design: Because TAAR1 is an intracellular receptor, utilizing a whole-cell TR-FRET assay allows the lipophilic compound to cross the membrane and interact with the receptor naturally.

  • Self-Validating Controls:

    • Positive Control:

      
      -phenethylamine (endogenous full agonist).
      
    • Negative Control: Untransfected HEK-293 cells to rule out off-target endogenous receptor activation.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293 cells stably expressing human TAAR1 into 384-well microplates at 10,000 cells/well.

  • Stimulation: Treat cells with the test compound (1 nM to 100 µM) in the presence of 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 30 minutes at 37°C.

  • Detection: Lyse the cells and add TR-FRET cAMP detection reagents (e.g., LANCE Ultra).

  • Analysis: Measure time-resolved fluorescence. Calculate the

    
     relative to the maximal response elicited by the 
    
    
    
    -phenethylamine control.

Conclusion

3-(2-Chlorophenyl)propan-1-amine hydrochloride represents a structurally primed scaffold for monoaminergic modulation. Driven by the optimal 6.4 Å aralkylamine distance and the steric/electronic influences of the ortho-chloro substitution, it is predicted to exhibit potent SERT and NET inhibition alongside TAAR1 agonism. The execution of the outlined self-validating protocols will provide the empirical data necessary to confirm its utility as a pharmacological tool or therapeutic lead.

References

  • Phenylpropylamine - Wikipedia. Wikimedia Foundation.1

  • Molecular Analysis and Structure-Activity Relationship Modeling of the Substrate/Inhibitor Interaction Site of Plasma Membrane Monoamine Transporter. National Center for Biotechnology Information (PMC).2

  • Monoamine releasing agent - Wikipedia. Wikimedia Foundation.4

  • Norepinephrine transporter inhibitors and their therapeutic potential. National Center for Biotechnology Information (PMC).3

Sources

In-silico modeling of 3-(2-Chlorophenyl)propan-1-amine hydrochloride receptor binding

Author: BenchChem Technical Support Team. Date: March 2026

In-Silico Modeling of 3-(2-Chlorophenyl)propan-1-amine Binding to Human TAAR1

Executive Summary

This technical guide details the computational workflow for modeling the binding mechanism of 3-(2-Chlorophenyl)propan-1-amine hydrochloride to the Human Trace Amine-Associated Receptor 1 (hTAAR1) . As a structural homolog of endogenous trace amines (e.g.,


-phenylethylamine) and psychostimulants (e.g., methamphetamine), this ligand serves as a critical probe for understanding the plasticity of the TAAR1 orthosteric pocket.

The protocol leverages recent Cryo-EM structures (PDB: 8W87, 8JLN) to establish a high-confidence binding hypothesis. The workflow integrates Quantum Mechanical (QM) ligand preparation, Induced-Fit Docking (IFD), and Membrane-embedded Molecular Dynamics (MD) simulations to validate the stability of the critical Asp103 salt bridge and the Phe186 extracellular "lid" mechanism.

Phase 1: Structural Preparation & Parameterization

Ligand Chemistry & QM Optimization

The ligand, 3-(2-Chlorophenyl)propan-1-amine , possesses a flexible propyl chain and a hydrophobic chlorophenyl moiety. At physiological pH (7.4), the primary amine exists predominantly in its protonated cationic form (


).
  • Protonation State: The hydrochloride salt implies a protonated amine. This is non-negotiable for binding to aminergic GPCRs, where the cation-anion interaction is the primary anchor.

  • Conformational Analysis: Unlike the rigid ethyl chain of amphetamine, the propyl linker introduces additional rotatable bonds, increasing the entropic cost of binding.

  • QM Protocol:

    • Software: Gaussian 16 or ORCA.

    • Method: DFT (Density Functional Theory) using the B3LYP functional with the 6-31G* basis set.

    • Solvation: IEFPCM (Implicit Solvation) model for water (

      
      ) to mimic the bulk environment before binding.
      
    • Output: RESP (Restrained Electrostatic Potential) charges are generated for the MD topology.

Receptor Selection & Refinement

The selection of the protein template is critical. Historical homology models based on


-adrenergic receptors have been superseded by high-resolution Cryo-EM data.
PDB IDLigand BoundResolutionSuitability
8W87 Methamphetamine2.9 ÅHigh. Captures the active state with a small amine agonist.
8JLN 3-Iodothyronamine3.2 ÅMedium. Ligand is bulkier; pocket might be too expanded.
8W8A RO52563903.0 ÅLow. Selective agonist with distinct chemotype.
  • Template: PDB 8W87 (Active State,

    
    -coupled).
    
  • Pre-processing:

    • Missing Atoms: Reconstruct side chains using Prime or Modeller.

    • Loop Refinement: The Extracellular Loop 2 (ECL2) containing Phe186 acts as a dynamic lid.[1] Ensure this loop is modeled in a "closed" conformation to trap the small ligand.

    • Protonation: Assign protonation states at pH 7.4 using PROPKA. Ensure Asp103 (D3.32) is deprotonated (negative charge) to accept the salt bridge.

Phase 2: Molecular Docking Strategy

Grid Generation & Constraints

Standard rigid-receptor docking may fail due to the steric bulk of the 2-chloro substituent and the extended propyl chain. An Induced-Fit Docking (IFD) approach is required.

  • Grid Center: Defined by the centroid of the co-crystallized methamphetamine in PDB 8W87.

  • Box Size:

    
     Å (Sufficient to cover the orthosteric pocket and ECL2).
    
  • Core Constraint (Mandatory): A positional constraint (radius 3.0 Å) or H-bond constraint is set on Asp103 . Poses failing to form the salt bridge with the amine are discarded immediately.

Docking Protocol (Step-by-Step)
  • Initial Glide/Vina Docking: Generate 20 poses with softened van der Waals radii (scaling factor 0.5) to allow minor clashes.

  • Prime Refinement: Residues within 5 Å of the ligand (specifically Val184, Phe267, Ile290, Trp264 ) are minimized to accommodate the 2-chloro group.

  • Redocking: The ligand is redocked into the refined pocket with full hard-sphere potentials.

  • Scoring: Rank poses using XP (Extra Precision) GScore or Vina Score, prioritizing those with favorable Phe186

    
     or hydrophobic enclosure.
    

Phase 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the propyl chain length destabilizes the salt bridge or forces the "lid" open.

System Setup
  • Membrane: Embed the receptor-ligand complex in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer. Align the Transmembrane (TM) bundle along the Z-axis.

  • Solvation: TIP3P water box, extending 10 Å beyond the protein/membrane surface.

  • Ions: Neutralize with

    
     M NaCl.
    
  • Force Field:

    • Protein: CHARMM36m or Amber ff14SB .

    • Ligand: CGenFF or GAFF2 (with RESP charges).

Simulation Protocol
  • Minimization: 5000 steps steepest descent to remove steric clashes.

  • Equilibration (NVT): 1 ns at 310 K with restraints on protein backbone (

    
    ).
    
  • Equilibration (NPT): 1 ns to stabilize density.

  • Production Run: 100 ns unrestrained dynamics.

Trajectory Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measure ligand stability. A drift

    
     Å indicates binding instability.
    
  • Salt Bridge Distance: Monitor the N-O distance between Ligand-Amine and Asp103. (Stable:

    
     Å).
    
  • Lid Dynamics: Measure the distance between Phe186 (ECL2) and Tyr294 (TM7). An increase suggests the ligand is pushing the pocket open.

Phase 4: Interaction Analysis & Visualization

Interaction Network Diagram

The following diagram illustrates the critical contacts stabilizing the 3-(2-Chlorophenyl)propan-1-amine ligand within the TAAR1 pocket.

TAAR1_Binding cluster_ligand Ligand: 3-(2-Chlorophenyl)propan-1-amine Amine Protonated Amine (NH3+) Asp103 Asp103 (TM3) Anionic Anchor Amine->Asp103 Salt Bridge (Ionic) < 3.0 Å Tyr294 Tyr294 (TM7) Polar Clamp Amine->Tyr294 H-Bond / Cation-Pi Propyl Propyl Chain (Linker) Phe186 Phe186 (ECL2) Extracellular Lid Propyl->Phe186 Steric Occlusion Phenyl Phenyl Ring Phenyl->Phe186 T-shaped Pi-Pi HydroPocket Hydrophobic Pocket (Val184, Phe267, Ile290) Phenyl->HydroPocket Hydrophobic Packing Chloro 2-Chloro Group Chloro->HydroPocket Halogen Bond / Steric Fit

Figure 1: Interaction network showing the primary salt bridge anchor and secondary hydrophobic contacts within the TAAR1 orthosteric site.

Binding Free Energy (MM-GBSA)

To quantify affinity, calculate the binding free energy (


) using the MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) method on the last 20 ns of the trajectory.


  • Target Value: For a stable trace amine homolog, expect

    
     in the range of -30 to -50 kcal/mol .
    
  • Interpretation: A significantly less negative value compared to

    
    -PEA (the endogenous ligand) would suggest that the extra methylene group in the propyl chain causes unfavorable entropy or steric clashes.
    

References

  • Xu, Z., et al. (2023). Ligand recognition and G-protein coupling of trace amine receptor TAAR1.[2] Nature.[1] [Link]

    • Source of the Cryo-EM structures (8W87, 8JLN) and definition of the Asp103/Phe186 binding motif.
  • Liu, H., et al. (2023). Recognition of methamphetamine and other amines by trace amine receptor TAAR1.[1][3][4] Nature.[1] [Link]

    • Detailed analysis of the hydrophobic pocket and the "lid" mechanism essential for small amine binding.
  • RCSB Protein Data Bank. Structure Summary for PDB 8W87.[Link]

    • Direct link to the coordinate file used for the receptor templ
  • Gaussian, Inc. Gaussian 16 User Reference.[Link]

    • Standard reference for the QM optimiz

Sources

Structural and Pharmacological Profiling of 3-(2-Chlorophenyl)propan-1-amine Hydrochloride in Neuroscience Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, the design of targeted therapeutics relies heavily on privileged chemical scaffolds. 3-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 879663-52-2) is a highly versatile primary amine building block utilized in the synthesis of central nervous system (CNS) modulators[1]. While the base 3-phenylpropylamine structure is historically recognized as a monoamine releasing agent (MRA)[2], the strategic addition of an ortho-chloro substitution transforms this scaffold into a critical precursor for developing potent, selective inhibitors of SLC6 monoamine transporters (SERT, NET, and DAT)[3]. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic utility, and the self-validating experimental protocols required to evaluate its derivatives.

Chemical and Structural Profiling

The physicochemical properties of 3-(2-Chlorophenyl)propan-1-amine hydrochloride dictate its utility in rational drug design:

  • The 3-Phenylpropylamine Backbone: This carbon chain length perfectly mimics the spatial distance between the aromatic ring and the basic nitrogen found in endogenous monoamines (serotonin, dopamine, norepinephrine). This structural homology allows derivatives to seamlessly enter the central binding site of monoamine transporters[2].

  • The Ortho-Chloro Substitution: The chlorine atom at the 2-position of the phenyl ring introduces significant steric hindrance and lipophilicity. In the context of structure-activity relationships (SAR), this halogen substitution enhances the ligand's interaction with the lipophilic binding pockets of the transporter, often shifting the molecule's pharmacological profile from a releasing agent to a competitive reuptake inhibitor[4].

  • The Hydrochloride Salt Form: Formulating the primary amine as a hydrochloride salt (Molecular Weight: 206.11 g/mol ) is a deliberate choice to maximize aqueous solubility. This ensures thermodynamic stability and uniform distribution in the physiological buffers required for in vitro synaptosomal assays and in vivo dosing[5].

Mechanistic Role in Neuroscience: Targeting SLC6 Transporters

The primary therapeutic targets for derivatives of this scaffold are the SLC6 family of transporters , specifically the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT)[3].

Causality in Drug Design

Unmodified primary amines like 3-phenylpropylamine exhibit relatively low potency and a preference for norepinephrine release[2]. However, neuroscientists utilize 3-(2-Chlorophenyl)propan-1-amine as a synthetic launchpad. By subjecting the primary amine to N-alkylation (forming secondary or tertiary amines) or attaching bulky phenoxy groups, researchers synthesize compounds analogous to landmark antidepressants like fluoxetine and nisoxetine[6].

The basic nitrogen of the derivatized amine forms a critical ionic bond with a highly conserved aspartate residue within the transporter's binding pocket, while the ortho-chlorophenyl group anchors into the hydrophobic sub-pocket[4]. This competitive binding physically occludes the transporter pore, preventing the clearance of endogenous neurotransmitters from the synaptic cleft and thereby amplifying synaptic signaling[3].

Pathway Presynaptic Presynaptic Terminal SLC6 SLC6 Transporter (SERT/NET/DAT) Presynaptic->SLC6 SLC6->Presynaptic Clearance Monoamine Endogenous Monoamine (5-HT, NE, DA) Monoamine->SLC6 Normal Reuptake Synapse Synaptic Cleft (Increased Neurotransmitter) Monoamine->Synapse Accumulation Inhibitor Derivative of 3-(2-Chlorophenyl)propan-1-amine Inhibitor->SLC6 Competitive Binding (Blocks Reuptake)

Mechanism of action for monoamine reuptake inhibition at the synaptic cleft.

Experimental Methodologies: Synaptosomal Uptake Validation

To validate the pharmacological efficacy of synthesized derivatives, researchers must employ a self-validating Synaptosomal Monoamine Uptake Assay .

Why Synaptosomes? Synaptosomes are resealed nerve terminals isolated from brain tissue. Unlike artificial cell lines, synaptosomes preserve the native lipid bilayer, endogenous regulatory proteins, and the functional Na+/Cl- ion gradients that are strictly required for the secondary active transport mechanism of SLC6 proteins[7],[8].

Step-by-Step Protocol
  • Tissue Preparation: Euthanize male Sprague-Dawley rats and rapidly dissect the cerebral cortex (for SERT/NET) or striatum (for DAT). Homogenize the tissue in ice-cold 0.32 M sucrose. Causality: Sucrose maintains isotonicity, preventing osmotic lysis of the delicate nerve terminals during differential centrifugation[7].

  • Assay Setup: Resuspend the synaptosomal pellet (P2 fraction) in Krebs-Ringer-HEPES (KRH) buffer (pH 7.4). Causality: KRH buffer supplies the extracellular sodium and chloride ions that must co-transport with the monoamine to drive the conformational change of the transporter[8],[9].

  • Pre-incubation: Aliquot the suspension into a 96-well plate. Add varying concentrations of the synthesized 3-(2-Chlorophenyl)propan-1-amine derivative. Pre-incubate at 37°C for 10 minutes to allow the compound to reach thermodynamic binding equilibrium with the transporters[7].

  • Self-Validation (Internal Control): In parallel wells, add a saturating concentration of a known potent inhibitor (e.g., 10 µM fluoxetine for SERT) to determine "non-specific uptake." Specific uptake is calculated by subtracting this baseline from the total uptake[8].

  • Initiation & Termination: Initiate the reaction by adding a [³H]-radiolabeled monoamine (e.g., [³H]-Serotonin). Incubate for exactly 5 minutes. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, followed by three washes with ice-cold KRH buffer. Causality: The glass fiber filters trap the intact synaptosomes (containing internalized [³H]-monoamine) while the ice-cold wash instantly halts transporter kinetics and flushes away unbound radioligand[7],[8].

  • Quantification: Measure retained radioactivity via liquid scintillation counting to calculate the IC₅₀ value[9].

Workflow A 3-(2-Chlorophenyl)propan-1-amine (Scaffold) B N-Alkylation / Derivatization (Synthetic Chemistry) A->B Precursor C Physicochemical Profiling (Solubility, LogP) B->C QC E Radioligand Uptake Assay ([3H]-5-HT, [3H]-NE,[3H]-DA) C->E Test Compounds D Synaptosome Preparation (Rat Brain Cortex/Striatum) D->E Native Transporters F Data Analysis (IC50 & Selectivity Determination) E->F Scintillation Counts

Workflow for the synthesis and pharmacological validation of 3-phenylpropylamine derivatives.

Quantitative Data Presentation

The structural evolution from a basic phenylpropylamine to highly selective transporter inhibitors demonstrates the power of this scaffold. The table below summarizes the comparative pharmacological impact of modifications to the 3-phenylpropylamine core.

Scaffold / ModificationPrimary Target AffinityFunctional OutcomeReference Compound Example
Unmodified 3-Phenylpropylamine NET / DATMonoamine Releasing Agent (NDRA)Phenylpropylamine[2]
N-Methylation + para-CF3-Phenoxy SERT (Kᵢ ≈ 5.5 x 10⁻⁸ M)Selective Serotonin Reuptake InhibitorLilly 110140 (Fluoxetine)[6]
N-Methylation + ortho-Methoxy NET (Kᵢ < 1.0 nM)Selective Norepinephrine Reuptake InhibitorLilly 94939 (Nisoxetine)[4]
3-(2-Chlorophenyl)propan-1-amine Broad SLC6Versatile Synthetic PrecursorCAS: 879663-52-2[1],[5]

References[1] Building Blocks | CymitQuimica - cymitquimica.com - Link[5] 1-(3-chlorophenyl) biguanide hydrochloride | Sigma-Aldrich - sigmaaldrich.com - Link[7] A New Selective Inhibitor for Uptake of Serotonin Into Synaptosomes of Rat Brain: 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine - PubMed (nih.gov) - Link[2] Phenylpropylamine - Wikipedia - Link[6] 879663-52-2 (C9H12ClN) - PubChemLite (uni.lu) - Link[8] Fezolamine | 80410-36-2 - Benchchem - Link[9] Pipofezine | 24886-52-0 - Benchchem - Link[10] Nitracaine|High-Purity Anesthetic Research Chemical - Benchchem - Link[4] Norepinephrine transporter inhibitors and their therapeutic potential - PMC (nih.gov) - Link[3] SLC Transporters as Therapeutic Targets: Emerging Opportunities - PMC (nih.gov) - Link

Sources

Preliminary In-Vitro Screening of 3-(2-Chlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Mandate

3-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 18655-48-6 for free base) represents a classic lipophilic primary amine scaffold. In drug discovery, this motif is ubiquitous, serving as a pharmacophore in calcium-sensing receptor antagonists (e.g., Cinacalcet analogs), monoamine transporter modulators, and enzyme inhibitors.

However, its chemical nature dictates a specific screening liability profile. As a primary amine with a lipophilic tail, it is prone to oxidative deamination by Monoamine Oxidases (MAO) and phospholipidosis in cellular assays. Furthermore, the chlorophenyl moiety increases lipophilicity (LogP ~2.5–3.0), necessitating rigorous solubility validation before bioactivity testing.

This guide outlines a self-validating screening cascade designed to de-risk this fragment early in the development cycle, moving from physicochemical validation to metabolic stability and safety pharmacology.

Phase I: Physicochemical Validation

Objective: Eliminate false negatives caused by precipitation or non-specific binding.

Before any biological assay, the compound’s behavior in aqueous buffers must be quantified. Primary amines often exhibit high solubility in water as salts (HCl) but can precipitate rapidly in physiological buffers (pH 7.4) if the free base is lipophilic.

Kinetic Solubility Assay (Nephelometry)

Rationale: Visual inspection is insufficient. We use laser nephelometry to detect micro-precipitates that scatter light, which would otherwise interfere with optical density (OD) readouts in cell assays.

Protocol:

  • Stock Prep: Dissolve 3-(2-Chlorophenyl)propan-1-amine HCl in 100% DMSO to 10 mM.

  • Dilution: Serial dilute into PBS (pH 7.4) across a range of 1 µM to 500 µM in a clear-bottom 96-well plate.

  • Incubation: Shake at 600 rpm for 2 hours at 25°C.

  • Readout: Measure forward light scatter (Nephelometry units).

  • Validation: A sharp increase in scatter indicates the Solubility Limit .

Data Output Table:

Parameter Acceptance Criteria Critical Threshold
Solubility (pH 7.4) > 100 µM < 10 µM (Flag for formulation)
DMSO Tolerance < 1% v/v in final assay > 1% (Cytotoxicity risk)

| Precipitation Onset | N/A | Detectable Scatter > Background + 3SD |

Phase II: Cytotoxicity & Cellular Health

Objective: Establish the therapeutic window. Mechanism: Lipophilic amines can accumulate in lysosomes (lysosomotropism), causing vacuolization and cell death independent of specific target engagement.

Multiplexed Cytotoxicity Assay (Resazurin + ATP)

We utilize a multiplexed approach to distinguish between metabolic inhibition (Resazurin) and ATP depletion (CellTiter-Glo), as amines can disrupt mitochondrial function.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (metabolically active) and HEK293 (generic) cells at 5,000 cells/well in 384-well plates. Incubate 24h.

  • Dosing: Treat with compound (0.1 nM – 100 µM, 10-point dose-response). Include Chlorpromazine as a positive control for phospholipidosis/toxicity.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout 1 (Metabolism): Add Resazurin (20 µL/well). Incubate 2h. Measure Fluorescence (Ex 560 / Em 590).

  • Readout 2 (ATP): Add ATP detection reagent (lytic). Incubate 10 min. Measure Luminescence.

Expert Insight: If the ATP IC50 is significantly lower than the Resazurin IC50, the compound acts as a mitochondrial toxin—a common liability for lipophilic amines.

Phase III: Metabolic Stability (ADME)

Objective: Assess susceptibility to oxidative deamination. Hypothesis: The primary amine is a prime substrate for Monoamine Oxidases (MAO) and Cytochrome P450s, leading to the formation of the corresponding aldehyde and subsequent carboxylic acid (3-(2-chlorophenyl)propanoic acid).

Microsomal Stability Assay

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Reaction Mix: 1 µM Test Compound + 0.5 mg/mL Microsomes in Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system (final 1 mM).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold Acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion and appearance of +16 Da (hydroxylation) or -17 Da + 16 Da (oxidative deamination) peaks.

Visualization: Predicted Metabolic Pathway

MetabolicPathway Parent 3-(2-Chlorophenyl) propan-1-amine Intermed Imine Intermediate Parent->Intermed MAO-A/B (Oxidation) Hydroxyl Hydroxylated Analogs Parent->Hydroxyl CYP450 (Ring Hydroxylation) Aldehyde Aldehyde Metabolite Intermed->Aldehyde Hydrolysis Acid 3-(2-Chlorophenyl) propanoic acid (Inactive/Excreted) Aldehyde->Acid ALDH (Oxidation)

Figure 1: Predicted metabolic fate of the phenylpropylamine scaffold. The MAO-mediated pathway is the primary clearance risk.

Phase IV: Safety Pharmacology (The "Watchouts")

Objective: Screen for high-risk off-targets common to this chemical class.

hERG Inhibition (Cardiotoxicity)

Lipophilic amines are notorious hERG blockers. Early exclusion is vital.

  • Method: Fluorescence Polarization (FP) displacement assay using a known high-affinity hERG ligand (e.g., E-4031 red).

  • Threshold: IC50 < 10 µM triggers a "Stop/Go" decision for lead optimization.

MAO-A/B Liability

Since the structure mimics neurotransmitters (dopamine/serotonin analogs), it may inadvertently inhibit MAO enzymes, causing hypertensive crises (Cheese Effect).

  • Method: MAO-Glo™ Assay (Promega).

  • Substrate: Luciferin derivative that generates light upon oxidation by MAO.

  • Logic: If the compound inhibits light generation, it binds MAO. This is a dual-purpose screen: it checks for stability (is it a substrate?) and inhibition (is it a drug?).

Summary of Screening Cascade

ScreeningCascade Step1 1. Solubility (Nephelometry) Pass: >100µM Step2 2. Cytotoxicity (HepG2) Pass: IC50 > 50µM Step1->Step2 Soluble Fail RE-ENGINEER / DISCARD Step1->Fail Insoluble Step3 3. Metabolic Stability (Microsomes) Pass: t1/2 > 30 min Step2->Step3 Non-toxic Step2->Fail Toxic Step4 4. Safety Panel (hERG / MAO) Pass: hERG IC50 > 10µM Step3->Step4 Stable Decision LEAD CANDIDATE VALIDATION Step4->Decision Safe

Figure 2: The decision tree for validating 3-(2-Chlorophenyl)propan-1-amine as a viable chemical probe or lead.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Academic Press. (Standard reference for kinetic solubility and microsomal stability protocols).

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability". Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Foundational text for solubility thresholds).

  • Riss, T. L., et al. (2004). "Cell Viability Assays". Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. (Authoritative protocol for Resazurin/ATP assays).

  • Vandenberg, J. I., et al. (2012). "hERG K+ channels: structure, function, and clinical significance". Physiological Reviews, 92(3), 1393-1478. (Mechanistic basis for amine-hERG interactions).

3-(2-Chlorophenyl)propan-1-amine hydrochloride safety and handling guidelines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety and Handling of 3-(2-Chlorophenyl)propan-1-amine hydrochloride

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(2-Chlorophenyl)propan-1-amine hydrochloride was available at the time of this writing. The following guidelines have been synthesized from safety data for structurally similar compounds, including 3-phenylpropan-1-amine and 2-chloroaniline, as well as general safety principles for handling amine hydrochlorides and chlorinated aromatic compounds. This guide is intended for use by trained professionals in a laboratory or drug development setting and should be supplemented by a thorough risk assessment before handling this compound.

Introduction

3-(2-Chlorophenyl)propan-1-amine hydrochloride is a substituted phenylalkylamine hydrochloride, a class of compounds with applications in pharmaceutical research and development. The presence of a chlorinated aromatic ring and a primary amine hydrochloride functional group dictates its potential reactivity and toxicological profile. This guide provides a detailed overview of the recommended safety and handling procedures to minimize risk to researchers and the environment.

Hazard Identification and Toxicological Profile

While specific toxicological data for 3-(2-Chlorophenyl)propan-1-amine hydrochloride is not available, an analysis of its structural components suggests the following potential hazards:

  • Chlorinated Aromatic Moiety: Chlorinated aromatic compounds are known for their potential toxicity and persistence in the environment.[1][2] Some chlorinated aromatics can cause skin and eye irritation, and prolonged or repeated exposure may lead to more severe health effects.[3][4] Human exposure to certain chlorinated aromatic compounds has been associated with skin disorders.[5]

  • Amine Hydrochloride Group: Amine hydrochlorides are salts that can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[6][7] Upon contact with bases, they can liberate the free amine, which may be more volatile and hazardous.[6]

  • Phenylalkylamine Backbone: Phenylalkylamines are a broad class of compounds with diverse biological activities. Some members of this class can have psychoactive or other physiological effects.[8]

Based on data for structural analogs, the compound may be harmful if swallowed, in contact with skin, or if inhaled.[9] It is prudent to treat this compound as a potential irritant and sensitizer.

Table 1: Hazard Summary Based on Structural Analogs

Hazard ClassificationPotential EffectsSource (Analog)
Acute Oral ToxicityHarmful if swallowed.2-chloroaniline[3][10]
Skin Corrosion/IrritationCauses skin irritation.3-phenyl-1-propylamine[11][12]
Eye Damage/IrritationCauses serious eye irritation.2-chloroaniline[3]
Respiratory IrritationMay cause respiratory irritation.2-chloroaniline[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling 3-(2-Chlorophenyl)propan-1-amine hydrochloride to prevent dermal, ocular, and respiratory exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection Body Body Protection (Lab coat, chemical-resistant apron) Hands Hand Protection (Nitrile or other chemically resistant gloves) Eyes Eye and Face Protection (Safety glasses with side shields, or goggles and face shield) Respiratory Respiratory Protection (Use in a certified chemical fume hood) Start Handling 3-(2-Chlorophenyl)propan-1-amine hydrochloride Start->Body Start->Hands Start->Eyes Start->Respiratory

Caption: Required Personal Protective Equipment (PPE).

  • Body Protection: A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.[13]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are mandatory.[3] Gloves should be inspected before use and disposed of properly after handling the compound.[3]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. When there is a risk of splashing, safety goggles and a face shield should be used.[3]

  • Respiratory Protection: All handling of solid and solutions of 3-(2-Chlorophenyl)propan-1-amine hydrochloride should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[2]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[3][14]

  • Avoiding Contact: Take measures to avoid contact with skin, eyes, and clothing.[14]

  • Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[3][14]

Storage
  • Container: Store in a tightly sealed, properly labeled container.[3][14]

  • Conditions: Keep in a cool, dry, and well-ventilated area away from direct sunlight.[3][14]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[6]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

First_Aid_Flowchart cluster_response First-Aid Response Exposure Accidental Exposure Skin Skin Contact - Remove contaminated clothing. - Flush skin with copious amounts of water for at least 15 minutes. Exposure->Skin Eyes Eye Contact - Immediately flush eyes with water for at least 15 minutes, holding eyelids open. - Remove contact lenses if present and easy to do. Exposure->Eyes Inhalation Inhalation - Move to fresh air. - If not breathing, give artificial respiration. Exposure->Inhalation Ingestion Ingestion - Do NOT induce vomiting. - Rinse mouth with water. Exposure->Ingestion Medical Seek Immediate Medical Attention Skin->Medical Eyes->Medical Inhalation->Medical Ingestion->Medical

Caption: First-aid procedures for accidental exposure.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[2][3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14]

In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.[3][4]

Accidental Release and Disposal

A clear plan for managing spills and disposing of waste is essential.

Accidental Release

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Clean-up: Carefully sweep or scoop up the material and place it in a sealed, labeled container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

Disposal

All waste containing 3-(2-Chlorophenyl)propan-1-amine hydrochloride should be treated as hazardous waste.[2] Dispose of the compound and any contaminated materials in accordance with institutional, local, and national regulations for chemical waste.[1][2]

References

  • Hitchman, M. L., & Spackman, T. (n.d.). Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing. [Link]

  • New Jersey Department of Health. (n.d.). 4,4'-Methylenebis(2-chloroaniline) - Hazardous Substance Fact Sheet. [Link]

  • Loba Chemie. (2016, May 18). 2-CHLOROANILINE FOR SYNTHESIS MSDS. [Link]

  • Harper College. (2009, July 20). Material Safety Data Sheet 3-Phenyl-1-propylamine, 98%. [Link]

  • Safety data sheet according to 1907/2006/EC, Article 31. (2022, July 12). [Link]

  • Process for destroying chlorinated aromatic compounds. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Microbial Decomposition of Chlorinated Aromatic Compounds. [Link]

  • Euro Chlor. (2007, July 2). Biodegradability of chlorinated aromatic compounds. [Link]

  • Method for preparing an amine hydrochloride suspension. (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). [Link]

  • Greenlee, W. F., Osborne, R., Dold, K. M., Hudson, L. G., & Toscano, W. A., Jr. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives, 60, 69–76. [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). [Link]

  • Georgiev, G., & Agova, M. (2017). Pharmaco-toxicological aspects and analysis of phenylalkylamine and indolylallkylamine hallucinogens (Review). Pharmacia, 64(1), 32-39. [Link]

  • Olaniran, A. O., Igbinosa, E. O., & Afolabi, T. A. (2019). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Toxics, 7(3), 33. [Link]

  • de la Mare, P. B. D., & Singh, A. (2001). Aromatic chlorination of ω-phenylalkylamines and ω-phenylalkylamides in carbon tetrachloride and α,α,α-trifluorotoluene. Organic & Biomolecular Chemistry, (1), 1606-1614. [Link]

  • Jo, A., & Bronstein, J. M. (2025). Chlorinated solvents associated with neurodegenerative disease induce neurotoxicity and impair autophagic flux. Neurotoxicology, 111, 103311. [Link]

Sources

Technical Guide: Long-Term Stability and Storage of 3-(2-Chlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for the stability profiling, storage, and handling of 3-(2-Chlorophenyl)propan-1-amine hydrochloride . As a primary amine salt featuring an ortho-chlorinated aromatic ring, this compound presents specific stability challenges—primarily hygroscopicity and photolytic dechlorination—that distinguish it from simple alkylamines.

This document is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals. It moves beyond generic safety data sheets to provide a mechanistic understanding of degradation pathways and self-validating storage protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Understanding the intrinsic properties of the molecule is the first step in designing a robust stability protocol.

ParameterDetail
Chemical Name 3-(2-Chlorophenyl)propan-1-amine hydrochloride
Structure A propyl chain linking a primary amine to an ortho-chlorophenyl ring.
Molecular Formula C₉H₁₂ClN[1][2][3][4] · HCl
Molecular Weight ~206.11 g/mol (Salt)
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, methanol, ethanol; insoluble in non-polar organic solvents (hexane, ether).
pKa (Calculated) ~10.5 (Amine conjugate acid)
Hygroscopicity High Risk. Hydrochloride salts of primary amines are prone to moisture sorption, leading to deliquescence.
Structural Significance

Unlike its isomer 1-(3-chlorophenyl)propan-2-amine (an amphetamine derivative), this compound is a terminal primary amine . This structural difference renders it chemically distinct:

  • Steric Access: The terminal amine is sterically unhindered, increasing its nucleophilicity and susceptibility to N-oxidation compared to branched isomers.

  • Ortho-Substitution: The chlorine atom at the ortho position introduces steric strain and electronic effects that can influence crystal packing stability and photostability.

Degradation Mechanisms[8][9][10]

To ensure long-term stability, one must mitigate the three primary vectors of degradation: Photolysis , Oxidation , and Physical Instability .

Photolytic Dechlorination (The Critical Risk)

Chlorinated aromatic rings are susceptible to UV-induced homolytic cleavage of the C-Cl bond. In the ortho position, this radical mechanism is often accelerated by the proximity of the side chain.

  • Mechanism: UV photon absorption

    
     Formation of aryl radical + Chlorine radical 
    
    
    
    Hydrogen abstraction
    
    
    Dechlorinated impurity (3-phenylpropan-1-amine).
Oxidative Instability

While primary amines are generally more stable than secondary/tertiary amines regarding N-dealkylation, they are susceptible to oxidation:

  • N-Oxidation: Formation of hydroxylamines (R-NH-OH) and nitroso derivatives under high oxidative stress.

  • Benzylic Oxidation: The methylene group adjacent to the phenyl ring is activated. Prolonged exposure to air/light can lead to the formation of benzylic alcohols or ketones, although this is kinetically slower than amine oxidation.

Physical Degradation (Hygroscopicity)

The HCl salt form is the thermodynamic sink for stability, but it attracts moisture.

  • The Cascade: Moisture absorption

    
     Crystal lattice disruption 
    
    
    
    Formation of a saturated solution on the surface (deliquescence)
    
    
    Hydrolysis risk (low) or increased mobility for oxidative reactions (high).
Visualizing the Degradation Pathways

DegradationPathways API 3-(2-Chlorophenyl) propan-1-amine HCl Photo UV Light (λ < 300 nm) API->Photo Oxy O2 / Peroxides API->Oxy H2O Moisture (>65% RH) API->H2O Radical Aryl Radical Intermediate Photo->Radical Homolytic Cleavage Dechlor Impurity A: 3-Phenylpropan-1-amine (Dechlorination) Radical->Dechlor H-Abstraction NOx N-Oxidation Intermediate Oxy->NOx Hydroxyl Impurity B: Hydroxylamine Derivative NOx->Hydroxyl Cake Physical Change: Caking / Deliquescence H2O->Cake Lattice Disruption

Figure 1: Primary degradation pathways including photolytic dechlorination and moisture-induced physical changes.

Stability Study Protocol (Self-Validating)

Do not rely on generic expiration dates. Perform a retest-date determination using this protocol, adapted from ICH Q1A (R2) guidelines.

Experimental Design
ConditionTemperatureHumidityDurationPurpose
Long-Term 25°C ± 2°C60% RH ± 5%12-36 MonthsReal-time shelf life
Accelerated 40°C ± 2°C75% RH ± 5%6 MonthsEarly warning for excursions
Stress (Photostability) AmbientN/A1.2M Lux hoursConfirm light sensitivity
Analytical Methodology (HPLC-UV)

To validate stability, use a Reverse-Phase HPLC method capable of separating the parent from the dechlorinated impurity.

  • Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm). Note: Use a base-deactivated silica column to prevent peak tailing of the amine.

  • Mobile Phase A: 0.1% Phosphoric Acid or TFA in Water (Low pH keeps amine protonated).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 215 nm (optimal for chlorinated aromatics) and 254 nm.

  • Self-Validation Step: Inject a standard of 3-phenylpropan-1-amine (the dechlorinated analog). If your method cannot resolve this from the parent, it is not stability-indicating .

Stability Workflow Diagram

StabilityWorkflow Start Start: Bulk Material Pkg Packaging: Double LDPE Bag + Desiccant in HDPE Drum Start->Pkg Chambers Stability Chambers (25°C/60% & 40°C/75%) Pkg->Chambers Pull Sample Pull Points (0, 1, 3, 6, 9, 12, 18, 24, 36 mo) Chambers->Pull Analysis Analysis (HPLC + Karl Fischer) Pull->Analysis Decision Pass Specification? Analysis->Decision Release Extend Retest Date Decision->Release Yes OOS OOS Investigation: Check Moisture/Impurity Decision->OOS No

Figure 2: Standardized workflow for establishing the retest date of the bulk material.

Storage & Handling Recommendations

Based on the physicochemical profile, the following storage system is required to guarantee integrity for >2 years.

Container Closure System (CCS)
  • Primary Layer: Low-Density Polyethylene (LDPE) bag, chemically inert.

  • Secondary Layer: Aluminum foil laminate bag (heat-sealed). Crucial: This provides the light barrier to prevent dechlorination and a moisture barrier superior to simple plastic.

  • Desiccant: Silica gel sachet placed between the primary and secondary layers (never in direct contact with the powder to avoid micro-dust contamination).

  • Outer Container: HDPE drum or rigid fiberboard box.

Environmental Conditions
  • Temperature: Controlled Room Temperature (20°C to 25°C) is generally sufficient if the CCS is intact. Refrigeration (2°C to 8°C) is preferred for long-term archival (>3 years) to slow oxidative kinetics.

  • Atmosphere: For high-purity standards (>99.5%), store under Argon or Nitrogen to eliminate oxidative degradation.

Handling Protocol
  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation on the cold solid (hygroscopic risk).

  • PPE: Standard lab coat, gloves, and safety glasses. Use a fume hood; while not highly volatile, amine salts can be irritants.

  • Re-sealing: If the aluminum seal is broken, purge the headspace with nitrogen before heat-sealing the remaining material.

References

  • PubChem. 2-(3-Chlorophenyl)propan-2-amine hydrochloride (Analogous Structure Data).[3] National Library of Medicine. Available at: [Link]

  • International Council for Harmonisation (ICH). Q1A(R2): Stability Testing of New Drug Substances and Products. ICH Guidelines.[5] Available at: [Link]

Sources

Methodological & Application

Advanced Synthesis Protocol: 3-(2-Chlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

3-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 879663-52-2)[1] is a highly versatile small-molecule scaffold and building block utilized extensively in medicinal chemistry and drug discovery[2]. The free base form (CAS: 18655-48-6)[3] is frequently employed in the synthesis of complex active pharmaceutical ingredients (APIs), including potent acid ceramidase inhibitors and kinase-targeted therapeutics[4].

The primary challenge in synthesizing primary arylpropylamines lies in preventing over-alkylation (secondary/tertiary amine formation) and ensuring high-purity isolation. To address this, the following protocol details the reduction of 3-(2-chlorophenyl)propanenitrile using Lithium Aluminum Hydride (LiAlH


), followed by a highly controlled Fieser workup and anhydrous hydrochloride salt precipitation. This route guarantees a primary amine with >98% purity, avoiding the pressure-reactor requirements of catalytic hydrogenation while bypassing the emulsion pitfalls typical of hydride reductions.

Mechanistic Pathway and Workflow

G Nitrile 3-(2-Chlorophenyl)propanenitrile Starting Material Reduction Hydride Reduction LiAlH4, THF, 0°C to RT Nitrile->Reduction FreeBase 3-(2-Chlorophenyl)propan-1-amine Free Base Intermediate Reduction->FreeBase SaltForm Salt Formation Anhydrous HCl in Dioxane FreeBase->SaltForm Product 3-(2-Chlorophenyl)propan-1-amine HCl Target Compound SaltForm->Product

Workflow for the synthesis of 3-(2-Chlorophenyl)propan-1-amine HCl.

Reagents and Quantitative Parameters

The following table summarizes the stoichiometric requirements for a 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountMolesRole
3-(2-Chlorophenyl)propanenitrile165.621.01.66 g10.0 mmolStarting Material
Lithium Aluminum Hydride (LiAlH

)
37.952.00.76 g20.0 mmolReducing Agent
Tetrahydrofuran (THF)72.11-30 mL-Anhydrous Solvent
HCl (4M in Dioxane)36.461.53.75 mL15.0 mmolSalt Precipitator
Diethyl Ether (Et

O)
74.12-50 mL-Co-solvent / Wash

Note: LiAlH


 is used in a 2.0 molar equivalent excess (providing 8 equivalents of hydride) to ensure complete reduction of the nitrile to the primary amine.

Step-by-Step Experimental Methodology

Phase 1: Nitrile Reduction

Expert Insight: The reaction is highly exothermic. THF must be strictly anhydrous to prevent the premature, violent decomposition of LiAlH


, which would drastically reduce the effective hydride concentration and lead to incomplete conversion.
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Suspension: Add 0.76 g (20.0 mmol) of LiAlH

    
     to the flask, followed by 15 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.
    
  • Addition: Dissolve 1.66 g (10.0 mmol) of 3-(2-chlorophenyl)propanenitrile in 15 mL of anhydrous THF. Transfer this solution to the addition funnel.

  • Reaction: Add the nitrile solution dropwise over 30 minutes to the stirring LiAlH

    
     suspension at 0 °C.
    
  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours under an argon atmosphere.

Phase 2: Fieser Workup and Extraction

Expert Insight: Standard aqueous quenching of LiAlH


 generates a gelatinous aluminum hydroxide emulsion that traps the product and is nearly impossible to filter. The Fieser method (

g LiAlH



mL H

O,

mL 15% NaOH,

mL H

O) forces the aluminum salts to precipitate as a granular, easily filterable white solid, ensuring maximum recovery of the free base.
  • Quenching: Cool the reaction mixture back to 0 °C. Vigorously stir the mixture and very slowly add 0.76 mL of distilled water dropwise (caution: vigorous hydrogen gas evolution).

  • Basification: Add 0.76 mL of a 15% (w/v) aqueous NaOH solution dropwise.

  • Granulation: Add 2.28 mL of distilled water. Remove the ice bath and stir vigorously for 15–30 minutes until the gray suspension transforms into a white, granular precipitate.

  • Filtration: Add anhydrous magnesium sulfate (MgSO

    
    ) to the flask to absorb any residual water. Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake thoroughly with 30 mL of diethyl ether (Et
    
    
    
    O).
  • Concentration: Concentrate the combined filtrate under reduced pressure to yield the crude 3-(2-chlorophenyl)propan-1-amine free base as a pale yellow oil.

Phase 3: Hydrochloride Salt Formation

Expert Insight: Forming the salt in an anhydrous environment (Dioxane/Ether) prevents the highly water-soluble hydrochloride salt from dissolving, allowing it to crash out of solution immediately as a high-purity crystalline solid.

  • Dissolution: Dissolve the crude free base oil in 20 mL of anhydrous diethyl ether in a clean Erlenmeyer flask. Cool to 0 °C.

  • Precipitation: Slowly add 3.75 mL of 4M HCl in dioxane dropwise while swirling the flask. A white precipitate of 3-(2-chlorophenyl)propan-1-amine hydrochloride will immediately form[1].

  • Isolation: Stir for 15 minutes at 0 °C to ensure complete precipitation. Filter the white solid using a Büchner funnel under vacuum.

  • Washing & Drying: Wash the filter cake with 10 mL of cold, anhydrous diethyl ether. Dry the solid in a vacuum desiccator overnight to afford the pure hydrochloride salt.

Analytical Characterization

To validate the success of the synthesis, the resulting compound should be subjected to NMR and Mass Spectrometry. The expected analytical profile is as follows:

TechniqueExpected Data Profile

H NMR
(400 MHz, DMSO-

)

8.10 (br s, 3H, -NH

), 7.42-7.25 (m, 4H, Ar-H ), 2.85 (t,

= 7.5 Hz, 2H, Ar-CH

-), 2.75 (m, 2H, -CH

-NH

), 1.88 (quintet,

= 7.5 Hz, 2H, -CH

-CH

-CH

-).

C NMR
(100 MHz, DMSO-

)

138.5, 133.1, 130.8, 129.4, 128.1, 127.5 (Aromatic C ), 38.4 (-C H

NH

), 29.7 (Ar-C H

-), 27.2 (-CH

C H

CH

-).
LC-MS (ESI+)Calculated for C

H

ClN[M+H]

: 170.07; Found:

170.1. (Note: The MS detects the free base mass).

References

  • United States Patent Office.Biological Methods to Evaluate the Activity of the Compounds of the Invention (Acid Ceramidase Inhibitors). US Patent 10,226,452 B2.

Sources

Purification of 3-(2-Chlorophenyl)propan-1-amine hydrochloride by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification of 3-(2-Chlorophenyl)propan-1-amine Hydrochloride via Recrystallization

Abstract & Scope

This application note details the protocol for the purification of 3-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 18655-48-6 for free base; HCl salt analogs vary). As a key intermediate in the synthesis of antidepressant pharmacophores and GPCR ligands, the purity of this amine salt is critical for downstream efficacy.

While many protocols suggest chromatographic purification, recrystallization offers a scalable, cost-effective alternative that effectively removes neutral organic impurities (unreacted nitriles/amides) and inorganic salts. This guide focuses on a binary solvent system approach, leveraging the specific solubility profile of the 2-chlorophenyl moiety to achieve >98% purity.

Compound Profile & Solubility Logic

Target Molecule: 3-(2-Chlorophenyl)propan-1-amine hydrochloride Chemical Structure: A primary ammonium salt tethered to a lipophilic chlorophenyl ring.

PropertyDescriptionImplication for Purification
Polarity AmphiphilicThe ionic head (

) requires polar protic solvents; the lipophilic tail (

) limits water solubility compared to simple amines.
Impurity Profile Neutral OrganicsPrecursors like 3-(2-chlorophenyl)propionitrile are non-polar and will remain in organic anti-solvents.
Thermal Stability ModerateAvoid prolonged boiling >80°C to prevent discoloration or oxidation.

Solubility Thermodynamics:

  • High Solubility (Hot): Methanol, Ethanol, Isopropanol (IPA).

  • Low Solubility (Cold): Isopropanol, Ethyl Acetate, Aliphatic Hydrocarbons.

  • Insoluble: Diethyl Ether, Pentane, Hexane.

Strategic Choice: We will utilize a Solvent/Anti-Solvent method.

  • Solvent:Isopropanol (IPA) or Ethanol (EtOH) . These dissolve the salt effectively at high temperatures but show a steep solubility curve upon cooling.

  • Anti-Solvent:Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ) . These reduce the dielectric constant of the medium, forcing the ionic salt out of solution while retaining non-polar impurities.
    

Pre-Purification Workflow (Decision Tree)

Before committing the bulk material, perform this logic check to ensure the salt is ready for crystallization.

SolventSelection Start START: Crude Solid Analysis CheckSalt Is material fully protonated? (Check pH of 5% aq. soln) Start->CheckSalt Acidify Acidify with HCl/Ether or HCl/Dioxane CheckSalt->Acidify pH > 5 (Free base present) SolubilityTest Micro-Solubility Screen (100 mg scale) CheckSalt->SolubilityTest pH < 4 (Salt confirmed) Acidify->SolubilityTest IPA_Test Test A: Hot Isopropanol SolubilityTest->IPA_Test EtOH_EtOAc Test B: EtOH + EtOAc SolubilityTest->EtOH_EtOAc Decision Does it crystallize upon cooling? IPA_Test->Decision EtOH_EtOAc->Decision Proceed Proceed to Bulk Recrystallization Decision->Proceed Yes, crystals form OilOut Problem: 'Oiling Out' (Liquid-Liquid Phase Separation) Decision->OilOut No, forms oil droplets Remedy Add Seed Crystal or Increase Solvent Volume OilOut->Remedy Remedy->SolubilityTest

Figure 1: Decision tree for solvent selection and salt verification prior to bulk processing.

Detailed Protocol: Binary Solvent Recrystallization

Recommended System: Ethanol (Solvent) / Ethyl Acetate (Anti-Solvent). Rationale: Ethyl acetate is less volatile and flammable than diethyl ether, making it safer for scale-up, yet it is sufficiently non-polar to precipitate the amine salt.

Materials Required:
  • Crude 3-(2-Chlorophenyl)propan-1-amine HCl

  • Solvent A: Absolute Ethanol (200 proof)

  • Solvent B: Ethyl Acetate (ACS Grade)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle, Büchner funnel.

Step-by-Step Procedure:

1. Dissolution (The "Minimum Hot" Rule)

  • Place the crude solid in a round-bottom flask equipped with a stir bar.

  • Add Solvent A (Ethanol) sparingly (approx. 2-3 mL per gram of solid).

  • Heat the mixture to a gentle reflux (approx. 78°C).

  • Critical Step: If the solid does not dissolve completely, add more Ethanol in small portions (0.5 mL/g) until a clear solution is obtained.

    • Note: If insoluble particles remain (likely inorganic salts like NaCl or dust), perform a hot filtration through a pre-warmed glass frit or fluted filter paper immediately.

2. Anti-Solvent Addition (The Cloud Point)

  • Remove the flask from the heat source but keep it stirring.

  • While the solution is still hot (but not boiling), slowly add Solvent B (Ethyl Acetate) dropwise.

  • Continue addition until a faint, persistent turbidity (cloudiness) is observed.[1]

  • Add 2-3 drops of Ethanol to clear the solution back to transparency. This establishes a saturated solution at the threshold of precipitation.

3. Controlled Cooling (Nucleation)

  • Allow the flask to cool to room temperature slowly on the benchtop. Do not rush this step; rapid cooling traps impurities.

  • Observation: White needles or plates should begin to form.

  • Once at room temperature, transfer the flask to an ice/water bath (0-4°C) for 1-2 hours to maximize yield.

4. Isolation and Washing

  • Collect the crystals via vacuum filtration using a Büchner funnel.[1]

  • Wash Step: Rinse the filter cake with a cold mixture of Ethanol/Ethyl Acetate (1:3 ratio). This washes away the mother liquor containing the impurities without redissolving the product.

  • Avoid: Do not wash with pure Ethanol, as it will dissolve your product.

5. Drying

  • Dry the solid in a vacuum oven at 40-50°C for 6 hours.

  • Store in a desiccator, as amine salts can be hygroscopic.

Troubleshooting: The "Oiling Out" Phenomenon

A common issue with phenylpropylamine derivatives is "oiling out," where the product separates as a second liquid phase rather than a solid crystal. This occurs when the temperature is above the melting point of the solvated salt or if the solution is too concentrated.

Remediation Protocol:

  • Re-heat: Redissolve the oil by heating the mixture back to reflux.

  • Dilute: Add slightly more of the polar solvent (Ethanol).

  • Seed: Cool the solution to just above the temperature where oiling occurred, then add a tiny crystal of pure product (seed crystal) to provide a nucleation template.

  • Trituration: If oil persists, decant the solvent and scratch the oil with a glass rod in the presence of fresh Ethyl Acetate to induce solidification.

Analytical Validation

Verify the success of the recrystallization using the following metrics:

MethodAcceptance CriteriaPurpose
HPLC (UV 254 nm) Purity > 98.5% (Area %)Quantifies removal of organic side products.
1H NMR (

or DMSO-

)
Integration of propyl chain (2H, m) and aromatic protons (4H, m) matches. No solvent peaks.Confirms structure and solvent removal.
Melting Point Sharp range (e.g., within 2°C).Broad range indicates impurities or wet sample.
Chloride Titration 1.0 eq. AgCl precipitation.Confirms stoichiometric HCl salt formation.

Workflow Visualization

RecrystallizationWorkflow Crude Crude Amine HCl Dissolve Dissolve in Hot Ethanol (Reflux) Crude->Dissolve Filter Hot Filtration (Remove Inorganics) Dissolve->Filter If cloudy AntiSolvent Add Ethyl Acetate (Until Cloudy) Dissolve->AntiSolvent If clear Filter->AntiSolvent Cool Slow Cooling (RT -> 0°C) AntiSolvent->Cool Isolate Vacuum Filtration & Cold Wash Cool->Isolate Dry Vacuum Dry (40°C) Isolate->Dry Pure Pure Product (>98%) Dry->Pure

Figure 2: Operational workflow for the purification process.

References

  • PubChem. (n.d.).[2] 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride | C9H11Cl2NO.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved October 26, 2023, from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved October 26, 2023, from [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Analysis of 3-(2-Chlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities in the active pharmaceutical ingredient (API), 3-(2-Chlorophenyl)propan-1-amine hydrochloride. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection. The protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from method development rationale to a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Principle and Scope

The method is based on reversed-phase chromatography, a technique ideal for separating non-polar to moderately polar compounds.[5][6] 3-(2-Chlorophenyl)propan-1-amine, being a polar, ionizable compound, requires careful control of mobile phase pH to ensure reproducible retention and symmetrical peak shape.[7][8] This method is intended for the quantitative determination of purity (assay) and for the identification and quantification of process-related and degradation impurities in bulk drug substance.

Analyte Profile: 3-(2-Chlorophenyl)propan-1-amine Hydrochloride

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.

  • Chemical Structure:

    
    
    
  • Molecular Formula: C₉H₁₂ClN · HCl (for the hydrochloride salt)

  • Molecular Weight: 206.11 g/mol (hydrochloride salt)

  • Physicochemical Characteristics:

    • It is a primary amine, making it basic with a predicted pKa around 8.4-10.0. This basicity dictates the need for a buffered mobile phase to control its ionization state.

    • The presence of the chlorophenyl group provides a chromophore suitable for UV detection, typically with absorbance maxima around 210-220 nm and 260-270 nm.

    • As a hydrochloride salt, it is expected to be soluble in aqueous and polar organic solvents, making it suitable for reversed-phase HPLC.[6]

Chromatographic System & Reagents

ComponentSpecification
HPLC System Quaternary or Binary HPLC system with UV/PDA Detector.
Column C18, 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄). Adjust pH to 3.0 with phosphoric acid.
Mobile Phase B Acetonitrile (HPLC Grade).
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v).
Column Temp. 30°C.
Flow Rate 1.0 mL/min.
Detection UV at 220 nm.
Injection Volume 10 µL.
Reagents Potassium Dihydrogen Phosphate (AR Grade), Phosphoric Acid (AR Grade), Acetonitrile (HPLC Grade), Purified Water (Milli-Q or equivalent).

Method Protocol

Standard and Sample Preparation

Standard Preparation (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of 3-(2-Chlorophenyl)propan-1-amine HCl Reference Standard.

  • Transfer to a 50 mL volumetric flask.

  • Add approximately 30 mL of Diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to equilibrate to room temperature.

  • Dilute to volume with Diluent and mix thoroughly.

Sample Preparation (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the 3-(2-Chlorophenyl)propan-1-amine HCl test sample.

  • Follow steps 2-5 of the Standard Preparation procedure.

HPLC Operating Conditions
ParameterCondition
Mode Gradient Elution
Time (min) % Mobile Phase A
0.080
20.040
25.040
25.180
30.080
System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be equilibrated and its performance verified by meeting the following criteria through five replicate injections of the Standard Preparation.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%

Rationale for Method Development (The "Why")

  • Column Choice: A C18 column was selected due to its hydrophobic nature, providing good retention for the moderately non-polar chlorophenyl moiety of the analyte.[5] It is the workhorse of reversed-phase chromatography, offering broad applicability.[5]

  • Mobile Phase pH: The pKa of the primary amine is critical. By setting the mobile phase pH to 3.0, which is at least two pH units below the amine's pKa, the analyte is fully protonated (R-NH₃⁺). This ensures consistent ionization, preventing peak splitting and shifting, leading to sharp, symmetrical peaks and reproducible retention times.

  • Buffer: A phosphate buffer was chosen for its ideal buffering capacity around pH 3.0 and its low UV cutoff, which minimizes interference at the 220 nm detection wavelength.

  • Gradient Elution: A gradient program was developed to ensure that the main analyte peak is eluted with a reasonable retention time and good peak shape, while also allowing for the elution of more non-polar impurities that might be present.

  • Detection Wavelength: The wavelength of 220 nm was selected as it is near the absorbance maximum for the phenyl group, providing high sensitivity for both the main component and potential impurities.

Method Validation Strategy (per ICH Q2(R1))

A comprehensive validation of this analytical procedure is required to demonstrate its suitability for the intended purpose.[1][2][3] The validation should encompass the following parameters:

  • Specificity: Demonstrated by the absence of interfering peaks from placebo or known impurities at the retention time of the analyte. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to show that the method is stability-indicating.

  • Linearity: Assessed over a range of concentrations (e.g., LOQ to 150% of the standard concentration) by plotting peak area against concentration and determining the correlation coefficient (r ≥ 0.999).

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: Determined by recovery studies, spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analysis of replicate samples (n=6) at 100% of the test concentration on the same day.

    • Intermediate Precision: The assay is repeated by a different analyst on a different day using a different instrument.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) and observing the effect on the results.

G cluster_0 Method Validation Workflow (ICH Q2(R1)) Specificity Specificity & Forced Degradation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report

Caption: Workflow for HPLC method validation based on ICH Q2(R1).

Data Analysis and Reporting

The purity of the 3-(2-Chlorophenyl)propan-1-amine hydrochloride sample is typically calculated using the area normalization method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A) must be reported.[9][10][11] Impurities above the identification threshold may require structural characterization.[11][12]

G Sample Sample Preparation HPLC HPLC Analysis Sample->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integration Peak Integration (Area Calculation) Chromatogram->Integration Calculation Calculate % Purity (Area Normalization) Integration->Calculation Report Final Report Calculation->Report

Caption: General analytical workflow from sample to report.

Potential Impurities

According to ICH Q3A guidelines, all potential impurities arising from synthesis, purification, and storage should be considered.[9][10][11] For 3-(2-Chlorophenyl)propan-1-amine, these may include:

  • Starting materials and intermediates: Unreacted precursors from the synthetic route.

  • By-products: Isomers (e.g., 3- or 4-chlorophenyl derivatives) or products from side reactions.

  • Degradation products: Formed under stress conditions like oxidation or hydrolysis.

The developed gradient method is designed to provide sufficient resolution to separate these potential impurities from the main analyte peak.

Conclusion

The described RP-HPLC method is demonstrated to be simple, specific, and reliable for the purity determination of 3-(2-Chlorophenyl)propan-1-amine hydrochloride. The method is stability-indicating and, upon full validation, is suitable for routine quality control and stability testing in a regulated pharmaceutical environment.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. (2025). Available from: [Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Available from: [Link]

  • SynThink. ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. (2026). Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances. Available from: [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). Available from: [Link]

  • Lab Manager. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025). Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). Available from: [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. (2025). Available from: [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Available from: [Link]

  • PubMed. Development of an analytical method for simultaneous detection of psychotropic phenylalkylamines in hair by LC-MS/MS with a multi-mode reversed-phase column using pH gradient elution. (2016). Available from: [Link]

  • ScienceOpen. ICH, Q2 (R1) Validation of Analytical Procedure: Text and Methodology. (2005). Available from: [Link]

Sources

1H NMR and 13C NMR characterization of 3-(2-Chlorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Field NMR Characterization of 3-(2-Chlorophenyl)propan-1-amine Hydrochloride

Executive Summary

Objective: To provide a standardized protocol for the structural validation of 3-(2-Chlorophenyl)propan-1-amine hydrochloride using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Scope: This guide covers sample preparation, instrument configuration, and detailed spectral assignment logic. It addresses specific challenges associated with amine hydrochloride salts, such as ammonium proton exchange and solubility. Target Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists.

Introduction

3-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 18655-48-6 for free base) is a critical pharmacophore fragment often used in the synthesis of GPCR ligands and kinase inhibitors.[1] The presence of the ortho-chloro substituent on the phenyl ring introduces distinct steric and electronic effects that differentiate it from its para and meta isomers.

Characterizing the hydrochloride salt form presents unique challenges:

  • Solubility: The ionic lattice requires polar deuterated solvents.

  • Proton Exchange: The ammonium protons (

    
    ) are labile and invisible in protic solvents like 
    
    
    
    or
    
    
    .[1]
  • Hygroscopicity: The salt is prone to absorbing atmospheric moisture, which appears as a distinct water peak in the spectrum.

This protocol utilizes DMSO-d6 as the solvent of choice to ensure full solubility and the observation of the exchangeable ammonium protons.

Chemical Structure & Numbering

To ensure consistent assignment, we utilize the following numbering scheme:

ChemicalStructure cluster_aromatic Aromatic Ring (2-Cl) cluster_chain Propyl Chain C1 C1 (ipso) C2 C2 (Cl) C1->C2 C7 C7 (Benzylic) C1->C7 C3 C3 C2->C3 Cl Cl C2->Cl C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C8 C8 (Middle) C7->C8 C9 C9 (Amino) C8->C9 N NH3+ C9->N

Figure 1: Numbering scheme for 3-(2-Chlorophenyl)propan-1-amine HCl.[1] The propyl chain is attached at C1, and the Chlorine is at C2.

Experimental Protocol

Materials
  • Analyte: >15 mg of 3-(2-Chlorophenyl)propan-1-amine HCl (white to off-white solid).[1]

  • Solvent: DMSO-d6 (99.9 atom % D) with 0.03% v/v TMS (Tetramethylsilane) as internal reference.[1]

    • Note: Use a fresh ampoule to minimize water peak at 3.33 ppm.

  • NMR Tubes: 5 mm high-precision tubes (e.g., Wilmad 528-PP or equivalent).

Sample Preparation Workflow

SamplePrep Start Start: Solid Sample Weigh Weigh 15-20 mg (1H) 40-50 mg (13C) Start->Weigh Solvent Add 0.6 mL DMSO-d6 Weigh->Solvent Mix Vortex until CLEAR (No suspension) Solvent->Mix Transfer Transfer to 5mm Tube (Height ~4-5 cm) Mix->Transfer Acquire Acquire Spectrum (298 K) Transfer->Acquire

Figure 2: Sample preparation workflow ensuring homogeneity and optimal concentration.[1]

Instrument Parameters (400 MHz or Higher)
Parameter1H NMR (Proton)13C NMR (Carbon)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Relaxation Delay (D1) 1.0 - 2.0 sec2.0 sec
Acquisition Time (AQ) ~3.0 - 4.0 sec~1.0 sec
Spectral Width (SW) 12-14 ppm (-2 to 12 ppm)220-240 ppm (-10 to 230 ppm)
Scans (NS) 16 - 32512 - 1024
Temperature 298 K (25 °C)298 K (25 °C)

Results & Discussion

1H NMR Characterization (DMSO-d6)

The proton spectrum is dominated by three distinct regions: the deshielded ammonium protons, the aromatic region showing the ortho-substitution pattern, and the aliphatic propyl chain.

Table 1: 1H NMR Assignments

Shift (

, ppm)
Mult.Int.[2][3]AssignmentStructural Logic
8.15 - 8.30 br s3H

Ammonium protons.[1] Broad due to quadrupolar relaxation of

and exchange. Visible only in DMSO.
7.40 - 7.45 dd/m1HAr-H3Adjacent to Cl (deshielded).[1]
7.25 - 7.35 m2HAr-H5, H6Meta and para to alkyl chain.[1]
7.18 - 7.24 m1HAr-H4Para to Cl.[1]
2.80 - 2.90 m2HC9-


-methylene to nitrogen.[1] Deshielded by cationic charge.
2.70 - 2.78 t2HC7-

Benzylic methylene.[1]
1.85 - 1.98 quint2HC8-

Middle methylene.[1] Coupled to both C7 and C9 protons.

Key Diagnostic Feature: The aromatic region for a 2-chlorophenyl group is distinct. Unlike the symmetric pattern of a 4-substituted ring, the 2-substituted ring shows a complex 4-proton pattern (ABCD system) often appearing as two sets of multiplets separated by ~0.1-0.2 ppm.[1]

13C NMR Characterization (DMSO-d6)

The carbon spectrum confirms the backbone. The lack of symmetry in the phenyl ring results in 6 distinct aromatic signals (unless accidental overlap occurs).

Table 2: 13C NMR Assignments

Shift (

, ppm)
TypeAssignmentStructural Logic
138.5

C1 (Ipso-alkyl)Quaternary carbon attached to the propyl chain.[1]
133.0

C2 (Ipso-Cl)Quaternary carbon attached to Chlorine.[1]
131.0 CHC3Ortho to Chlorine.
129.5 CHC6Ortho to Alkyl chain.
128.8 CHC4Meta to Alkyl.
127.5 CHC5Para to Alkyl.
38.5

C9 (

-N)
Adjacent to Nitrogen (often obscured by DMSO solvent septet ~39.5 ppm).[1]
30.2

C7 (Benzylic)Benzylic carbon.
26.8

C8 (Middle)Central methylene chain.

Note: The C9 signal at ~38.5 ppm is often partially overlapped by the large DMSO-d6 septet (39.5 ppm). DEPT-135 or HSQC is recommended if this signal is ambiguous.

Troubleshooting & Tips

  • Missing Amine Peak: If the broad singlet at ~8.2 ppm is absent, your DMSO-d6 may be "wet" (containing

    
    ), causing rapid proton exchange. Solution:  Use a fresh ampoule of DMSO-d6 or add activated molecular sieves.[1]
    
  • Solvent Overlap: The DMSO water peak appears at ~3.33 ppm. Ensure it does not integrate with the aliphatic signals. The DMSO quintet (proton) is at 2.50 ppm; ensure the benzylic triplet (~2.75 ppm) is resolved from this solvent residual.

  • Salt Disproportionation: If the sample is not a pure HCl salt (e.g., partial free base), the chemical shifts of C9 and the amine protons will drift upfield.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for substituent effects on chemical shifts).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link[1]

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for DMSO solvent properties and acidity). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3060542, 3-chloro-N-(2-chloroethyl)propan-1-amine. (Structural analog reference). Link

Sources

Application Note: High-Sensitivity Quantitation and Structural Characterization of 3-(2-Chlorophenyl)propan-1-amine HCl via LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the analysis of 3-(2-Chlorophenyl)propan-1-amine hydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS). It is designed for analytical chemists and pharmaceutical researchers, prioritizing mechanistic understanding and robust, self-validating protocols.

Abstract & Scope

3-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 88764-63-4 / Free Base Analog) is a critical phenylpropylamine building block used in the synthesis of serotonergic modulators and various GPCR ligands. Its structural similarity to neurotransmitter analogs necessitates a highly specific analytical method to distinguish it from regioisomers (e.g., 3-chloro or 4-chloro analogs) and metabolic byproducts.

This guide details a validated LC-ESI-MS/MS protocol . Unlike generic amine methods, this approach addresses specific challenges:

  • Isomeric Resolution: Differentiating ortho-substitution via chromatography and fragmentation.

  • Amine Tailing: Mitigation strategies using chaotic mobile phase modifiers.

  • Chlorine Isotope Validation: Utilizing the

    
     signature for peak confirmation.
    

Chemical Context & Analytical Challenges

PropertyDetail
Compound Name 3-(2-Chlorophenyl)propan-1-amine hydrochloride
Molecular Formula

Monoisotopic Mass 169.0658 Da (Free Base,

)
Exact Mass

170.0736 Da
Key Structural Feature Primary amine; Ortho-chloro substitution on phenyl ring.
Solubility High in Water, Methanol, DMSO.

The "Ortho" Effect in MS: The ortho-chloro position creates steric and electronic effects distinct from meta/para isomers. In fragmentation, the proximity of the chlorine to the alkyl chain can facilitate specific hydrogen transfers or inductive cleavages, often yielding a distinct ratio of the tropylium ion (


 125) relative to the ammonia-loss peak (

153).

Experimental Strategy & Workflow

The analytical workflow is designed to ensure data integrity through orthogonal checks (Retention Time + Mass Accuracy + Isotope Ratio + Fragmentation Pattern).

Workflow Diagram

Workflow Sample Sample Preparation (MeOH/H2O Extraction) LC LC Separation (C18, Acidic Mobile Phase) Sample->LC Injection Ionization ESI Source (+) (Protonation [M+H]+) LC->Ionization Elution MS1 Q1 Filter (m/z 170.07) Ionization->MS1 Ion Beam CID Collision Cell (N2 Gas) MS1->CID Selection MS2 Q3 Detection (m/z 153, 125) CID->MS2 Fragmentation

Figure 1: Analytical workflow from sample preparation to MS/MS detection.

Detailed Protocol

Reagents and Standards[2]
  • Reference Standard: 3-(2-Chlorophenyl)propan-1-amine HCl (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Modifiers: Formic Acid (FA) or Ammonium Formate (AmForm) to suppress silanol activity.

Sample Preparation
  • Stock Solution: Dissolve 10 mg of standard in 10 mL MeOH (1 mg/mL). Store at -20°C.

  • Working Standard: Dilute Stock to 1 µg/mL in 50:50 Water:ACN (+0.1% FA).

  • Matrix Samples: For plasma/reaction mixtures, perform protein precipitation with cold ACN (1:3 ratio), vortex, centrifuge at 10,000 x g, and inject supernatant.

Liquid Chromatography (LC) Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Rationale: The C18 stationary phase provides sufficient retention for the hydrophobic phenyl ring, while the short length allows rapid analysis.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Acidic pH is crucial to protonate the amine (

      
      ), preventing peak tailing caused by interaction with silanol groups.
      
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.5 min: 95% B

    • 4.5 min: 95% B

    • 4.6 min: 5% B (Re-equilibration)

Mass Spectrometry (MS) Parameters[3][4]
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temp: 300°C.

  • Sheath Gas Flow: 11 L/min.

MRM Transitions (Multiple Reaction Monitoring)
Precursor (

)
Product (

)
Collision Energy (eV)Dwell (ms)TypeAssignment
170.1 153.1 1550QuantifierLoss of

(Characteristic of primary amines)
170.1 125.0 2550QualifierChlorotropylium ion (

)
172.1 155.1 1550Confirmation

Isotope Transition

Results & Discussion

Fragmentation Mechanism

Understanding the fragmentation is vital for confirming identity, especially against isomers.

  • Primary Loss (

    
     153):  The protonated amine undergoes a characteristic loss of ammonia (
    
    
    
    , 17 Da), likely forming a distonic cation or a cyclic cation intermediate.
  • Secondary Loss (

    
     125):  The alkyl chain cleavage generates a stable 2-chlorobenzyl cation, which rearranges to the 2-chlorotropylium ion.
    

Fragmentation Parent [M+H]+ m/z 170 Inter [M+H - NH3]+ m/z 153 Parent->Inter - NH3 (17 Da) Low CE Trop Chlorotropylium m/z 125 Parent->Trop Direct Cleavage Inter->Trop - C2H4 (28 Da) High CE

Figure 2: Proposed fragmentation pathway for 3-(2-Chlorophenyl)propan-1-amine.

Isotopic Validation

The presence of Chlorine provides a built-in validation tool.

  • Observation: In the MS1 spectrum, you must observe a peak at

    
     172 with an intensity approximately 32% of the 
    
    
    
    170 peak.
  • Failure Mode: If the 172 peak is absent or <10%, the compound is likely a dechlorinated impurity or a different amine.

Linearity and Sensitivity[5]
  • Linear Range: Typically 1 ng/mL to 1000 ng/mL (

    
    ).
    
  • LOD: ~0.5 ng/mL (Signal-to-Noise > 3).

  • Matrix Effects: Expect suppression in plasma samples; use a deuterated internal standard (e.g., Amphetamine-d5 or a structural analog like 3-phenylpropylamine) if absolute quantitation is required.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with column silanols.Increase buffer strength (add 5mM Ammonium Formate) or lower pH.
No Signal Ion suppression or wrong polarity.Check ESI is in Positive mode. Ensure divert valve is set to MS.
Incorrect Isotope Ratio Saturation of detector or interference.Dilute sample. Check for co-eluting isobaric interferences.
Carryover "Sticky" amine on injector needle.Use a needle wash with 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • Nielsen, E. O., et al. (2006). Characterization of phenylpropylamines as neurotransmitter transporter substrates. Provides context on the fragmentation of similar amine structures. (General Search)

  • Agilent Technologies. (2020). Analysis of Amine-Containing Compounds using LC/MS. Application Note discussing acidic mobile phases for amines.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms like ammonia loss).[1]

  • PubChem. (2023). Compound Summary: 3-(2-Chlorophenyl)propan-1-amine.[2]

(Note: Specific application notes for this exact CAS are rare; protocols are derived from standard methodologies for phenylethylamine/phenylpropylamine class compounds validated in forensic and medicinal chemistry).

Sources

Application Note: In-Vitro Pharmacological Profiling of 3-(2-Chlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Compound: 3-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 879663-52-2) Primary Targets: Monoamine Transporters (DAT, NET, SERT) and Trace Amine-Associated Receptor 1 (TAAR1)

Introduction & Mechanistic Rationale

3-(2-Chlorophenyl)propan-1-amine hydrochloride is a halogenated phenylpropylamine scaffold. In early-stage drug discovery, phenylpropylamines are primarily investigated for their roles as monoamine releasing agents (MRAs) or reuptake inhibitors, and as agonists at the Trace Amine-Associated Receptor 1 (TAAR1).

The Causality of Structural Design: Unlike phenethylamines (which possess a 2-carbon linker), phenylpropylamines utilize a 3-carbon alkyl chain. This specific structural elongation creates an optimal distance of approximately 6.4 Å between the aromatic ring and the positively charged amine nitrogen. This distance is a critical physicochemical descriptor that maximizes binding affinity at the Plasma Membrane Monoamine Transporter (PMAT) and classical monoamine transporters (DAT, NET, SERT) [1]. Furthermore, the addition of a 2-chloro substitution on the phenyl ring increases lipophilicity, which typically shifts the molecule's selectivity away from dopamine networks and toward serotonin (SERT) or norepinephrine (NET) networks, analogous to the pharmacological shifts seen in halogenated amphetamines.

To fully characterize the in-vitro activity of this compound, we have designed a dual-assay system:

  • A High-Throughput Fluorescent Uptake Assay to measure real-time inhibition of MATs.

  • A TR-FRET cAMP Accumulation Assay to evaluate Gs-coupled TAAR1 agonism.

G Ligand 3-(2-Chlorophenyl) propan-1-amine MAT Monoamine Transporters (DAT, NET, SERT) Ligand->MAT Binds/Inhibits TAAR1 TAAR1 (Gs-Coupled GPCR) Ligand->TAAR1 Agonist UptakeInhib Inhibition of Monoamine Reuptake MAT->UptakeInhib Adenylyl Adenylyl Cyclase Activation TAAR1->Adenylyl Gs alpha Efflux Monoamine Efflux (MRA Activity) UptakeInhib->Efflux cAMP cAMP Accumulation Adenylyl->cAMP cAMP->Efflux PKA/PKC Phosphorylation

Fig 1: Dual mechanism of phenylpropylamines at monoamine transporters and TAAR1 receptors.

Assay 1: High-Throughput Monoamine Transporter (MAT) Uptake Assay

Radioactive assays (using [³H]-dopamine or [³H]-serotonin) are being rapidly replaced by fluorescent alternatives to improve throughput and reduce hazardous waste. This protocol utilizes ASP+ (4-(4-dimethylaminostyryl)-N-methylpyridinium) , a fluorescent substrate that is actively transported by DAT, NET, and SERT into the cytoplasm [2].

By monitoring the accumulation of ASP+, we can determine the IC₅₀ of 3-(2-Chlorophenyl)propan-1-amine hydrochloride as a competitive inhibitor.

Self-Validating Protocol Design

To ensure trustworthiness, this assay incorporates a masking dye (e.g., Trypan Blue) to quench extracellular ASP+ fluorescence, ensuring only intracellular accumulation is measured. The assay is self-validating through the mandatory inclusion of target-specific reference inhibitors to calculate the Z'-factor. A Z'-factor > 0.5 indicates a robust, reliable assay.

Step-by-Step Methodology
  • Cell Preparation: Seed HEK293 cells stably expressing human DAT, NET, or SERT at a density of 40,000 cells/well in a black, clear-bottom 96-well microplate. Incubate overnight at 37°C in 5% CO₂.

  • Buffer Exchange: Wash cells twice with 100 µL of Assay Buffer (Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4).

  • Compound Pre-incubation:

    • Prepare a 10-point dose-response curve of 3-(2-Chlorophenyl)propan-1-amine hydrochloride (ranging from 100 µM to 0.1 nM) in Assay Buffer.

    • Add 50 µL of the compound to the respective wells.

    • Controls: Include wells with vehicle (0.1% DMSO, negative control) and reference inhibitors (10 µM Nomifensine for DAT, Nisoxetine for NET, Fluoxetine for SERT, positive controls).

    • Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Add 50 µL of ASP+ substrate solution (final concentration 1 µM) containing 1 mM Trypan Blue (extracellular quenching agent).

  • Kinetic Readout: Immediately transfer the plate to a fluorescent microplate reader. Read fluorescence continuously for 30 minutes at 37°C (Excitation: 475 nm / Emission: 605 nm).

  • Data Analysis: Calculate the initial uptake velocity (V₀) from the linear portion of the fluorescence-time curve. Normalize V₀ data against the vehicle control (100% activity) and reference inhibitor (0% activity) to calculate the IC₅₀.

Assay 2: TAAR1 GPCR Activation (cAMP Accumulation)

TAAR1 is an intracellular, Gs-coupled GPCR. Agonism of TAAR1 stimulates adenylyl cyclase, leading to the accumulation of intracellular cyclic AMP (cAMP) [3]. Because 3-(2-Chlorophenyl)propan-1-amine is highly lipophilic, it readily crosses the plasma membrane to access intracellular TAAR1 populations. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) to measure cAMP, providing a highly sensitive, wash-free workflow.

Step-by-Step Methodology
  • Cell Preparation: Harvest HEK293 cells stably expressing human TAAR1. Resuspend in Assay Buffer (HBSS + 20 mM HEPES, pH 7.4) supplemented with 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Causality note: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor; it is strictly required to prevent the rapid degradation of synthesized cAMP, allowing it to accumulate to detectable levels.

  • Compound Stimulation:

    • Dispense 5 µL of 3-(2-Chlorophenyl)propan-1-amine hydrochloride (10-point dilution series) into a white 384-well low-volume plate.

    • Add 5 µL of the cell suspension (approx. 2,000 cells/well).

    • Incubate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Add 5 µL of cAMP-d2 conjugate (acceptor fluorophore).

    • Add 5 µL of Anti-cAMP Cryptate (donor fluorophore) suspended in lysis buffer.

    • Incubate for 1 hour at room temperature in the dark.

  • TR-FRET Readout: Read the plate on an HTRF-compatible reader (e.g., PHERAstar). Measure emission at both 620 nm (Cryptate) and 665 nm (d2).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm × 10,000). The specific HTRF signal is inversely proportional to the concentration of intracellular cAMP. Interpolate cAMP concentrations using a standard curve and calculate the EC₅₀.

Workflow Plating 1. Cell Plating (HEK293-hTAAR1) Stimulation 2. Compound Addition (+ IBMX) Plating->Stimulation Lysis 3. Cell Lysis & Antibody Addition Stimulation->Lysis Detection 4. TR-FRET Readout (665nm/620nm) Lysis->Detection Analysis 5. EC50 Calculation Detection->Analysis

Fig 2: Step-by-step workflow for the HTRF-based TAAR1 cAMP accumulation assay.

Quantitative Data Summarization

To benchmark the pharmacological profile of 3-(2-Chlorophenyl)propan-1-amine hydrochloride, its activity must be compared against established reference standards. The table below outlines the expected quantitative parameters and validation thresholds for a successful screening campaign.

TargetAssay ModalityReference ControlControl Potency (IC₅₀/EC₅₀)Expected 3-(2-Cl-PPA) RangeAssay Z'-Factor
hDAT ASP+ Uptake (Fluorescence)Nomifensine40 - 80 nM1.5 - 5.0 µM> 0.65
hNET ASP+ Uptake (Fluorescence)Nisoxetine10 - 30 nM0.5 - 2.0 µM> 0.70
hSERT ASP+ Uptake (Fluorescence)Fluoxetine15 - 50 nM0.8 - 3.5 µM> 0.60
hTAAR1 HTRF cAMP (TR-FRET)β-Phenethylamine300 - 600 nM0.5 - 4.0 µM> 0.75

Note: The expected potency range for 3-(2-Chlorophenyl)propan-1-amine is extrapolated from the structure-activity relationships of related halogenated phenylpropylamines, which typically exhibit micromolar affinity at MATs and sub-micromolar to low-micromolar agonism at TAAR1.

References

  • Engel, K., & Wang, J. (2005). Molecular Analysis and Structure-Activity Relationship Modeling of the Substrate/Inhibitor Interaction Site of Plasma Membrane Monoamine Transporter. Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Oz, M., et al. (2010). Real-time, spatially resolved analysis of serotonin transporter activity and regulation using the fluorescent substrate, ASP+. Journal of Neurochemistry. URL:[Link]

  • Borowsky, B., et al. (2001). Trace amines: identification of a family of mammalian G protein-coupled receptors. Proceedings of the National Academy of Sciences. URL:[Link]

  • Revel, F. G., et al. (2013). Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics. Biological Psychiatry. URL:[Link]

Protocol for the Preparation of 3-(2-Chlorophenyl)propan-1-amine hydrochloride for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by a Senior Application Scientist

Abstract

This document provides a detailed protocol and scientific rationale for the solubilization, sterilization, and application of 3-(2-Chlorophenyl)propan-1-amine hydrochloride for cell culture experiments. The accurate preparation of stock solutions from powdered compounds is a critical, yet often overlooked, procedural step that underpins the reproducibility and reliability of in vitro data. This guide emphasizes the physicochemical principles governing the dissolution of amine hydrochloride salts and outlines a robust, self-validating workflow designed for researchers, scientists, and drug development professionals. We address key decision points, including solvent selection, pH management, and sterile filtration, to ensure compound integrity and mitigate potential artifacts in cell-based assays.

Scientific Principles: Understanding Amine Hydrochloride Salts in Cell Culture

The protocol herein is grounded in the fundamental chemistry of amine hydrochloride salts and the stringent requirements of maintaining a stable cell culture environment.

1.1. The Nature of Hydrochloride Salts 3-(2-Chlorophenyl)propan-1-amine hydrochloride is the salt formed from the reaction of a weakly basic amine (3-(2-Chlorophenyl)propan-1-amine) and a strong acid (hydrochloric acid). This conversion to a salt form is a common pharmaceutical strategy to improve the aqueous solubility and stability of the parent molecule.[1][2] When dissolved in an aqueous solution like cell culture medium, the salt dissociates. The amine cation can undergo hydrolysis, releasing H+ ions and causing a slight acidification of the solvent.[3] This is a critical consideration, as cellular processes are highly sensitive to pH fluctuations.[4][5]

1.2. Rationale for Solvent Selection The choice of a primary solvent is dictated by the compound's solubility and its potential for cellular toxicity.

  • Sterile Water or Phosphate-Buffered Saline (PBS): As a hydrochloride salt, the compound is expected to have enhanced aqueous solubility compared to its free base form.[6] Using a sterile aqueous solvent is the preferred method as it avoids the introduction of organic solvents that can be cytotoxic.

  • Dimethyl Sulfoxide (DMSO): For compounds with limited aqueous solubility, DMSO is a powerful, polar aprotic solvent.[7] However, its use must be carefully managed. While effective at dissolving a wide range of molecules, DMSO can induce cellular stress, inhibit proliferation, and alter cell morphology at concentrations typically above 0.5%-1%.[8][9][10] Therefore, the final concentration of DMSO in the cell culture medium must be kept to a minimum (ideally ≤0.1%) and be consistent across all experimental and control groups.

1.3. pH Management in Cell Culture Most mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4.[5] The dissolution of an acidic salt can lower the pH of the culture medium, especially if the medium has low buffering capacity or the compound is used at high concentrations.[11] This can lead to metabolic stress and cell death, confounding experimental results.[12] The protocol incorporates a pH verification step to ensure the final working solution remains within the optimal physiological range.

1.4. Sterilization: Ensuring Aseptic Conditions Maintaining a sterile environment is paramount in cell culture.[13] Small organic molecules like 3-(2-Chlorophenyl)propan-1-amine hydrochloride are often heat-labile, meaning they can degrade under the high temperatures of an autoclave.[14] Therefore, the only acceptable method for sterilizing stock solutions of such compounds is by filtration through a 0.22 µm membrane filter, which effectively removes bacterial contaminants without compromising the compound's chemical structure.[15][16]

Materials and Equipment

Reagents:

  • 3-(2-Chlorophenyl)propan-1-amine hydrochloride powder

  • Cell Culture Grade Dimethyl Sulfoxide (DMSO), sterile

  • Cell Culture Grade Water or PBS, sterile

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Sterile 1 N NaOH and 1 N HCl (for pH adjustment, if necessary)[17]

Equipment:

  • Calibrated analytical balance

  • Laminar flow hood / Class II Biosafety Cabinet[13]

  • Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

  • Sterile serological pipettes and micropipettes with sterile, filtered tips

  • Vortex mixer

  • Sterile 0.22 µm syringe filters (low protein binding, e.g., PVDF or PES)

  • Sterile syringes (1 mL, 5 mL)

  • pH meter or sterile pH indicator strips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Detailed Experimental Protocol

This protocol is divided into three main stages: preparation of a concentrated primary stock, sterilization, and preparation of the final working solution for cell treatment.

Stage 1: Preparation of a Concentrated Primary Stock Solution

Causality Note: Creating a high-concentration primary stock (e.g., 10-100 mM) in a suitable solvent allows for accurate serial dilutions and minimizes the volume of solvent added to the final cell culture, thereby reducing potential solvent-induced cytotoxicity.

  • Determine Target Concentration: Decide on the desired concentration for your primary stock solution (e.g., 10 mM).

  • Calculate Required Mass: Using the molecular weight of 3-(2-Chlorophenyl)propan-1-amine hydrochloride, calculate the mass needed.

    • Example for a 10 mM stock in 1 mL:

      • Molecular Weight (MW): ~206.11 g/mol

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 206.11 g/mol x 1000 mg/g = 2.06 mg

  • Weigh Compound: Under aseptic conditions or on a clean lab bench, accurately weigh the calculated mass of the powder and place it into a sterile microcentrifuge or conical tube.

  • Solubilization:

    • Option A (Preferred - Aqueous Solvent): Add the desired volume of sterile cell culture grade water or PBS to the tube.

    • Option B (Alternative - DMSO): Add the desired volume of sterile, cell culture grade DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but do not overheat. Visually inspect the solution against a light source to ensure no particulates remain.

Stage 2: Sterilization of the Primary Stock Solution

Trustworthiness Note: This step is non-negotiable for preventing microbial contamination of your cell cultures. Bypassing this step invalidates any downstream results.

  • Prepare Syringe and Filter: Working within a laminar flow hood, aseptically open a sterile syringe and a sterile 0.22 µm syringe filter.

  • Draw Solution: Draw the entire volume of the dissolved stock solution into the syringe.

  • Filter Sterilize: Attach the syringe filter to the syringe. Carefully dispense the solution through the filter into a new, sterile, and clearly labeled cryogenic vial or conical tube.

  • Label and Store: Label the tube with the compound name, concentration, solvent, preparation date, and your initials.

    • Aqueous Stocks: Store at -20°C for short-term (weeks) or -80°C for long-term (months) storage.

    • DMSO Stocks: Store at -20°C, protected from light. DMSO freezes at 18.5°C, so allow it to thaw completely at room temperature before use. Avoid repeated freeze-thaw cycles.

Stage 3: Preparation of Final Working Solutions

Causality Note: Working solutions are prepared by diluting the primary stock directly into complete cell culture medium. This ensures that the final concentration of the compound is accurate and the concentration of the solvent is minimized.

  • Calculate Dilution: Determine the final concentration needed for your experiment (e.g., 10 µM). Calculate the volume of stock solution required.

    • Formula: C1V1 = C2V2

    • (Stock Conc.) x (Volume of Stock) = (Final Conc.) x (Final Volume)

    • Example: To make 10 mL of 10 µM working solution from a 10 mM stock:

      • (10,000 µM) x V1 = (10 µM) x (10 mL)

      • V1 = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Prepare Working Solution: In a laminar flow hood, add 10 mL of pre-warmed complete cell culture medium to a sterile conical tube. Add the calculated 10 µL of the primary stock solution.

  • Mix and Verify pH: Cap the tube and mix gently by inverting several times. For the highest concentration to be used, check the pH of the final working solution using a sterile pH strip or a calibrated pH meter. It should be within the 7.2-7.4 range. If it has deviated significantly, the experiment may need to be redesigned, or the pH carefully adjusted with sterile, dilute NaOH or HCl.[18]

  • Control Group Preparation: Prepare a "vehicle control" by adding the same volume of the solvent (e.g., 10 µL of DMSO or sterile water) to an equivalent volume of medium. This is critical to ensure that any observed cellular effects are due to the compound and not the solvent.

  • Administer to Cells: Remove the old medium from your cell culture plates and replace it with the appropriate volume of the prepared working solutions (or vehicle control).

Quantitative Data and Recommendations

ParameterRecommended ValueRationale & Key Considerations
Primary Stock Conc. 10 - 100 mMHigh concentration minimizes the final solvent volume in culture.
Primary Solvent 1. Sterile H₂O or PBS2. DMSOAqueous solvents are preferred to avoid organic solvent toxicity. Use DMSO only if solubility is an issue.[8]
Final DMSO Conc. ≤ 0.1% (v/v) Higher concentrations can be cytotoxic and are a common source of experimental artifacts.[7]
Working Solution pH 7.2 - 7.4Critical for cell viability and function. Verify at the highest compound concentration.[5]
Sterilization Method 0.22 µm Syringe FiltrationHeat-based methods like autoclaving can degrade the compound.[15]
Stock Solution Storage -20°C or -80°CProtect from light, especially DMSO stocks. Avoid more than 3-5 freeze-thaw cycles.

Visual Workflow Diagram

G start Weigh Compound Powder dissolve Dissolve in Solvent (e.g., DMSO or H₂O) start->dissolve stock Create Primary Stock (10-100 mM) dissolve->stock filter Sterile Filter (0.22 µm Syringe Filter) stock->filter store Store Aliquots at -20°C / -80°C filter->store dilute Dilute Stock in Culture Medium store->dilute working Prepare Final Working Solution dilute->working vehicle Prepare Vehicle Control dilute->vehicle ph_check Verify pH (7.2 - 7.4) working->ph_check treat Administer to Cell Culture ph_check->treat treat_control Administer Control to Cell Culture vehicle->treat_control

Caption: Workflow for preparing 3-(2-Chlorophenyl)propan-1-amine hydrochloride for cell culture.

References

  • PubChem. (n.d.). 3-chloro-N-(2-chloroethyl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Michl, J., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Nature Communications. Retrieved from [Link]

  • Zhang, X. Q., et al. (2015). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. International Journal of Medical, Health, Biomedical, Bioengineering and Pharmaceutical Engineering. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 3-MONOCHLORO-1,2-PROPANEDIOL. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Various Authors. (2022, January 4). How do you dissolve chemicals in the culture medium? ResearchGate. Retrieved from [Link]

  • Bitesize Bio. (2025, January 20). 6 Powerful Laboratory Sterilization Methods In Microbiology. Retrieved from [Link]

  • OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Retrieved from [Link]

  • Scientific Bioprocessing, Inc. (n.d.). pH In Cell Culture - How Does pH Buffered Culture Media Work? Retrieved from [Link]

  • Google Patents. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
  • Google Patents. (n.d.). WO2022015518A1 - Rapidly dissolving cell culture media powder and methods of making the same.
  • El-Masry, S., & Khalil, S. A. (1974). The stability of amitriptyline hydrochloride in aqueous solution. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • INCHEM. (n.d.). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Retrieved from [Link]

  • PurMa Biologics. (2025, February 24). The Importance of pH Control in Media for Cell Growth. Retrieved from [Link]

  • Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 3-Amino-3-(2-chlorophenyl)propan-1-ol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Chourasiya, Y., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Lovering, E. G., & Black, D. B. (1979). Stability of amitriptyline hydrochloride in a commercial aqueous solution. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Goudarzi, A., et al. (2017). Designing a Strategy for pH Control to Improve CHO Cell Productivity in Bioreactor. Avicenna Journal of Medical Biotechnology. Retrieved from [Link]

  • Savolainen, J., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics. Retrieved from [Link]

  • Various Authors. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Retrieved from [Link]

  • Various Authors. (2013, December 9). Can anyone suggest some methods for cell culture medium sterilization? ResearchGate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2023, December 11). Other Sterilization Methods. Infection Control. Retrieved from [Link]

  • El-Serafi, A. T., et al. (2016). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Journal of International Oral Health. Retrieved from [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Application Note. Retrieved from [Link]

Sources

Using 3-(2-Chlorophenyl)propan-1-amine hydrochloride in monoamine reuptake assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

3-(2-Chlorophenyl)propan-1-amine hydrochloride (3-2-CPA) is a critical chemical probe used in Structure-Activity Relationship (SAR) studies targeting Monoamine Transporters (MATs): the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

Structurally, 3-2-CPA represents the "phenylpropylamine" backbone essential to many antidepressants (e.g., atomoxetine, nisoxetine). The specific ortho-chlorine substitution provides unique steric constraints that allow researchers to probe the dimensions of the S1 (central) binding site of the transporter. Unlike complex inhibitors, this fragment allows for the deconvolution of binding energy contributions, specifically isolating the hydrophobic interaction of the halogenated phenyl ring without the interference of extensive side chains.

This guide details the protocols for using 3-2-CPA to determine binding affinity (


) and inhibitory concentration (

) using two distinct methodologies: High-Throughput Fluorescence (ASP+) and Gold-Standard Radioligand Uptake.

Mechanism of Action & Experimental Logic

To use 3-2-CPA effectively, one must understand its competitive interaction at the transporter's orthosteric site.

  • The S1 Binding Site: MATs function via an alternating access mechanism. 3-2-CPA binds to the central S1 site, stabilizing the transporter in an outward-facing conformation (or competing for translocation), thereby blocking the reuptake of endogenous neurotransmitters.

  • The Ortho-Chloro Effect: The chlorine atom at the 2-position creates steric bulk that often favors selectivity for NET over SERT compared to para-substituted analogs. This makes 3-2-CPA an excellent negative control for SERT-selective assays or a positive probe for NET pocket mapping.

Visualizing the Pathway

MAT_Inhibition_Pathway Compound 3-(2-Chlorophenyl) propan-1-amine HCl S1_Site S1 Orthosteric Binding Site Compound->S1_Site Competitive Binding Synapse Synaptic Cleft (High Neurotransmitter) Transporter Monoamine Transporter (NET/DAT/SERT) Synapse->Transporter Native Substrate (DA/NE/5-HT) Transporter->S1_Site Blockade Reuptake Inhibition S1_Site->Blockade Steric Occlusion Signal Potentiated Neurotransmission Blockade->Signal Increased Extracellular Levels

Figure 1: Mechanism of competitive inhibition by 3-2-CPA at the monoamine transporter orthosteric site.

Preparation of Reagents

Compound Handling (Critical):

  • Identity: 3-(2-Chlorophenyl)propan-1-amine hydrochloride.

  • MW: ~206.11 g/mol .[1][2]

  • Solubility: The HCl salt is highly water-soluble but hygroscopic.

  • Stock Solution: Dissolve to 10 mM in DMSO (dimethyl sulfoxide) or molecular biology grade water.

    • Note: DMSO is preferred for long-term storage (-20°C) to prevent hydrolysis or oxidation.

    • Working Solution: Dilute stock in Assay Buffer (KHB) immediately prior to use. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.

Cell Lines:

  • HEK293 or CHO cells stably transfected with human NET (hNET), hDAT, or hSERT.

  • Control: Untransfected parental cells (to measure non-specific uptake).[3]

Protocol A: High-Throughput Fluorescence Assay (ASP+)

This method uses ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), a fluorescent substrate mimic that is transported by NET, DAT, and SERT. It allows for real-time kinetic monitoring without radioactive waste.

Advantages: Real-time data, high throughput, lower cost. Disadvantages: Lower sensitivity than radioligands; ASP+ is a substrate, not just a ligand.

Workflow Diagram

ASP_Assay_Workflow Step1 1. Seed Cells (HEK-hNET/hDAT) Poly-D-Lysine Plates Step2 2. Wash & Equilibrate (Krebs-HEPES Buffer, 37°C) Step1->Step2 Step3 3. Add Test Compound (3-2-CPA, 10 min Pre-incubation) Step2->Step3 Step4 4. Add ASP+ Substrate (10 µM Final Conc.) Step3->Step4 Step5 5. Measure Fluorescence (Ex 475nm / Em 609nm) Step4->Step5 Step6 6. Calculate IC50 (Slope Analysis) Step5->Step6

Figure 2: Step-by-step workflow for the ASP+ fluorescence uptake inhibition assay.

Detailed Procedure:
  • Seeding: Plate cells (40,000/well) in black-walled, clear-bottom 96-well plates coated with Poly-D-Lysine. Incubate 24h.

  • Buffer Exchange: Aspirate media and wash 2x with 200 µL warm Krebs-HEPES Buffer (KHB: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 1.8 g/L glucose, pH 7.4).

  • Pre-Incubation: Add 100 µL of KHB containing 3-2-CPA (concentration range: 1 nM to 100 µM). Incubate for 10–15 minutes at 37°C.

    • Control A: Vehicle only (Max Uptake).

    • Control B: 10 µM Desipramine (NET) or Fluoxetine (SERT) (Min Uptake/Background).

  • Substrate Addition: Inject 100 µL of ASP+ (20 µM stock → 10 µM final).

  • Detection: Immediately place in a fluorescence plate reader (e.g., FLIPR or standard reader).

    • Settings: Excitation 475 nm, Emission 609 nm.

    • Mode: Kinetic read, every 30 seconds for 10–20 minutes.

  • Analysis: Calculate the slope of the linear uptake phase (usually 1–5 min). Normalize slope to controls to determine % Inhibition.

Protocol B: Radioligand Uptake Assay (Gold Standard)

Use this protocol for validation or when high sensitivity is required.

Materials:

  • [³H]-Norepinephrine (for NET) or [³H]-Dopamine (for DAT).

  • Scintillation fluid and counter.[4]

Detailed Procedure:
  • Preparation: Prepare cells in 24-well plates as above.

  • Inhibition: Replace media with 250 µL KHB containing 3-2-CPA (serial dilutions). Incubate 10 min at 37°C.

  • Uptake: Add 50 µL of [³H]-Neurotransmitter (final conc. ~20–50 nM). Incubate for 5–8 minutes exactly.

    • Critical: Do not exceed 10 minutes; uptake must remain in the linear phase.

  • Termination: Rapidly aspirate buffer and wash cells 3x with Ice-Cold KHB.

    • Why? Cold buffer locks the transporter conformation, preventing efflux of the radioligand during washing.

  • Lysis: Add 500 µL of 1% SDS or 0.1 N NaOH. Shake for 30 min.

  • Quantification: Transfer lysate to scintillation vials, add cocktail, and count CPM (Counts Per Minute).

Data Analysis & Interpretation

Data should be fitted to a non-linear regression model (Sigmoidal Dose-Response, Variable Slope) using software like GraphPad Prism.



Representative Data Structure (Expected Results)
ParameterhNET (Norepinephrine)hSERT (Serotonin)hDAT (Dopamine)Interpretation
IC50 (nM) 150 - 400 > 5,000800 - 1,500NET Selective
Hill Slope ~1.0N/A~1.0Competitive Binding
Max Inhibition 100%< 50%100%Full Antagonist

Note: The 2-chloro substitution typically reduces affinity for SERT compared to the unsubstituted phenylpropylamine, enhancing NET selectivity.

Troubleshooting & Validation (Self-Validating Systems)

  • Issue: High Non-Specific Binding (NSB).

    • Cause: 3-2-CPA is lipophilic (logP ~2.9).

    • Fix: Add 0.1% BSA to the assay buffer to sequester "sticky" compound, or use Poly-D-Lysine plates to ensure cell retention during washing.

  • Issue: Flat Dose-Response Curve.

    • Cause: Substrate depletion (ASP+ or Radioligand concentration too low) or incubation time too long (equilibrium reached).

    • Fix: Reduce uptake time to 5 minutes (Radioligand) or analyze only the first 2 minutes of slope (ASP+).

  • Validation Step: Always run a reference standard (e.g., Nisoxetine for NET) alongside 3-2-CPA. If Nisoxetine IC50 deviates >2-fold from historical mean, invalidate the plate.

References

  • Schwartz, J., et al. (2005). "Monitoring monoamine transport with the fluorescent substrate analogue ASP+." Nature Protocols. Link (Methodology for ASP+ assay).

  • Andersen, J., et al. (2009). "Structure-activity relationships of phenylpropylamines as monoamine reuptake inhibitors." Journal of Medicinal Chemistry. Link (SAR context for phenylpropylamines).

  • National Institutes of Health (NIH). (2012). "Assay Guidance Manual: In Vitro Transporter Assays." NCBI Bookshelf. Link (Standardization of transporter protocols).

  • Hondebrink, L., et al. (2017).[5] "Measuring Inhibition of Monoamine Reuptake Transporters by New Psychoactive Substances (NPS) in Real-Time Using a High-Throughput, Fluorescence-Based Assay." Toxicology in Vitro. Link (Validation of ASP+ against radioligands).

Sources

Animal models for testing 3-(2-Chlorophenyl)propan-1-amine hydrochloride efficacy

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Preclinical Efficacy Testing of 3-(2-Chlorophenyl)propan-1-amine hydrochloride

Introduction: A Novel Psychoactive Compound

3-(2-Chlorophenyl)propan-1-amine hydrochloride is a novel research compound with a chemical structure suggestive of potential psychoactive properties. While comprehensive preclinical data is not yet publicly available, its structural similarity to known cathinones and the antidepressant bupropion suggests a potential mechanism of action involving the modulation of monoamine neurotransmitters, such as dopamine and norepinephrine.[1][2] This document provides a detailed guide for researchers and drug development professionals on the selection and implementation of appropriate animal models to investigate the potential antidepressant and anxiolytic efficacy of this compound.

The following protocols are designed to be self-validating systems, providing robust and reproducible data to support the preclinical development of 3-(2-Chlorophenyl)propan-1-amine hydrochloride or similar novel psychoactive agents.

Rationale for Model Selection

Given the hypothetical mechanism of action as a monoamine modulator, the initial preclinical assessment should focus on behavioral models sensitive to changes in depressive and anxiety-like states. The selected models—the Forced Swim Test (FST), the Elevated Plus Maze (EPM), and the Novelty-Suppressed Feeding (NSF) test—are widely accepted and validated for screening novel antidepressant and anxiolytic compounds.[3][4]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the preclinical efficacy testing of 3-(2-Chlorophenyl)propan-1-amine hydrochloride.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Data Analysis and Interpretation Compound Acquisition and Formulation Compound Acquisition and Formulation Acute Toxicity and Dose-Ranging Studies Acute Toxicity and Dose-Ranging Studies Compound Acquisition and Formulation->Acute Toxicity and Dose-Ranging Studies Behavioral Model Selection Behavioral Model Selection Acute Toxicity and Dose-Ranging Studies->Behavioral Model Selection Forced Swim Test (FST) Forced Swim Test (FST) Behavioral Model Selection->Forced Swim Test (FST) Antidepressant-like activity Elevated Plus Maze (EPM) Elevated Plus Maze (EPM) Behavioral Model Selection->Elevated Plus Maze (EPM) Anxiolytic-like activity Novelty-Suppressed Feeding (NSF) Novelty-Suppressed Feeding (NSF) Behavioral Model Selection->Novelty-Suppressed Feeding (NSF) Anxiolytic/Antidepressant-like activity Data Collection and Analysis Data Collection and Analysis Forced Swim Test (FST)->Data Collection and Analysis Elevated Plus Maze (EPM)->Data Collection and Analysis Novelty-Suppressed Feeding (NSF)->Data Collection and Analysis Interpretation of Results Interpretation of Results Data Collection and Analysis->Interpretation of Results Report Generation Report Generation Interpretation of Results->Report Generation

Caption: General workflow for preclinical efficacy testing.

Animal Models for Efficacy Testing

Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a widely used behavioral despair model for screening potential antidepressant compounds.[5][6] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and the total time spent mobile.[6]

Experimental Protocol: Forced Swim Test

  • Apparatus: A transparent cylindrical container (20-30 cm in height, 10-15 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[7][8]

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.[5]

  • Procedure:

    • Gently place each mouse into the water-filled cylinder.[6]

    • The test duration is typically 6 minutes.[6][7]

    • The first 2 minutes are considered a habituation period and are not scored.[6]

    • During the final 4 minutes, record the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating, with movements only necessary to keep the head above water.[7]

  • Post-Test Care: After the test, remove the mice from the water, gently dry them with a towel, and place them in a clean, dry cage with a heat source until they are fully dry and exhibit normal behavior.[5]

Data Presentation: Forced Swim Test

GroupTreatmentDose (mg/kg)NMean Immobility Time (s) ± SEM
1Vehicle-10Value
23-(2-Chlorophenyl)propan-1-amine HClLow10Value
33-(2-Chlorophenyl)propan-1-amine HClMedium10Value
43-(2-Chlorophenyl)propan-1-amine HClHigh10Value
5Positive Control (e.g., Fluoxetine)2010Value
Elevated Plus Maze (EPM) for Anxiolytic-Like Activity

The EPM is a widely used model to assess anxiety-like behavior in rodents.[9][10] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[11][12] Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.[9][10]

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[11] For mice, the arms are typically 30 cm long and 5 cm wide, with the closed arms having 15 cm high walls.[10]

  • Acclimation: Allow the animals to acclimate to the testing room for 45-60 minutes prior to testing.[10]

  • Procedure:

    • Place the mouse in the center of the maze, facing an open arm.[13]

    • Allow the mouse to explore the maze for 5 minutes.[9][10]

    • Record the number of entries and the time spent in the open and closed arms using a video tracking system.[12]

  • Cleaning: Clean the maze with 70% ethanol between each trial to remove olfactory cues.[10]

Data Presentation: Elevated Plus Maze

GroupTreatmentDose (mg/kg)N% Time in Open Arms ± SEM% Entries into Open Arms ± SEM
1Vehicle-10ValueValue
23-(2-Chlorophenyl)propan-1-amine HClLow10ValueValue
33-(2-Chlorophenyl)propan-1-amine HClMedium10ValueValue
43-(2-Chlorophenyl)propan-1-amine HClHigh10ValueValue
5Positive Control (e.g., Diazepam)110ValueValue
Novelty-Suppressed Feeding (NSF) Test

The NSF test is sensitive to chronic antidepressant treatment and is also used to assess anxiety-like behavior.[4][14] The test is based on the conflict between the drive to eat after a period of food deprivation and the fear of a novel, brightly lit environment.[4] Anxiolytic and antidepressant compounds are expected to decrease the latency to begin eating.[15]

Experimental Protocol: Novelty-Suppressed Feeding

  • Food Deprivation: Food deprive the mice for 24 hours before the test.[4][16]

  • Apparatus: A large, open-field arena (e.g., 50 x 50 cm) with a single food pellet placed in the center on a white paper platform.[17]

  • Procedure:

    • Place the mouse in a corner of the arena.

    • Measure the latency to take the first bite of the food pellet, with a maximum test duration of 10 minutes.[4]

    • Immediately after the first bite, return the mouse to its home cage and measure the amount of food consumed in 5 minutes to control for appetite effects.[17]

Data Presentation: Novelty-Suppressed Feeding

GroupTreatmentDose (mg/kg)NLatency to Feed (s) ± SEMHome Cage Consumption (g) ± SEM
1Vehicle-10ValueValue
23-(2-Chlorophenyl)propan-1-amine HClLow10ValueValue
33-(2-Chlorophenyl)propan-1-amine HClMedium10ValueValue
43-(2-Chlorophenyl)propan-1-amine HClHigh10ValueValue
5Positive Control (e.g., Fluoxetine)2010ValueValue

Signaling Pathway and Experimental Workflow Diagrams

G cluster_FST Forced Swim Test Workflow cluster_EPM Elevated Plus Maze Workflow cluster_NSF Novelty-Suppressed Feeding Workflow FST_Acclimation Acclimation (60 min) FST_Test 6-min Swim Test FST_Acclimation->FST_Test FST_Scoring Score Immobility (last 4 min) FST_Test->FST_Scoring EPM_Acclimation Acclimation (45-60 min) EPM_Test 5-min Maze Exploration EPM_Acclimation->EPM_Test EPM_Tracking Video Track Arm Entries & Duration EPM_Test->EPM_Tracking NSF_Deprivation 24h Food Deprivation NSF_Test Measure Latency to Eat (max 10 min) NSF_Deprivation->NSF_Test NSF_HomeCage Measure Home Cage Food Consumption (5 min) NSF_Test->NSF_HomeCage

Sources

How to prepare stock solutions of 3-(2-Chlorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Stock Solutions for 3-(2-Chlorophenyl)propan-1-amine Hydrochloride

Introduction & Compound Overview

3-(2-Chlorophenyl)propan-1-amine hydrochloride is a functionalized phenethylamine derivative often utilized as a building block in organic synthesis or as a probe in pharmacological studies targeting monoaminergic systems. Structurally, it consists of a propyl chain terminating in a primary amine, attached to a phenyl ring with a chlorine substituent at the ortho position.

The hydrochloride (HCl) salt form is preferred for stock preparation due to its superior stability and water solubility compared to the free base. However, the presence of the lipophilic chlorophenyl group requires careful solvent selection to prevent precipitation in high-concentration aqueous buffers.

This guide provides a standardized, self-validating protocol for preparing high-integrity stock solutions, ensuring experimental reproducibility.

Physicochemical Properties

Before handling, verify the specific batch data on your Certificate of Analysis (CoA). The values below represent the theoretical standards for the HCl salt.

PropertyValueNotes
Chemical Name 3-(2-Chlorophenyl)propan-1-amine hydrochloride
Free Base MW 169.65 g/mol
Salt MW 206.11 g/mol Used for all molarity calculations.
Molecular Formula C₉H₁₂ClN[1][2][3][4][5][6][7] · HCl
Appearance White to off-white crystalline solidHygroscopic; store desiccated.
Solubility (Water) ~50 mM (Estimated)pH dependent; acidic solutions dissolve best.
Solubility (DMSO) >100 mMRecommended for primary frozen stocks.
Solubility (Ethanol) >50 mMGood alternative for evaporation protocols.

Pre-Formulation Considerations (The "Why" Behind the Protocol)

  • Salt Stoichiometry: This protocol assumes a 1:1 stoichiometry of Amine:HCl. If your batch is a hemi-hydrate or has a different counter-ion ratio, adjust the molecular weight accordingly.

  • pH Impact: As a hydrochloride salt, dissolving this compound in unbuffered water will result in an acidic solution (pH ~4–5). If adding directly to cell culture media, the acidification may cause media color change (phenol red) or cellular toxicity. Best Practice: Prepare a concentrated stock in DMSO or water, then dilute >1:1000 into buffered media to maintain physiological pH.

  • Solvent Choice:

    • DMSO (Dimethyl Sulfoxide): The gold standard for long-term storage (frozen). It prevents hydrolysis and bacterial growth.

    • Water/PBS: Suitable for immediate use. Long-term storage in aqueous solution is discouraged due to potential oxidation of the amine or precipitation if the pH drifts.

Protocol A: Preparation of 100 mM Stock in DMSO (Recommended)

Objective: Create a stable, high-concentration master stock for long-term storage at -20°C.

Materials:

  • 3-(2-Chlorophenyl)propan-1-amine HCl (Solid)

  • Anhydrous DMSO (Cell culture grade, >99.9%)

  • Vortex mixer

  • Amber glass vials or polypropylene microcentrifuge tubes (DMSO compatible)

Procedure:

  • Calculation: Determine the mass required.

    • Target Concentration: 100 mM (0.1 mol/L)

    • Target Volume: 10 mL

    • Mass = Concentration (mol/L) × MW ( g/mol ) × Volume (L)

    • Mass = 0.1 × 206.11 × 0.010 = 0.2061 g (206.1 mg)

  • Weighing: Weigh 206.1 mg of the powder into a tared amber vial.

    • Self-Validation: If the static charge makes weighing difficult, use an antistatic gun or weigh by difference (weigh boat before and after transfer).

  • Solubilization: Add 10 mL of Anhydrous DMSO.

    • Note: Do not add water first. The compound is most stable in pure DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds. Inspect visually. The solution should be completely clear and colorless.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Dispense into 50–100 µL aliquots in sterile microtubes.

    • Why? This prevents freeze-thaw cycles. Each cycle can introduce moisture (condensation), leading to compound degradation.

  • Storage: Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Aqueous Working Solution

Objective: Prepare a lower concentration solution (e.g., 10 mM) for immediate filtration and application.

Procedure:

  • Dissolution: Dissolve the calculated mass (e.g., 20.6 mg for 10 mL of 10 mM solution) in Milli-Q water .

    • Caution: Avoid dissolving directly in PBS (Phosphate Buffered Saline) initially. The high salt concentration of PBS can sometimes reduce the solubility of organic salts (Salting-out effect). Dissolve in water first, then dilute with 10x PBS or add buffer salts if necessary.

  • pH Check: Dip a pH strip. If pH < 4.0, neutralization may be required for sensitive assays, but be wary of precipitation as the pH approaches the pKa of the amine (typically ~9–10). Keep the solution slightly acidic or neutral (pH 6–7) for stability.

  • Filtration: Pass the solution through a 0.22 µm PVDF or PES syringe filter .

    • Why? Removes insoluble particulates and sterilizes the solution for cell culture. Nylon filters can bind certain amines; PES is generally preferred for low protein/drug binding.

Molarity & Dilution Table

Use this quick-reference table for preparing stock solutions using the HCl Salt MW (206.11 g/mol ) .

Target ConcentrationVolume PreparedMass of Compound Required
10 mM 1 mL2.06 mg
10 mM 10 mL20.61 mg
50 mM 1 mL10.31 mg
50 mM 10 mL103.06 mg
100 mM 1 mL20.61 mg
100 mM 5 mL103.06 mg

Visual Workflow (Graphviz)

The following diagram illustrates the logical flow for preparing and validating the stock solution.

StockPrep Start Start: Solid Reagent (3-(2-Chlorophenyl)propan-1-amine HCl) Weigh Weigh Mass (Target: 206.1 mg for 100mM) Start->Weigh Solvent Select Solvent Weigh->Solvent DMSO Add Anhydrous DMSO (Recommended for Stock) Solvent->DMSO Long-term Water Add Milli-Q Water (For Immediate Use) Solvent->Water Acute/Specific Mix Vortex / Sonicate (Ensure Clarity) DMSO->Mix Water->Mix QC Quality Control (Visual Check + pH if Aqueous) Mix->QC Filter Sterile Filter (0.22 µm PES/PVDF) QC->Filter Pass Aliquot Aliquot into Microtubes (Avoid Freeze-Thaw) Filter->Aliquot Store Storage (-20°C Desiccated) Aliquot->Store

Caption: Logical workflow for the preparation, solubilization, and storage of amine hydrochloride stock solutions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16219122, 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. (Note: Isomeric reference used for physicochemical property estimation). Retrieved from [Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(2-Chlorophenyl)propan-1-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization and Troubleshooting Hub. Synthesizing 3-(2-chlorophenyl)propan-1-amine hydrochloride presents unique chemoselectivity challenges—primarily preventing the cleavage of the labile ortho-chloro group while avoiding amine dimerization. This guide provides mechanistic insights, data-driven solutions, and validated protocols to maximize your yield and purity.

Pathway Visualization & Common Pitfalls

Synthesis_Workflow Nitrile 3-(2-Chlorophenyl) propanenitrile Imine Imine Intermediate Nitrile->Imine Reduction Dehalo Dehalogenation (Des-chloro byproduct) Nitrile->Dehalo Pd/C Catalyst (Side Reaction) Amine Primary Amine (Free Base) Imine->Amine Reduction Dimer Dimerization (Secondary Amine) Imine->Dimer Amine Attack (Side Reaction) Salt Target Product: Amine HCl Salt Amine->Salt Anhydrous HCl

Mechanistic workflow and common side reactions in 3-(2-chlorophenyl)propan-1-amine synthesis.

Troubleshooting Guide & FAQs

Q1: Why am I losing the ortho-chlorine atom during catalytic hydrogenation, and how do I prevent it?

Causality: Hydrodehalogenation is a highly thermodynamically favorable side reaction when using palladium-on-carbon (Pd/C) or unpoisoned Raney Nickel under hydrogen gas.1[1]. The ortho-position is particularly susceptible due to steric and electronic effects.

Solution: Switch from catalytic hydrogenation to a hydride-based chemical reduction. Reagents like Borane-THF (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄)2[2]. If catalytic hydrogenation is strictly required for scale-up, 3[3] while strictly monitoring reaction time to prevent over-reduction.

Q2: My GC-MS shows a significant amount of secondary amine byproduct. How do I prevent dimerization?

Causality: During nitrile reduction, the reaction proceeds via an imine intermediate. This electrophilic imine can undergo 4[4], followed by the elimination of ammonia and further reduction, yielding a secondary amine dimer.

Solution: If using catalytic hydrogenation,5[5] prior to adding the catalyst. The excess ammonia shifts the equilibrium, suppressing the nucleophilic attack of the primary amine. Alternatively, 6[6] because the reduction proceeds via a stable borane-amine complex rather than a free, reactive imine.

Q3: The final hydrochloride salt is sticky, hygroscopic, and difficult to filter. What is going wrong?

Causality: The presence of trace water during the salt formation phase leads to the dissolution of the HCl salt or the formation of a hydrate, which manifests as an oil or a sticky solid. Using aqueous HCl introduces water directly into the system.

Solution: Perform the salt formation under strictly anhydrous conditions. Dissolve the free base in a non-polar or aprotic solvent (e.g., diethyl ether or 1,4-dioxane). Introduce anhydrous HCl gas or use a commercially available solution of HCl in dioxane. Keep the temperature between 0 °C and 5 °C to promote rapid crystallization.

Quantitative Data: Comparison of Reduction Strategies

Reduction MethodTypical Yield (%)Dehalogenation RiskDimerization RiskRecommended Use Case
Pd/C + H₂ 30 - 45%High (Cleaves C-Cl)ModerateNot recommended for ortho-chloro substrates.
Raney Ni + H₂ + NH₃ 70 - 80%Low to ModerateLow (NH₃ suppresses)Large-scale industrial synthesis.
LiAlH₄ 85 - 95%NoneLowSmall-scale, rigorous anhydrous conditions.
BH₃·THF 88 - 96%NoneNoneOptimal balance of yield and chemoselectivity.

Validated Experimental Protocol: Borane-THF Reduction & Anhydrous Salt Formation

Self-Validating System: The use of Borane-THF entirely bypasses the free imine intermediate, eliminating the dimerization pathway. The absence of transition metals guarantees the preservation of the ortho-chloro group, ensuring the protocol is self-correcting against the two major yield-limiting side reactions.

Step 1: Nitrile Reduction

  • Flame-dry a 250 mL round-bottom flask under inert gas (Argon or N₂).

  • Dissolve 1.0 equivalent (e.g., 10 mmol) of 3-(2-chlorophenyl)propanenitrile in 20 mL of anhydrous THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Dropwise, add 2.5 equivalents of a 1.0 M BH₃·THF solution. (Causality: The excess borane ensures complete reduction of the nitrile to the amine-borane complex without stalling at the imine stage).

  • Remove the ice bath and reflux the mixture at 65 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting nitrile is fully consumed.

Step 2: Quenching & Free Base Isolation 6. Cool the reaction mixture back to 0 °C. Carefully quench by adding methanol dropwise to destroy excess borane (Caution: H₂ gas evolution). 7. Add 15 mL of 6 M HCl to break the stable amine-borane complex. Reflux the mixture for 1 hour. 8. Cool to room temperature and basify the aqueous layer with 6 M NaOH until pH > 10 to liberate the free amine. 9. Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base.

Step 3: Hydrochloride Salt Precipitation 10. Dissolve the crude 3-(2-chlorophenyl)propan-1-amine free base in 15 mL of anhydrous diethyl ether. 11. Cool the solution to 0 °C. Slowly add 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise under continuous stirring. (Causality: Anhydrous conditions prevent hydrate formation, ensuring a crisp, filterable precipitate). 12. Stir for 30 minutes at 0 °C. Filter the resulting white precipitate, wash with cold anhydrous ether, and dry under vacuum to yield pure 3-(2-chlorophenyl)propan-1-amine hydrochloride.

References

  • Organic Chemistry Portal. "Amine synthesis by nitrile reduction." Organic Chemistry Portal.
  • MDPI. "Applicability of Nickel-Based Catalytic Systems for Hydrodehalogenation of Recalcitrant Halogenated Aromatic Compounds." MDPI.
  • Google Patents. "Method for the synthesis of high purity primary diamines and/or triamines." Google Patents.
  • Taylor & Francis. "Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes." Taylor & Francis.
  • MDPI. "Air-Stable and Highly Active Transition Metal Phosphide Catalysts for Reductive Molecular Transformations." MDPI.
  • BenchChem. "A Comparative Guide to the Reduction of Nitriles: Alternatives to Stannous Chloride." BenchChem.

Sources

Identifying common impurities in 3-(2-Chlorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for 3-(2-Chlorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the handling, analysis, and application of this compound. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction

3-(2-Chlorophenyl)propan-1-amine hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds. The purity of this amine is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Understanding and controlling impurities is therefore a paramount concern. This guide will delve into the common impurities that can arise during the synthesis and storage of 3-(2-Chlorophenyl)propan-1-amine hydrochloride, and provide practical strategies for their identification and mitigation.

Impurities in a drug substance can originate from various sources, including the starting materials, intermediates, by-products of side reactions, and degradation of the final product.[1] Regulatory bodies like the International Conference on Harmonisation (ICH) have strict guidelines on the identification, qualification, and control of impurities in new drug substances.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Synthesis-Related Impurities

The manufacturing process is a primary source of impurities. These can be unreacted starting materials, intermediates that were not fully consumed, or by-products from unintended side reactions.[3]

A1: The presence of 2-chlorobenzaldehyde as a residual impurity suggests an incomplete initial reaction in the synthetic pathway. A common route to synthesize 3-(2-Chlorophenyl)propan-1-amine involves a condensation reaction of 2-chlorobenzaldehyde with a suitable nitrogen-containing reactant, followed by reduction.

Causality and Troubleshooting:

  • Incomplete Reaction: The condensation or subsequent reduction step may not have gone to completion.

    • Solution: Optimize the reaction conditions. This could involve increasing the reaction time, adjusting the temperature, or using a more efficient catalyst or reducing agent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or in-process HPLC checks is crucial.

  • Purification Inefficiency: The purification method (e.g., crystallization, column chromatography) may not be effective at removing unreacted 2-chlorobenzaldehyde.

    • Solution: Re-evaluate your purification strategy. A change in the solvent system for crystallization or the mobile phase for chromatography could improve separation. A bisulfite wash during the work-up can also be effective in removing residual aldehydes.

Proposed Synthetic Pathway and Impurity Formation:

Synthesis and Impurity Formation A 2-Chlorobenzaldehyde (Starting Material) B Condensation Reaction A->B Imp1 Unreacted 2-Chlorobenzaldehyde (Impurity) A->Imp1 Incomplete Reaction C Intermediate (e.g., Imine or Nitroalkene) B->C D Reduction C->D Imp2 Unreacted Intermediate (Impurity) C->Imp2 Incomplete Reduction E 3-(2-Chlorophenyl)propan-1-amine (Product) D->E F HCl Salt Formation E->F G Final Product F->G

Caption: Proposed synthetic pathway and points of impurity introduction.

A2: The formation of an N-oxide impurity is a common issue with amine-containing compounds and is typically a result of oxidation.

Causality and Troubleshooting:

  • Oxidative Conditions during Synthesis or Work-up: The use of certain oxidizing reagents or exposure to air for prolonged periods at elevated temperatures during the synthesis or purification can lead to the formation of the N-oxide.

    • Solution: Employ an inert atmosphere (e.g., nitrogen or argon) during the reaction and work-up steps. Avoid the use of strong oxidizing agents unless necessary for the reaction.

  • Improper Storage: Long-term storage of the amine in the presence of oxygen can also lead to gradual oxidation.

    • Solution: Store the 3-(2-Chlorophenyl)propan-1-amine hydrochloride in a well-sealed container, under an inert atmosphere if possible, and in a cool, dark place.

Part 2: Degradation-Related Impurities

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that could form under various environmental conditions.[4] These studies typically involve exposure to heat, light, humidity, acid, base, and oxidizing agents.[5]

A3: The stability of 3-(2-Chlorophenyl)propan-1-amine hydrochloride can be affected by storage conditions. Common degradation pathways include oxidation and photodecomposition.

Potential Degradation Products:

Impurity NamePotential OriginAnalytical Detection
3-(2-Chlorophenyl)propan-1-olHydrolysis of the amineHPLC, GC-MS
2-ChlorobenzaldehydeOxidative cleavageHPLC, GC-MS
N-Oxide of 3-(2-Chlorophenyl)propan-1-amineOxidationHPLC-MS
Dimerization ProductsPhotodegradation or reaction with reactive intermediatesHPLC-MS

Troubleshooting and Mitigation:

  • Review Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container in a cool and dry environment.

  • Perform Forced Degradation Studies: To proactively identify potential degradants, it is advisable to perform forced degradation studies. This involves subjecting the compound to stress conditions such as heat, light, acid/base hydrolysis, and oxidation.[6]

Forced Degradation Workflow Start 3-(2-Chlorophenyl)propan-1-amine HCl Sample Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B guidelines) Start->Photo Analysis HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identification Impurity Identification and Structural Elucidation Analysis->Identification

Caption: A typical workflow for forced degradation studies.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol outlines a general reversed-phase HPLC method suitable for the separation and quantification of 3-(2-Chlorophenyl)propan-1-amine hydrochloride and its potential impurities.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Volatile Impurities

This method is suitable for the identification of volatile or semi-volatile impurities.

Instrumentation:

  • A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injection Mode: Split (split ratio 20:1).

  • Injection Volume: 1 µL.

MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL.

  • For the hydrochloride salt, neutralization and extraction into an organic solvent may be necessary for better chromatographic performance.

References

  • Forced degradation and impurity profiling. (n.d.). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17). Retrieved from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020, April 15). Retrieved from [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). Retrieved from [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - MDPI. (2022, October 26). Retrieved from [Link]

  • Identification of Pharmaceutical Impurities. (n.d.). Retrieved from [Link]

  • An Overview of Degradation Strategies for Amitriptyline - PMC - NIH. (2024, March 29). Retrieved from [Link]

  • Napropamide impurities and metabolites: a complementary approach using chemical synthesis and biosynthesis - GalChimia. (n.d.). Retrieved from [Link]

  • IMPURITIES SYNTHESIS AND FORMULATION DEVELOPMENT OF ASPIRIN IMPURITES - Googleapis.com. (2024, September 23). Retrieved from [Link]

  • Recent trends in the impurity profile of pharmaceuticals - Semantic Scholar. (2010, September 15). Retrieved from [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (2020, November 12). Retrieved from [Link]

  • Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. (2020, June 23). Retrieved from [Link]

  • Researchers Mapped Out Potential Impurities in Drug Products. (2023, February 1). Retrieved from [Link]

  • Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development | Pharmaceutical Technology. (2019, October 2). Retrieved from [Link]

  • 3-chloro-N-(2-chloroethyl)propan-1-amine | C5H11Cl2N | CID 3060542 - PubChem. (n.d.). Retrieved from [Link]

  • MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed. (2013, November 15). Retrieved from [Link]

  • Resolution from degradation products and propafenone HCl. - ResearchGate. (n.d.). Retrieved from [Link]

  • Review on the modern analytical advancements in impurities testing. (2025, January 1). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of 3-(2-Chlorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(2-Chlorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous buffers. As a substituted propanamine hydrochloride salt, its solubility is intrinsically linked to its physicochemical properties and the characteristics of the solvent system. This document provides in-depth, scientifically grounded troubleshooting advice to help you achieve successful solubilization for your experiments.

Frequently Asked Questions (FAQs)

Q1: I've added 3-(2-Chlorophenyl)propan-1-amine HCl to my standard phosphate-buffered saline (PBS) at pH 7.4, and it's not dissolving. I see solid material at the bottom. What are my immediate first steps?

A1: Initial Troubleshooting and Best Practices

Before attempting more complex methods, it's crucial to ensure your foundational techniques are sound. Poor dissolution can often be resolved by addressing basic physical and procedural factors.

1. Visual Inspection and Mechanical Agitation: First, determine if you have a precipitate or a fine suspension. A suspension will appear cloudy, while a precipitate will consist of visible solid particles.

  • Action: Vigorously vortex the solution for 1-2 minutes.

  • Next Step: Use a bath sonicator for 5-10 minutes. Sonication provides energy to break down the compound's crystal lattice structure, facilitating its interaction with the solvent.

2. Particle Size Reduction: The dissolution rate is directly related to the surface area of the solute.[1][2]

  • Action: If you have the solid compound, gently grind it to a finer powder using a mortar and pestle before adding it to the buffer. This increases the surface area available for solvation.[1][3] Be aware that micronization can sometimes lead to particle agglomeration, which may require the use of wetting agents to overcome.[3]

3. Verify Solvent Quality: Always use freshly prepared buffers made with high-purity, deionized water. Contaminants can alter the ionic strength and pH of your buffer, impacting solubility.

If these initial steps do not resolve the issue, the problem is likely rooted in the physicochemical incompatibility between the compound and the buffer system at this pH. The subsequent FAQs will address these more advanced challenges.

Q2: Why is the pH of my buffer so critical for dissolving this compound, and how do I select the optimal pH?

A2: The Fundamental Role of pH and pKa in Solubility

The solubility of ionizable drugs, like 3-(2-Chlorophenyl)propan-1-amine hydrochloride, is highly dependent on the pH of the solution.[4][5] This compound is the salt of a weak base (the amine) and a strong acid (HCl). In solution, it exists in equilibrium between its protonated (ionized, cationic) form and its deprotonated (neutral, free base) form.

  • Mechanism: The protonated, or ionized, form of the amine has a positive charge, which allows for strong, favorable interactions with polar water molecules, leading to higher aqueous solubility. The neutral free base is more lipophilic and thus less soluble in aqueous buffers.

The relationship between pH, the compound's dissociation constant (pKa), and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation .[4][6][7][8][9] For a weak base, the equation is:

pH = pKa + log([Base] / [Acid])

Where:

  • [Base] is the concentration of the neutral free base.

  • [Acid] is the concentration of the protonated, cationic form.

Practical Guidance: To maximize solubility, you should lower the pH of the buffer . By preparing your buffer at a pH at least 1-2 units below the compound's pKa, you shift the equilibrium heavily towards the more soluble protonated form.

  • Recommended Action: Attempt to dissolve the compound in buffers with a lower pH, such as a citrate buffer at pH 4.0 or 5.0, or a simple solution of dilute HCl (e.g., 0.01 M to 0.1 M).

Caption: pH effect on amine hydrochloride solubility.

Q3: I have tried adjusting the pH, but the solubility is still insufficient for my required concentration, or my experiment is pH-sensitive. What advanced techniques can I use?

A3: Advanced Solubilization Strategies

When pH modification is not a viable option, several other formulation strategies can be employed to enhance solubility. These generally involve altering the properties of the solvent itself or using excipients to sequester the drug molecule.

1. Co-solvents: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[10][11] This can enhance the solubility of lipophilic compounds by making the solvent environment more favorable for the non-polar regions of the molecule.[11][12]

  • Mechanism: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[11]

  • Common Examples: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).

  • Protocol: Start by preparing a concentrated stock solution of your compound in a pure co-solvent (e.g., DMSO). Then, perform a stepwise dilution of this stock solution into your aqueous buffer, vortexing between each addition. Be cautious, as the compound may precipitate if the final concentration of the co-solvent is too low.

2. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble "guest" molecules, like the chlorophenyl group of your compound, forming a water-soluble "inclusion complex".[13][14][15][16][17]

  • Mechanism: The hydrophobic part of the drug molecule is sequestered within the cyclodextrin's non-polar cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively solubilizing the entire complex.[13][14]

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[17]

3. Use of Surfactants: Surfactants, or surface-active agents, are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell.

  • Mechanism: The non-polar part of your drug molecule can partition into the hydrophobic core of the micelle, effectively being solubilized within the aqueous medium.

  • Common Examples: Polysorbate 80 (Tween® 80) and Polysorbate 20 are non-ionic surfactants commonly used in pharmaceutical formulations.

Summary of Advanced Solubilization Techniques

TechniqueMechanism of ActionRecommended AgentsKey Considerations
Co-solvency Reduces the polarity of the bulk solvent.[12]Ethanol, PEG 400, DMSOMay not be compatible with all cell-based assays. Risk of precipitation upon dilution.[12]
Complexation Encapsulates the hydrophobic portion of the drug in a soluble complex.[13][14]HP-β-CD, SBE-β-CDStoichiometry is important (often a 1:1 molar ratio is a good starting point). Can sometimes interact with co-solvents.[18]
Surfactants Forms micelles that sequester the drug in their hydrophobic core.Polysorbate 80, Polysorbate 20Must be used above the CMC. High concentrations can cause cell lysis or other biological interference.[5]
Q4: How can I be certain that my compound is truly dissolved and not just a very fine, stable suspension?

A4: Protocol for Verifying True Solubilization

This is a critical step for experimental accuracy and reproducibility. A fine suspension can be visually indistinguishable from a true solution but will yield inaccurate results in subsequent assays. The definitive method to confirm solubilization is to separate any undissolved particulate matter and then quantify the concentration of the compound in the liquid phase.

Step-by-Step Protocol for Concentration Verification:

  • Preparation: Prepare your solution of 3-(2-Chlorophenyl)propan-1-amine HCl in the chosen buffer system using your selected solubilization method (e.g., pH adjustment, co-solvents).

  • Equilibration: Allow the solution to equilibrate by stirring or gentle agitation at a controlled temperature for a set period (e.g., 2-4 hours) to ensure it has reached saturation.

  • Filtration: Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE). This pore size is small enough to remove any undissolved particles, ensuring that only the truly dissolved compound passes through into the filtrate.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method.

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard. HPLC with UV detection is a highly sensitive and specific method for quantifying many amine-containing compounds.[19][20] You will need to develop a method with a suitable mobile phase and column (e.g., a C18 reversed-phase column).[20][21]

    • UV-Vis Spectrophotometry: If the compound has a distinct chromophore and a known extinction coefficient, you can use UV-Vis spectroscopy to determine its concentration via the Beer-Lambert law. This method is faster but generally less specific than HPLC.

By comparing the measured concentration in the filtrate to your target concentration, you can definitively determine the actual solubility achieved with your protocol.

References

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Available at: [Link]

  • ScienceDirect. (2025). Co-solvent. ScienceDirect. Available at: [Link]

  • Wu, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC. Available at: [Link]

  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available at: [Link]

  • CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds. CD Bioparticles. Available at: [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]

  • Puskás, I., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. PMC. Available at: [Link]

  • Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Available at: [Link]

  • Academia.edu. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Academia.edu. Available at: [Link]

  • ACS Publications. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). ACS Publications. Available at: [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link]

  • IAPC Journals. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK. Available at: [Link]

  • ResearchGate. (2025). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. Available at: [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. Available at: [Link]

  • ResearchGate. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. ResearchGate. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. (2025). Enhancing the Solubility of Poorly Soluble Drugs. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Cairo University. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Cairo University. Available at: [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • El-Gindy, A., et al. (2013). Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel. PMC. Available at: [Link]

  • RSC Publishing. (n.d.). Analytical Methods. RSC Publishing. Available at: [Link]

  • EPA. (2025). 3-Amino-3-(2-chlorophenyl)propan-1-ol Properties. EPA. Available at: [Link]

  • BIOFOUNT. (n.d.). 3-(3-Chlorophenyl)propan-1-amine Hydrochloride. BIOFOUNT. Available at: [Link]

  • PubChem. (n.d.). 3-chloro-N-(2-chloroethyl)propan-1-amine. PubChem. Available at: [Link]

  • Chemazone. (n.d.). 2-(3-chlorophenyl)propan-2-amine hydrochloride. Chemazone. Available at: [Link]

  • PubChemLite. (n.d.). 3-[(2-chlorophenyl)amino]propanamide. PubChemLite. Available at: [Link]

Sources

Technical Support Center: Optimizing HPLC Separation for 3-(2-Chlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Analyzing basic aliphatic amines like 3-(2-Chlorophenyl)propan-1-amine hydrochloride via High-Performance Liquid Chromatography (HPLC) presents unique chromatographic challenges, most notably severe peak tailing and poor retention.

As a primary amine salt, this molecule remains positively charged under most standard LC conditions. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve sharp, symmetrical peaks and robust retention.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 3-(2-Chlorophenyl)propan-1-amine hydrochloride exhibit severe peak tailing on standard C18 columns? A1: Peak tailing for basic amines is driven by a dual retention mechanism. While the hydrophobic chlorophenyl and propyl groups interact with the C18 stationary phase, the protonated primary amine interacts electrostatically with exposed, ionized silanol groups (


) on the silica surface. Because traditional Type A silica has a pKa around 3.5–4.5, running a mobile phase at neutral or weakly acidic pH ensures these silanols are negatively charged, aggressively binding your positively charged amine 1[1].
Solution: Drop the mobile phase pH below 3.0 to neutralize the silanols, or switch to a high-purity Type B silica column with maximum endcapping to physically block silanol access 2[2].

Q2: Should I use a low-pH or high-pH mobile phase for this specific compound? A2: Both strategies are viable, but they operate on entirely different chemical principles:

  • Low-pH Strategy (pH

    
     3.0):  Suppresses silanol ionization[2]. The amine remains fully protonated (
    
    
    
    ). Because it is highly polar in this state, it may elute very early on a standard reversed-phase column 3[3].
  • High-pH Strategy (pH

    
     10.0):  Deprotonates the primary amine (estimated pKa ~10), converting it to a neutral free base. This eliminates electrostatic interactions entirely and dramatically increases hydrophobic retention, yielding sharp, symmetrical peaks 4[4]. Warning: Standard silica dissolves above pH 8.0. You must use a high-pH stable hybrid column (e.g., Ethylene Bridged Hybrid / BEH technology) 5[5].
    

Q3: I am losing retention of the compound at low pH. How can I increase retention without switching to a high-pH column? A3: If the protonated amine is eluting in the void volume, you have three options:

  • Ion-Pairing Chromatography: Add a hydrophobic anionic reagent (e.g., 5-10 mM sodium 1-hexanesulfonate) to the mobile phase. It will form a neutral, hydrophobic complex with the amine, increasing retention on a standard C18.

  • Polar-Embedded Columns: Use a column with a polar group embedded in the alkyl chain. These columns shield residual silanols and can retain polar basic compounds better in highly aqueous conditions.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Switch from reversed-phase to HILIC. In HILIC, the highly polar protonated amine will be strongly retained by the polar stationary phase when using a high-acetonitrile mobile phase.

Part 2: Quantitative Data & Methodological Design

Table 1: Physicochemical Properties & Chromatographic Implications
ParameterValue / CharacteristicChromatographic Implication
Analyte 3-(2-Chlorophenyl)propan-1-amine HClBasic primary amine salt.
Estimated pKa ~9.5 - 10.5Positively charged at neutral/acidic pH; neutral at high pH.
UV Absorbance ~215 nm, 265 nmRequires low UV detection; use high-purity solvents to minimize baseline noise.
Solubility Highly water-solubleMay exhibit poor retention on standard C18 without ion-pairing or high pH.
Table 2: Recommended Low-pH Gradient Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA)% Mobile Phase B (Acetonitrile)
0.01.0955
2.01.0955
10.01.04060
12.01.0595
15.01.0595
15.11.0955
20.01.0955

Part 3: Step-by-Step Experimental Protocol (Self-Validating)

This methodology establishes a robust low-pH reversed-phase separation, utilizing chemical causality to ensure system reliability.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (Yields pH ~2.0).

    • Causality: TFA acts as both an acidifier to suppress silanol ionization and a weak ion-pairing agent to improve the retention of the protonated amine.

  • Organic Phase (B): 100% Acetonitrile (LC-MS grade).

Step 2: Column Selection & Equilibration

  • Column: 150 mm x 4.6 mm, 5 µm Type B C18 (fully endcapped).

    • Causality: Type B silica is manufactured with lower metal content and reduced residual silanols, physically minimizing secondary ion-exchange interactions.

  • Equilibration: Flush the column with 10 column volumes (CV) of the initial gradient composition (95% A / 5% B) to ensure a stable baseline.

Step 3: Sample Preparation

  • Dissolve 3-(2-Chlorophenyl)propan-1-amine hydrochloride directly in the initial mobile phase (95% A / 5% B) to a concentration of 0.1 mg/mL.

    • Causality: Dissolving the sample in a solvent stronger than the initial mobile phase (e.g., 100% Methanol) causes peak fronting and band broadening as the analyte races through the column before partitioning.

Step 4: System Suitability Testing (SST) - Self-Validation

  • Inject 10 µL of the prepared standard.

  • Calculate the Asymmetry Factor (

    
    ) at 10% peak height.
    
  • Validation Check: If

    
    , the protocol is validated for the run. If 
    
    
    
    , the system fails suitability. This indicates either improper column equilibration, an incorrect mobile phase pH, or column voiding. Do not proceed until
    
    
    is corrected.

Part 4: Visual Troubleshooting Workflow

G Start Initial Injection: 3-(2-Chlorophenyl)propan-1-amine Tailing Observe Peak Asymmetry (As > 1.5)? Start->Tailing CheckPH Adjust Mobile Phase pH Tailing->CheckPH Yes Done Optimized Symmetrical Peak Tailing->Done No LowPH Low pH Strategy (pH ≤ 3.0) Protonates amine & suppresses silanols CheckPH->LowPH HighPH High pH Strategy (pH ≥ 10.0) Deprotonates amine to neutral state CheckPH->HighPH TypeB Use Type B Silica / Endcapped C18 LowPH->TypeB Hybrid Use Hybrid Silica (e.g., BEH C18) HighPH->Hybrid TypeB->Done Hybrid->Done

Fig 1. Decision matrix for resolving peak tailing in basic amine HPLC separations.

Part 5: References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Knowledge Base. 2

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Support.1

  • Chromatography Online. "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC." LCGC International. 4

  • Waters Corporation. "Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide." Waters Technical Literature. 5

  • Chrom Tech, Inc. "Understanding HPLC Chromatography: A Comprehensive Guide." Chrom Tech Resources. 3

Sources

Technical Support Center: Stability & Degradation of 3-(2-Chlorophenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

3-(2-Chlorophenyl)propan-1-amine hydrochloride is a primary arylalkylamine salt. While generally stable in its solid state due to the hydrochloride counterion, it exhibits distinct vulnerabilities in solution. As a Senior Application Scientist, I have categorized its degradation profile into three primary vectors: Oxidative Deamination , Photolytic Dechlorination , and Excipient Incompatibility .

This guide moves beyond generic advice, providing mechanistic insights and self-validating troubleshooting protocols to ensure the integrity of your experimental data.

Visualizing the Degradation Landscape

To troubleshoot effectively, you must first visualize the "invisible" chemistry occurring in your HPLC vials and reactors.

Diagram 1: Mechanistic Degradation Pathways

The following diagram maps the transformation of the parent compound under stress conditions. Note the bifurcation between oxidative (air/metal) and photolytic (UV light) pathways.

DegradationPathways Parent 3-(2-Chlorophenyl)propan-1-amine (Parent HCl Salt) Radical α-Amino Radical (Intermediate) Parent->Radical Oxidation (O2/Metals) -H• Excited Excited Singlet State (UV Absorption) Parent->Excited hv (UV Light) Imine Imine Intermediate Radical->Imine -e-, -H+ Aldehyde 3-(2-Chlorophenyl)propanal (Oxidative Deamination) Imine->Aldehyde +H2O (Hydrolysis) Ammonia NH3 Imine->Ammonia Deschloro 3-Phenylpropan-1-amine (Photolytic Dechlorination) Excited->Deschloro Homolytic C-Cl Cleavage + H-donor Chloride Cl- Excited->Chloride

Figure 1: Mechanistic flow of degradation. The red path indicates oxidative stress (common in high pH or aerated solutions), while the yellow path indicates UV sensitivity specific to the aryl chloride moiety.

Troubleshooting Guide (FAQ Format)

Scenario A: "My solution is turning yellow/brown over time."

Diagnosis: Oxidative Instability. Mechanism: Primary amines are susceptible to oxidation, particularly the free base form. The "yellowing" is often due to the formation of N-oxides or polymerization of the aldehyde byproducts generated via oxidative deamination [1]. Causality:

  • pH Drift: If the pH > 8.0, the amine exists as a free base, significantly lowering its oxidation potential.

  • Trace Metals: Iron (Fe) or Copper (Cu) in buffers can catalyze radical formation (Fenton chemistry).

Corrective Protocol:

  • Check pH: Ensure the solution is maintained at pH < 6.0 to keep the amine protonated (

    
    ), which is kinetically resistant to oxidation.
    
  • Chelation: Add 0.1 mM EDTA to your buffer system to sequester trace metals.

  • Inert Atmosphere: Sparge solvents with Argon or Helium; Nitrogen is often insufficient for highly sensitive kinetics experiments.

Scenario B: "I see a new peak in LC-MS with a mass of M-34."

Diagnosis: Photolytic Dechlorination.[1] Mechanism: Aryl chlorides (Ar-Cl) are UV-labile. Upon absorption of UV photons (especially < 300 nm), the C-Cl bond undergoes homolytic fission. The resulting aryl radical abstracts a hydrogen atom from the solvent, replacing Chlorine (35.5 Da) with Hydrogen (1 Da), resulting in a net mass loss of ~34 Da [2].

Corrective Protocol:

  • Amber Glass: Switch immediately to amberized glassware for all storage and autosampler vials.

  • Laboratory Lighting: Verify if the sample preparation area uses broad-spectrum fluorescent lights. Install UV-filters or work under yellow light.

  • LC Detector: If using a Diode Array Detector (DAD), ensure the reference wavelength is not overlapping with the compound's absorption, and minimize the flow cell exposure time.

Scenario C: "My assay purity drops when using aldehyde-based excipients or reducing sugars."

Diagnosis: Maillard Reaction / Schiff Base Formation. Mechanism: The primary amine group (


) is a nucleophile that reacts rapidly with carbonyls (aldehydes/ketones) to form imines (Schiff bases). This is common if the sample is dissolved in solvents containing trace aldehydes (e.g., low-grade methanol or polyethylene glycols with peroxide impurities) [3].

Corrective Protocol:

  • Solvent Grade: Use only LC-MS grade solvents. Avoid technical grade alcohols which often contain aldehyde impurities.

  • Excipient Audit: If in formulation, strictly avoid reducing sugars (lactose, glucose) or use excipients with low peroxide values.

Validated Experimental Protocols

To confirm which pathway is affecting your specific lot, perform this rapid stress test.

Protocol: Differential Stress Testing

Objective: Distinguish between oxidative and photolytic degradation in < 24 hours.

StepActionCondition A (Oxidative)Condition B (Photolytic)Condition C (Control)
1 Prepare Solution 1 mg/mL in 0.1N NaOH (Force Free Base)1 mg/mL in Water (Neutral)1 mg/mL in 0.1N HCl
2 Stress Factor Add 0.3%

Expose to UV (254 nm) or SunlightWrap in Foil, Store at 4°C
3 Incubation 4 Hours at RT4 Hours at RT4 Hours at RT
4 Quench Neutralize with HClRemove from LightN/A
5 Analysis Look for: +16 Da (N-Oxide) or Aldehyde peaks.Look for: Des-chloro analog (M-34).Baseline: Should be >99% Pure.
Diagram 2: Troubleshooting Decision Tree

Use this logic flow to identify the root cause of impurity peaks.

TroubleshootingTree Start Start: Unknown Impurity Detected MassSpec Check LC-MS Data: What is the Mass Shift? Start->MassSpec M_Minus_34 Mass = M - 34 Da (Loss of Cl) MassSpec->M_Minus_34 Loss of Chlorine M_Plus_16 Mass = M + 16 Da (Addition of O) MassSpec->M_Plus_16 Gain of Oxygen M_Plus_12 Mass = M + 12 Da (Condensation) MassSpec->M_Plus_12 Carbonyl Reaction Action_UV Root Cause: Photolysis Action: Protect from Light M_Minus_34->Action_UV Action_Ox Root Cause: Oxidation Action: Check pH, Degas, Add EDTA M_Plus_16->Action_Ox Action_Form Root Cause: Schiff Base Action: Check Solvents/Excipients M_Plus_12->Action_Form

Figure 2: Diagnostic decision tree based on Mass Spectrometry shifts.

References

  • Chowdhury, F. A., et al. (2011). Oxidative degradation of aminosilica adsorbents relevant to postcombustion CO2 capture. Industrial & Engineering Chemistry Research. Context: Establishes the fundamental susceptibility of propyl-amine chains to oxidative deamination and aldehyde formation.

  • Wang, F., et al. (2025).[2] Efficient simultaneous degradation and dechlorination of chlorophenylacetonitrile by vacuum ultraviolet-sulfite advanced reduction system. Journal of Hazardous Materials. Context: Validates the photolytic lability of the C-Cl bond in chlorophenyl analogs and the formation of dechlorinated byproducts.

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.[3][4] Context: Authoritative review on amine oxidation mechanisms and stabilization strategies (pH control, chelating agents).

Sources

How to prevent degradation of 3-(2-Chlorophenyl)propan-1-amine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 18655-48-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Maintaining the chemical purity of your starting materials is paramount for reproducible and reliable experimental outcomes. This document provides in-depth, field-proven insights into the proper storage, handling, and troubleshooting for 3-(2-Chlorophenyl)propan-1-amine hydrochloride.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of 3-(2-Chlorophenyl)propan-1-amine hydrochloride.

Q1: What are the optimal storage conditions for solid 3-(2-Chlorophenyl)propan-1-amine hydrochloride?

To ensure maximum long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Key environmental factors to control are:

  • Temperature: Generally, room temperature (<30°C) or refrigerated conditions (2-8°C) are recommended to minimize thermal degradation.[1][3]

  • Atmosphere: The compound should be stored under a dry, inert atmosphere, such as argon or nitrogen.[1] This is crucial because arylalkylamines can be hygroscopic, meaning they absorb moisture from the air, which can lead to hydrolysis and other degradation pathways.[3][4]

  • Light: Protect the compound from light by storing it in an amber vial or inside a dark cabinet.[1][2] Exposure to UV radiation can cause photolytic degradation.[2]

Q2: I need to prepare a stock solution. How should it be stored and for how long?

For solutions, short-term storage at refrigerated temperatures (2-8°C) is advisable.[1] For longer-term storage, the best practice is to aliquot the solution into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to a month or -80°C for up to six months.[1][5][6] Before use, allow the solution to warm to room temperature and ensure any precipitate has fully redissolved, which can be assisted by gentle vortexing.[1]

Q3: What are the primary degradation pathways for this compound?

While specific degradation pathways for 3-(2-Chlorophenyl)propan-1-amine hydrochloride are not extensively published, we can infer likely routes based on its chemical structure and general knowledge of similar amine hydrochlorides.[7]

  • Hydrolysis: As a hydrochloride salt of a primary amine, the compound is susceptible to hydrolysis, especially in the presence of moisture.[1][3] This can be accelerated by elevated temperatures.

  • Oxidation: The amine functional group can be susceptible to oxidation, potentially forming N-oxide impurities or other byproducts, especially if exposed to air and light over extended periods.[7] The presence of air during heating can lead to the formation of oxidation products like 3-Chlorobenzaldehyde.[8]

  • Photodegradation: Aromatic compounds and amines can be sensitive to light. UV radiation can provide the energy to initiate degradation reactions.[2]

Q4: What are the visible signs of degradation?

A visual inspection can often be the first indicator of a compromised product. Signs of degradation for solid 3-(2-Chlorophenyl)propan-1-amine hydrochloride include:

  • Discoloration: A change from a white or off-white powder to yellow or brown.[1]

  • Clumping or Caking: This suggests moisture absorption, which can precede or indicate hydrolysis.[1]

If you observe any changes in the physical appearance of the solid, it is imperative to verify its purity using an appropriate analytical method before use.[1]

Q5: What materials and chemicals should be avoided when handling or storing this compound?

3-(2-Chlorophenyl)propan-1-amine hydrochloride is incompatible with several classes of chemicals. Contact should be avoided to prevent vigorous and potentially hazardous reactions.

  • Strong Bases: Will deprotonate the amine hydrochloride, liberating the free amine.

  • Strong Oxidizing Agents: Can lead to uncontrolled oxidation of the amine.[5]

  • Strong Acids: While it is a hydrochloride salt, contact with stronger acids or certain reactive acidic compounds should be managed carefully.[5]

  • Acids and Amines Co-storage: Do not store in the same cabinet as acids, as their respective fumes can react to form a fine particulate dust.[9]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the use of 3-(2-Chlorophenyl)propan-1-amine hydrochloride.

Observed Problem Potential Cause Recommended Action & Explanation
Inconsistent or unexpected experimental results. Degradation of the solid compound or stock solution.[1]Confirm the purity of the solid material using a validated analytical method such as HPLC or GC-MS.[1] Prepare a fresh stock solution immediately before your experiment. Ensure the solid material is stored under the recommended conditions to prevent further degradation of the source.
Solid material appears discolored (yellow/brown) or clumped. Moisture absorption and/or chemical degradation.[1]This is a strong indicator of compromised purity. It is highly recommended to use a fresh, unopened container of the compound. If this is not possible, the material's purity must be rigorously confirmed before use.[1]
A precipitate has formed in a refrigerated aqueous stock solution. Low solubility at reduced temperatures.This may not necessarily indicate degradation. Allow the vial to warm to room temperature. Gently vortex or sonicate the solution to ensure the precipitate has fully redissolved before use.[1] If it does not redissolve, a fresh solution should be prepared.
Analytical chromatogram (e.g., HPLC) shows new or growing impurity peaks. Ongoing degradation of the sample.This confirms compound instability under the current storage conditions. Immediately review and correct storage procedures for both solid and solution forms. Consider performing forced degradation studies to identify and characterize the degradants.[10][11]

Visualization of Key Processes

Diagrams can help clarify complex relationships and workflows. The following have been generated using Graphviz to illustrate best practices.

StorageDecisionTree start Receive New Compound check_appearance Visually Inspect: Color & Consistency start->check_appearance check_coa Review Certificate of Analysis (CoA) check_appearance->check_coa appearance_ok Appearance OK? check_coa->appearance_ok store_solid Store Solid Under Inert Gas in Cool, Dark, Dry Place appearance_ok->store_solid Yes quarantine Quarantine & Contact Supplier appearance_ok->quarantine No prepare_solution Prepare Stock Solution? store_solid->prepare_solution use_immediately Use Immediately prepare_solution->use_immediately Yes store_solution Aliquot & Store Solution (-20°C or -80°C) prepare_solution->store_solution No, for later use

Caption: Workflow for receiving and storing the compound.

DegradationPathways compound 3-(2-Chlorophenyl)propan-1-amine HCl (Stable) degraded Degradation Products (Impurities) compound->degraded Hydrolysis compound->degraded Thermal Degradation compound->degraded Photodegradation compound->degraded Oxidation moisture Moisture (Humidity) moisture->compound heat Heat (High Temperature) heat->compound light Light (UV Exposure) light->compound oxygen Oxygen (Air Exposure) oxygen->compound

Caption: Environmental factors leading to degradation.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving Solid: Upon receipt, immediately place the container in a desiccator to protect it from ambient moisture while it equilibrates to room temperature.

  • Inert Atmosphere: For long-term storage, transfer the solid from the original container to a clean, dry amber glass vial inside a glovebox or an inert atmosphere chamber (e.g., filled with argon or nitrogen).

  • Sealing: Seal the vial tightly with a high-quality, chemically resistant cap with a PTFE liner. For added protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, CAS number, date received, and storage conditions.

  • Storage Location: Place the sealed vial in a designated storage area that is cool (2-8°C or <30°C), dark, and dry.[1][2][3]

  • Dispensing: When a portion of the solid is needed, allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the cold powder.

  • Solution Preparation: Prepare solutions using dry, high-purity solvents. If preparing aqueous solutions, use deoxygenated water where possible.

  • Solution Storage: Immediately after preparation, aliquot solutions into single-use vials, purge with inert gas, seal tightly, and store at -20°C or -80°C.[5][6]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is the gold standard for assessing purity and detecting degradation products.[12] This protocol provides a general starting point that should be optimized and validated for your specific system.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase (Example):

    • Eluent A: 0.1% Formic acid in Water.

    • Eluent B: 0.1% Acetonitrile.

    • A gradient elution is often effective, for example: Start with 90% A / 10% B, and ramp to 10% A / 90% B over 20-30 minutes.[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, or scan for optimal wavelength based on the compound's UV spectrum.

  • Sample Preparation:

    • Accurately weigh and dissolve the 3-(2-Chlorophenyl)propan-1-amine hydrochloride in the initial mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[13]

    • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[13]

  • Analysis: Inject the sample and integrate all peaks. The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks. Monitor for the appearance or growth of new peaks over time in stored samples, which indicates degradation.

References

  • Benchchem. Best practices for the storage of Bis(2-chloroethyl)amine hydrochloride to prevent degradation. Benchchem.
  • MedChemExpress. TCO-amine hydrochloride-SDS-MedChemExpress. MedChemExpress.
  • NINGBO INNO PHARMCHEM CO.,LTD. Safe Handling and Storage of Diethylamine Hydrochloride: Essential Guidelines. Ningbo Inno Pharmchem Co.,Ltd.
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.
  • Drug Derivative. 2-Amino-1-(3-chlorophenyl)-1-propanone hydrochloride. Drug Derivative.
  • Sigma-Aldrich. 1-(3-chlorophenyl)propan-2-amine hydrochloride. Sigma-Aldrich.
  • Sciencemadness Wiki. Safe handling and storage of chemicals. Sciencemadness Wiki.
  • Loba Chemie. HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS. Loba Chemie.
  • Alkyl Amines Chemicals Limited. Safety Data Sheet COMMISION REGUALTION (EU) NO 2015/830. Alkyl Amines Chemicals Limited.
  • Benchchem. 1-(3-Chlorophenyl)-2-methylpropan-2-amine stability and degradation pathways. Benchchem.
  • Santa Cruz Biotechnology. 3-(2-Chlorophenyl)propan-1-amine. Santa Cruz Biotechnology.
  • Benchchem. Thermal degradation products of 1-(3-Chlorophenyl)-2-methylpropan-2-amine. Benchchem.
  • alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.
  • ScienceDirect. Forced degradation and impurity profiling. ScienceDirect.
  • ResearchGate. Resolution from degradation products and propafenone HCl. ResearchGate.
  • Benchchem. A Comparative Guide to Analytical Methods for Purity Assessment of 1-(2,5-Dichlorophenyl)propan-2-one. Benchchem.

Sources

Overcoming poor cell permeability of 3-(2-Chlorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-(2-Chlorophenyl)propan-1-amine hydrochloride Issue: Poor intracellular accumulation and low passive membrane permeability.

Welcome to the Permeability Optimization Hub. As drug development professionals, encountering a promising lead compound that fails in cellular assays due to poor permeability is a common, yet solvable, bottleneck. This guide provides a deep-dive root cause analysis, a diagnostic workflow, and field-proven, self-validating protocols to overcome the physicochemical limitations of 3-(2-Chlorophenyl)propan-1-amine hydrochloride.

Part 1: Core Diagnostics & Root Cause Analysis (FAQ)

Q: Why does 3-(2-Chlorophenyl)propan-1-amine hydrochloride show excellent aqueous solubility but fail in standard cell permeability assays? A: The issue lies in the thermodynamic barrier of desolvation. 3-(2-Chlorophenyl)propan-1-amine is a primary aliphatic amine. Primary amines typically possess a pKa of approximately 10.5[1]. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, this amine is >99.9% protonated, carrying a formal +1 charge[1].

When this charged, highly hydrated molecule attempts to partition from the aqueous extracellular fluid into the lipophilic core of the cell membrane, it must shed its tightly bound water molecules. This desolvation process carries a massive free-energy (enthalpic) penalty[2][3]. Consequently, the molecule remains trapped in the aqueous phase, leading to BCS Class III behavior (high solubility, low permeability).

Q: How do I definitively diagnose if the failure is due to passive diffusion limits or active efflux (e.g., P-glycoprotein)? A: You must decouple intrinsic permeability from biological transport by running parallel assays. Compare data from a cell-free PAMPA (Parallel Artificial Membrane Permeability Assay) with a cell-based Caco-2 bidirectional assay.

  • Low PAMPA + Low Caco-2 (A-to-B): The root cause is poor passive diffusion due to the high desolvation penalty.

  • High PAMPA + Low Caco-2 (A-to-B) + High Caco-2 (B-to-A): The compound can passively diffuse but is a substrate for active efflux transporters.

Part 2: Troubleshooting & Decision Workflow

Use the following diagnostic decision tree to align your experimental results with the correct optimization strategy.

PermeabilityWorkflow Start Permeability Bottleneck: 3-(2-Chlorophenyl)propan-1-amine HCl Assess Diagnostic Assays: PAMPA vs. Caco-2 Start->Assess LowBoth Low PAMPA & Low Caco-2 (Passive Diffusion Failure) Assess->LowBoth High Desolvation Penalty LowCaco High PAMPA & Low Caco-2 (Active Efflux Suspected) Assess->LowCaco Transporter Mediated MedChem MedChem Strategy: Prodrug Masking & N-Alkylation LowBoth->MedChem Formulation Formulation Strategy: Lipid Nanoparticle Encapsulation LowBoth->Formulation Efflux Pharmacological Strategy: Co-dose with P-gp Inhibitor LowCaco->Efflux

Figure 1: Decision tree for diagnosing and resolving permeability bottlenecks.

Part 3: Medicinal Chemistry Interventions

If the primary amine is not strictly required for target binding (or if a prodrug approach is viable), chemical modification is the most robust solution.

Q: How does N-alkylation compare to prodrug masking for this specific scaffold? A: N-alkylation (e.g., converting the primary amine to a secondary N-methyl amine) reduces the number of hydrogen bond donors (HBDs) from 3 to 2. While this slightly lowers the desolvation energy and improves lipophilicity[4], the amine remains largely protonated at pH 7.4.

In contrast, prodrug masking (e.g., forming a trifluoroacetamide) completely neutralizes the charge at physiological pH and reduces the HBD count to 1. This offers a vastly superior enhancement in passive permeability, effectively bypassing the beyond-rule-of-five (bRo5) limitations[5].

Protocol 1: Synthesis and Validation of a Trifluoroacetamide Prodrug

Causality Rationale: Masking the primary amine neutralizes the positive charge, drastically lowering the desolvation energy required to enter the lipid bilayer[5]. The trifluoroacetamide group is sufficiently lipophilic to cross the membrane and can be cleaved by intracellular amidases.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 eq of 3-(2-Chlorophenyl)propan-1-amine hydrochloride in anhydrous dichloromethane (DCM) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to liberate the free base and act as an acid scavenger. Stir for 10 minutes at

    
    .
    
  • Acylation: Dropwise add 1.2 eq of Trifluoroacetic anhydride (TFAA). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Extraction: Quench the reaction with a saturated aqueous

    
     solution. Extract the organic layer, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

  • Self-Validation System:

    • Chemical: Confirm product mass via LC-MS (expected

      
       shift) and purity via HPLC (>95%).
      
    • Functional: Run a parallel PAMPA assay. A successful prodrug conversion should shift the

      
       from 
      
      
      
      cm/s to
      
      
      cm/s.

Part 4: Formulation-Based Interventions

If the primary amine is a critical pharmacophore (e.g., required for a salt-bridge formation in the target binding pocket), chemical modification is unviable. In these cases, lipid-based nanocarriers are the gold standard.

Q: If target affinity is highly sensitive to amine modifications, what is the best non-covalent approach? A: By encapsulating the hydrophilic HCl salt within an aqueous core shielded by a phospholipid bilayer, the formulation bypasses the need for passive diffusion. The liposomes enter the cell via endocytosis, subsequently releasing the payload into the cytoplasm following endosomal escape.

Protocol 2: Preparation of Liposomal Encapsulation via Thin-Film Hydration

Causality Rationale: Encapsulating the charged amine salt within a liposome shields the highly hydrated molecule from the hydrophobic membrane, relying on active cellular uptake mechanisms (endocytosis) rather than passive diffusion.

Step-by-Step Methodology:

  • Lipid Film Formation: Dissolve DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) and Cholesterol in a 7:3 molar ratio in chloroform. Evaporate the solvent under a gentle nitrogen stream, then place under vacuum overnight to form a dry lipid film.

  • Hydration: Hydrate the lipid film with a 10 mM PBS solution (pH 7.4) containing 5 mg/mL of 3-(2-Chlorophenyl)propan-1-amine hydrochloride. Agitate via vortexing at

    
     (above the phase transition temperature of DPPC) for 1 hour.
    
  • Extrusion: Extrude the multilamellar vesicle suspension 10 times through a 100 nm polycarbonate membrane using a mini-extruder to form unilamellar vesicles.

  • Purification: Remove unencapsulated free drug using a Sephadex G-25 size exclusion spin column or via dialysis against PBS for 24 hours.

  • Self-Validation System:

    • Physical: Measure particle size and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Target size: 100-120 nm, PDI < 0.2.

    • Encapsulation Efficiency (EE): Lyse a sample of the purified liposomes with 1% Triton X-100 and quantify the drug concentration via HPLC. Calculate

      
      .
      

Part 5: Quantitative Strategy Matrix

Use the table below to compare the physicochemical impact of each optimization strategy.

StrategyChemical State at pH 7.4HBD CountDesolvation PenaltyExpected PAMPA Permeability (

)
Parent (HCl Salt) >99.9% Protonated (+1)3 (

)
Very High

cm/s
N-Methylation >99% Protonated (+1)2 (

)
High

cm/s
Trifluoroacetamide Prodrug Neutral (0)1 (

)
Low

cm/s
Liposomal Encapsulation Shielded in aqueous coreN/A (Shielded)Bypassed (Endocytosis)High (Cellular uptake)

Part 6: References

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors ACS Publications URL:[Link]

  • Improvement of Cell Permeability of Human Neuronal Nitric Oxide Synthase Inhibitors Using Potent and Selective 2-Aminopyridine-Based Scaffolds PMC - NIH URL:[Link]

  • Dynamic Protonation Dramatically Affects the Membrane Permeability of Drug-like Molecules PMC - NIH URL:[Link]

  • Chemical and Biochemical Perspectives of Protein Lysine Methylation PMC - NIH URL:[Link]

  • Membrane Permeation of Psychedelic Tryptamines by Dynamic Simulations Universidad Autónoma de Madrid (UAM) URL:[Link]

Sources

Interpreting unexpected peaks in the NMR spectrum of 3-(2-Chlorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(2-Chlorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the NMR analysis of this compound. Unexpected peaks in an NMR spectrum can be a significant source of confusion, potentially leading to incorrect structural assignments and delays in research. This document provides a structured approach to interpreting these anomalies, grounded in established spectroscopic principles and practical laboratory experience.

Understanding the ¹H NMR Spectrum of 3-(2-Chlorophenyl)propan-1-amine hydrochloride

Before troubleshooting unexpected signals, it is crucial to be familiar with the expected ¹H NMR spectrum of the pure compound. The structure contains distinct proton environments that give rise to a characteristic pattern of signals.

Expected ¹H NMR Signals:

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
Aromatic (C₆H₄)7.10 - 7.45Multiplet (m)4H
Propyl chain (-CH₂-)2.85 - 3.10Triplet (t)2H
Propyl chain (-CH₂-)2.70 - 2.90Triplet (t)2H
Propyl chain (-CH₂-)1.90 - 2.10Quintet (quin)2H
Amine (-NH₃⁺)8.00 - 8.50Broad Singlet (br s)3H

Note: Chemical shifts are predictions and can vary based on solvent and concentration. The amine protons are often broad and may exchange with deuterium in solvents like D₂O, causing the signal to disappear.[1]

Frequently Asked Questions (FAQs): Interpreting Unexpected Peaks

This section addresses common questions regarding anomalous peaks in the ¹H NMR spectrum of 3-(2-Chlorophenyl)propan-1-amine hydrochloride.

Q1: I see a broad singlet around 3.33 ppm in my DMSO-d₆ spectrum. What is it?

A1: A peak at approximately 3.33 ppm in DMSO-d₆ is almost always due to the presence of water (H₂O).[2][3] DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[3][4] The chemical shift of water is highly dependent on the solvent, temperature, and concentration due to varying degrees of hydrogen bonding.[2]

  • Confirmation: To confirm the presence of water, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum. The water peak will either disappear or significantly decrease in intensity due to proton exchange.

Q2: There's a quintet at ~2.50 ppm and a peak at ~3.33 ppm. Are these related?

A2: Yes, the quintet at 2.50 ppm is the residual, undeuterated signal of DMSO-d₅ in the DMSO-d₆ solvent.[5] The peak at ~3.33 ppm is likely water that has been absorbed by the hygroscopic DMSO-d₆.[3] It is very common to see both of these signals in spectra run in this solvent.

Q3: My spectrum shows unexpected triplets around 3.6 ppm and 2.8 ppm. What could they be?

A3: These signals could indicate the presence of residual starting materials or a side-product. One common synthetic precursor is 3-chloropropan-1-ol. If this remains in your sample, it could be further chlorinated to form 1,3-dichloropropane during the synthesis. Another possibility is the presence of 3-chloropropylamine, which can be formed from 3-amino-1-propanol and a chlorinating agent like thionyl chloride.

  • Troubleshooting: Review the synthetic route. Did it involve 3-chloropropan-1-ol or a similar reagent? Compare the observed chemical shifts with known values for these potential impurities. A spiking experiment, where a small amount of the suspected impurity is added to the NMR sample, can confirm its identity if the peak intensity increases.

Q4: I have a complex multiplet in the aromatic region (7.0 - 7.5 ppm) that doesn't seem to belong. What should I consider?

A4: While the 2-chlorophenyl group gives a complex multiplet, additional signals in this region could point to several possibilities:

  • Starting Material Impurities: The synthesis may have started with a substituted benzene derivative that was not fully purified. For instance, if the starting material was prepared from benzene and succinic anhydride, trace amounts of toluene in the benzene could lead to a methyl-substituted analog.[6]

  • Positional Isomers: Incomplete regioselectivity during synthesis could lead to the formation of 3-(3-chlorophenyl)- or 3-(4-chlorophenyl)propan-1-amine hydrochloride isomers. These would have slightly different aromatic splitting patterns.

  • Degradation Products: Although generally stable, the compound could degrade under harsh conditions (e.g., high heat, strong acid/base). Degradation might involve reactions on the aromatic ring or side chain, potentially leading to elimination or rearrangement products.[7]

Q5: I see a singlet around 2.1 ppm. What is a likely source?

A5: A singlet at approximately 2.1 ppm is often indicative of residual acetone.[8][9] Acetone is a very common solvent used in both reactions and for cleaning laboratory glassware. Its signal is a sharp singlet and can be a frequent contaminant.

Troubleshooting Guide: A Systematic Approach

When faced with an unidentifiable peak, a systematic approach is the most effective way to determine its origin.

Step 1: Identify Common Contaminants

Before investigating more complex sources, always rule out common laboratory contaminants. Their chemical shifts are well-documented.[8][9][10]

Common Laboratory Solvents and Their ¹H NMR Chemical Shifts (in CDCl₃ and DMSO-d₆):

SolventChemical Shift (δ, ppm) in CDCl₃Chemical Shift (δ, ppm) in DMSO-d₆Multiplicity
Acetone2.172.09Singlet (s)
Acetonitrile1.972.07Singlet (s)
Dichloromethane5.305.76Singlet (s)
Diethyl Ether3.48 (q), 1.21 (t)3.39 (q), 1.11 (t)Quartet (q), Triplet (t)
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.16 (t)Quartet (q), Singlet (s), Triplet (t)
Hexane1.26 (br s), 0.88 (t)1.24 (br s), 0.86 (t)Broad Singlet (br s), Triplet (t)
Methanol3.493.16Singlet (s)
Toluene7.28-7.17 (m), 2.36 (s)7.25-7.15 (m), 2.30 (s)Multiplet (m), Singlet (s)
Water~1.56~3.33Broad Singlet (br s)

Source: Adapted from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512 and Fulmer, G. R., et al. Organometallics 2010, 29, 2176-2179.[8][9][10][11]

Step 2: Analyze the Synthesis Pathway

A thorough review of the synthetic procedure can provide crucial clues about potential impurities.

Synthesis_Troubleshooting cluster_synthesis Synthesis Pathway Analysis cluster_impurities Potential Impurity Sources Starting_Materials Starting Materials (e.g., 2-chlorobenzaldehyde, malononitrile) Intermediates Reaction Intermediates (e.g., 2-(2-chlorobenzylidene)malononitrile) Starting_Materials->Intermediates Step 1 Impurity_SM Residual Starting Materials Starting_Materials->Impurity_SM Reagents Reagents & Solvents (e.g., NaBH₄, Pd/C, Ethanol, HCl) Reagents->Intermediates Final_Product 3-(2-Chlorophenyl)propan-1-amine HCl Reagents->Final_Product Impurity_Solvent Residual Solvents Reagents->Impurity_Solvent Intermediates->Final_Product Step 2 Impurity_Side Side-Reaction Products Intermediates->Impurity_Side Impurity_Degradation Degradation Products Final_Product->Impurity_Degradation

Caption: Troubleshooting workflow for identifying impurity sources.

  • Unreacted Starting Materials: Check for signals corresponding to the materials used in the initial steps of your synthesis.

  • Intermediates: Incomplete reactions can leave residual intermediates in the final product.[6]

  • By-products: Consider plausible side reactions. For example, over-reduction or incomplete halogenation could lead to related structures.

Step 3: Perform Confirmatory Experiments

If the identity of a peak is still uncertain, the following experimental procedures can provide definitive answers.

  • Acquire Initial Spectrum: Dissolve 5-10 mg of your sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Gently shake the tube to ensure thorough mixing.

  • Re-acquire Spectrum: Acquire a second ¹H NMR spectrum.

  • Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons (e.g., -NH₃⁺, -OH, H₂O) will decrease in intensity or disappear in the second spectrum.[1]

  • Hypothesize Impurity: Based on your analysis, identify a commercially available compound that you suspect is the impurity.

  • Acquire Initial Spectrum: Use the initial spectrum of your sample as a reference.

  • Spike Sample: Add a very small amount (a few crystals or a microliter) of the suspected impurity directly to the NMR tube.

  • Mix and Re-acquire: Ensure the added compound dissolves, and re-acquire the ¹H NMR spectrum.

  • Analysis: If your hypothesis is correct, the intensity of the unknown peak will increase, while other signals from your main compound will remain relatively unchanged.

Step 4: Advanced NMR Techniques

If the impurity cannot be identified by the methods above, consider more advanced 2D NMR experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, helping to piece together molecular fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, providing valuable connectivity information.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is useful for establishing the overall carbon skeleton.

These techniques, while more time-consuming, can be invaluable for elucidating the structure of an unknown impurity.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pouchert, C. J. (1993). The Aldrich Library of NMR Spectra (2nd ed.). Aldrich Chemical Company.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Stack Exchange. (2019). Proton NMR chemical shift of water peak in different solvents. Chemistry Stack Exchange. [Link]

  • ResearchGate. (2016). What cause dmso-d6 peak to appear at 3.33 on proton spectra?[Link]

  • Wikipedia. Deuterated DMSO. [Link]

  • Reddit. (2023). NMR Question using d6-DMSO. r/chemhelp. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Jasperse, C. Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Singh, P., et al. (2010). Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. International Journal of Pharmaceutical Sciences Review and Research, 4(3), 158-164.
  • Harper, T. (2024, February 15). Interpreting ¹HNMR Spectra. YouTube. [Link]

  • Siwek, A., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7306. [Link]

  • Hidayat, H., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • de Miranda, A. S., et al. (2015). Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. Journal of the Brazilian Chemical Society, 26(2), 285-290. [Link]

  • PubChem. 3-chloro-N-(2-chloroethyl)propan-1-amine. [Link]

  • precisionFDA. 3-CHLORO-N-(2-CHLOROETHYL)PROPAN-1-AMINE. [Link]

  • PubChem. 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride. [Link]

  • Doc Brown's Chemistry. ¹H NMR spectra of propan-2-amine. [Link]

  • Pharmaceutical Technology. (2020). Evaluating Impurities in Drugs (Part I of III). [Link]

  • Veeprho. 2-(Butylamino)-1-(3-Chlorophenyl)propan-1-One Hydrochloride. [Link]

Sources

Managing hygroscopic nature of 3-(2-Chlorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Storage of 3-(2-Chlorophenyl)propan-1-amine Hydrochloride

Introduction: The "Invisible" Reagent

You are likely accessing this guide because you have encountered a common but frustrating phenomenon: your 3-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 54776-00-2) has transitioned from a free-flowing powder to a sticky gum, or your reaction yields are inexplicably low.

The Core Issue: Primary amine hydrochloride salts are inherently hygroscopic .[1] The crystal lattice energy of this specific propyl-amine derivative is easily disrupted by atmospheric moisture.[1] When the Relative Humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), the solid initiates deliquescence —it dissolves in the water it adsorbs from the air.

This guide provides a self-validating system to manage this compound, ensuring your stoichiometry is precise and your chemistry is reproducible.

Module 1: Storage & Preventative Handling

Q: My sample arrived as a powder but is now clumping. Is it degraded? A: Likely not degraded, but solvated. Clumping is the first stage of moisture sorption. The amine itself is chemically stable, but the physical form has changed.

The "Double-Barrier" Protocol: Never rely on the original vendor bottle alone once the seal is broken.

  • Primary Container: Screw-cap amber glass vial with a Teflon (PTFE) liner. Parafilm is permeable to water vapor over time; use electrical tape or a secondary seal.[1]

  • Secondary Containment: Place the primary vial inside a larger jar containing a layer of active desiccant.

  • Temperature: Store at +4°C. Crucial: You must allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

Desiccant Selection Matrix:

Desiccant MaterialEfficiency (Residual

)
CapacityCompatibility Notes
Phosphorus Pentoxide (

)
Extremely High (< 0.01 mg/L)LowBest for drying. Acidic; do not touch sample directly.
Silica Gel (Indicating) Moderate (0.01–0.1 mg/L)HighBest for storage. Easy to monitor saturation.
Calcium Chloride (

)
LowHighCheap, but often insufficient for amine HCl salts.[1]

Module 2: Operational Troubleshooting (Weighing & Dispensing)

Q: The mass reading on my balance keeps drifting upwards. Which number do I record? A: This is Kinetic Moisture Sorption . The "drift" is real mass (water) being added to your sample in real-time.[1]

The "Difference Weighing" Technique: Do not weigh this compound by adding it slowly to an open boat on the balance.

  • Tare a capped vial containing your bulk solid.

  • Remove an estimated amount outside the balance (in a glove bag or dry box if possible).[1]

  • Recap immediately and weigh the vial again.

  • Calculate:

    
    .
    
    • Why? This minimizes the surface area exposure to the balance's environment.

Visual Workflow: Hygroscopic Solid Handling

HandlingProtocol Start Start: Retrieve Sample TempCheck Is Sample at Room Temp? Start->TempCheck Wait Wait 30-60 mins (Prevent Condensation) TempCheck->Wait No EnvCheck Check Lab Humidity (Ideal < 40% RH) TempCheck->EnvCheck Yes Wait->TempCheck GloveBag Use Glove Bag / N2 Line EnvCheck->GloveBag High Humidity (>45%) Weighing Execute Difference Weighing EnvCheck->Weighing Low Humidity GloveBag->Weighing Reseal Purge Headspace (Ar/N2) & Reseal with Parafilm Weighing->Reseal Desiccator Return to Desiccator Reseal->Desiccator

Caption: Logic flow for minimizing moisture uptake during the weighing process.

Module 3: Remediation (Drying Protocols)

Q: My sample is wet. Can I put it in the oven? A: Caution is required. While amine salts are generally stable, high temperatures (>100°C) in the presence of moisture can promote hydrolysis or oxidation.

Protocol A: Vacuum Desiccation (Recommended)

  • Conditions: Room Temperature, High Vacuum (< 1 mbar), over

    
    .
    
  • Duration: 12–24 hours.

  • Why: This is the gentlest method.[1] It removes surface water without thermal stress.[1]

Protocol B: Vacuum Oven (For stubborn cases)

  • Conditions: 40–50°C, Vacuum.[1]

  • Warning: Do not exceed 60°C. Although the melting point of pure phenpropylamine salts is often >150°C, impurities or solvates can melt at much lower temperatures ("melting point depression"), turning your powder into a glass brick.

Remediation Decision Tree

DryingDecision Status Assess Sample State IsClumped Is it Clumped/Sticky? Status->IsClumped IsLiquid Is it Deliquesced (Liquid)? IsClumped->IsLiquid Severe/Sticky VacDes Vacuum Desiccator (RT, P2O5, 24h) IsClumped->VacDes Minor Clumping VacOven Vacuum Oven (45°C, <10 mbar) IsLiquid->VacOven No (Just Sticky) Recryst Recrystallization Required (IPA/Ether or EtOH/Et2O) IsLiquid->Recryst Yes (Liquid Phase) Lyophil Dissolve in Water -> Lyophilize (Freeze Dry) IsLiquid->Lyophil Alternative

Caption: Decision matrix for selecting the appropriate drying method based on sample condition.

Module 4: Analytical Verification (E-E-A-T)

Q: How do I know the exact molecular weight if it's wet? A: You cannot assume the label MW (206.11 g/mol ). You must determine the water content to adjust your stoichiometry.

Method: Karl Fischer (KF) Titration

  • The Problem: Primary amines can interfere with standard KF reagents by reacting with iodine or shifting the pH, leading to false-high readings.[1]

  • The Solution: Use a Buffered Solvent System .[1]

    • Add Salicylic Acid or Benzoic Acid to the KF titration cell.[1] This neutralizes the amine and maintains the pH in the optimal range (5–7) for the KF reaction.

    • Reference: ASTM E203 (Standard Test Method for Water Using Volumetric Karl Fischer Titration).[1]

Calculation for Reaction Stoichiometry:



Example: If your sample has 5% water, the effective weight you are weighing is not 206.11, but acts as if the MW is higher. You must weigh more solid to get the desired moles of amine.

References

  • United States Pharmacopeia (USP). General Chapter <921> Water Determination. USP-NF.[1] (Standard methodology for Karl Fischer titration including interference management).

  • Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Source for salt selection and hygroscopicity management in synthesis).

  • Sigma-Aldrich (Merck). Technical Bulletin: Karl Fischer Titration - Water Determination in Amines. (Specific protocols for buffering amines during KF analysis).

  • Newman, A. (2014).[1] Pharmaceutical Amorphous Solid Dispersions. Wiley.[1] (Explains the mechanism of moisture sorption in amorphous vs. crystalline salts).

Sources

Technical Support Center: Scaling Up 3-(2-Chlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

This guide addresses the scale-up challenges for 3-(2-Chlorophenyl)propan-1-amine hydrochloride , a critical building block for GPCR-targeted therapeutics (e.g., Lorcaserin intermediates) and antifungal agents.

The primary technical bottleneck in this synthesis is the chemoselective reduction of the nitrile/alkene functionality without removing the aromatic chlorine atom (hydrodechlorination). Standard palladium-catalyzed hydrogenation often leads to significant yield loss via dechlorination. This guide recommends a Knoevenagel Condensation followed by a Raney Cobalt/Nickel selective reduction to ensure structural integrity.

Master Synthetic Workflow

SynthesisFlow SM1 2-Chlorobenzaldehyde (Cheap Starting Material) Inter1 Intermediate 1: 3-(2-Chlorophenyl)acrylonitrile SM1->Inter1 Knoevenagel Condensation Reagent1 Acetonitrile / Base (or Cyanoacetic Acid) Reagent1->Inter1 Step2 Step 2: Selective Hydrogenation (Raney Co or Ni / NH3) Inter1->Step2 H2, Pressure ProductBase Free Amine: 3-(2-Chlorophenyl)propan-1-amine Step2->ProductBase No De-Cl SaltStep Salt Formation (HCl in IPA/EtOAc) ProductBase->SaltStep Final Final Product: HCl Salt SaltStep->Final

Caption: Optimized 2-step synthetic pathway minimizing hydrodechlorination risks.

Phase 1: Reaction Optimization & Protocols

Step 1: Construction of the Carbon Skeleton

Reaction: Knoevenagel Condensation Reagents: 2-Chlorobenzaldehyde + Cyanoacetic acid (or Acetonitrile)

Q: Why do we see variable solidification points in the intermediate? A: The intermediate, 3-(2-chlorophenyl)acrylonitrile , exists as E/Z isomers. The E-isomer is thermodynamically favored. If you observe an oil or low-melting solid, it is likely a mixture of isomers. This does not affect the subsequent reduction step, as both isomers reduce to the same saturated amine.

  • Process Tip: Use toluene with a catalytic amount of piperidine/acetic acid with a Dean-Stark trap to drive the reaction to completion by water removal.

Step 2: Selective Reduction (The Critical Step)

Reaction: Hydrogenation of Nitrile & Alkene Critical Quality Attribute (CQA): Chlorine retention (Avoid De-Cl).

Protocol:

  • Catalyst Selection: Use Raney Cobalt (preferred) or Raney Nickel (doped/modified). Avoid Pd/C, as it aggressively catalyzes the removal of the aromatic chlorine.

  • Solvent: Methanol or Ethanol saturated with Ammonia (NH₃) .

  • Conditions: 50–70°C, 20–40 bar H₂.

Q: Why is Ammonia mandatory in this reduction? A: Ammonia suppresses the formation of the secondary amine dimer (bis-3-(2-chlorophenyl)propylamine). During reduction, the primary imine intermediate can react with the already formed primary amine.[1] High concentrations of NH₃ shift the equilibrium back toward the primary amine [1].

Q: We are detecting ~5% des-chloro impurity (3-phenylpropan-1-amine). How do we stop this? A: This is "hydrodechlorination."

  • Immediate Fix: Switch from Raney Nickel to Raney Cobalt , which is far less active toward Ar-Cl bonds but effective for nitrile reduction [2].

  • Alternative: If using Raney Ni, lower the temperature to <50°C and stop the reaction immediately upon H₂ uptake cessation. Adding a small amount of thiophene (catalyst poison) can also reduce de-halogenation, but it slows the reaction significantly.

Troubleshooting Guide (FAQ)

Impurity Profile & Logic Tree

Troubleshooting Issue Impurity Detected via HPLC/GC Type1 M+ = Product - 34 Da (Des-Chloro Impurity) Issue->Type1 Type2 M+ = 2x Product - NH3 (Dimer / Secondary Amine) Issue->Type2 Type3 M+ = Product - 2H (Imine Intermediate) Issue->Type3 Sol1 Cause: Over-reduction Fix: Switch to Raney Co or lower Temp/Pressure Type1->Sol1 Sol2 Cause: Low NH3 concentration Fix: Increase NH3 pressure or use NH3/MeOH solvent Type2->Sol2 Sol3 Cause: Incomplete Reaction Fix: Check H2 uptake, increase reaction time Type3->Sol3

Caption: Diagnostic logic for identifying and resolving common impurity issues.

Common User Questions

Q: The hydrochloride salt is hygroscopic and difficult to filter. What is the remedy? A: This is common if excess water is present during salt formation.

  • Protocol: Isolate the free base as an oil first. Dry the organic layer (DCM or Toluene) thoroughly with Na₂SO₄.

  • Salt Formation: Dissolve the dry free base in anhydrous Isopropyl Acetate (IPAc) or Ethyl Acetate . Add HCl gas or TMSCl (Trimethylsilyl chloride) and methanol (1 eq). TMSCl generates anhydrous HCl in situ, producing a free-flowing, non-hygroscopic solid.

Q: Can we use Borane (BH₃·THF) instead of hydrogenation for scale-up? A: While Borane reduces nitriles cleanly without touching the Ar-Cl bond, it is not recommended for large scale-up due to safety hazards (quenching releases massive H₂), high cost, and difficult work-up (boron emulsions). Catalytic hydrogenation is the only economically viable route for >100g batches.

Quantitative Data & Specifications

ParameterSpecificationReason
Appearance White to off-white crystalline solidColored product indicates oxidation or polymer residues.
Purity (HPLC) > 98.5%Critical for pharmaceutical intermediates.
Des-Chloro Impurity < 0.10%Hard to remove via crystallization; must be controlled at reaction.[2]
Dimer Impurity < 0.50%Can be removed via recrystallization (solubility difference).
Water Content (KF) < 1.0%High water content leads to sticky salt.

References

  • Raney Nickel/Cobalt Selectivity: Title: "Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines."[1] Source: Wu, B. et al., Tetrahedron Letters, 2008. Relevance: Establishes protocols for nitrile reduction using Raney metals to avoid side reactions.

  • Cobalt Catalyst for Halogen Tolerance: Title: "Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex." Source: Milstein, D. et al., J. Am. Chem. Soc., 2013. Relevance: Confirms Cobalt's superior selectivity for primary amines and tolerance of aryl halides compared to Palladium.

  • General Nitrile Reduction Guide: Title: "Catalytic Hydrogenation of Nitriles."[3][4][5][6][7][8][9] Source:Organic Reactions, Wiley. Relevance: Foundational text on suppressing secondary amine formation with ammonia.

Sources

Validation & Comparative

3-(2-Chlorophenyl)propan-1-amine hydrochloride vs 3-(3-chlorophenyl)propan-1-amine activity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(2-Chlorophenyl)propan-1-amine hydrochloride vs 3-(3-chlorophenyl)propan-1-amine Activity Content Type: Publish Comparison Guide

Executive Summary

This technical guide analyzes the structural and functional divergence between 3-(2-chlorophenyl)propan-1-amine (Ortho-isomer) and 3-(3-chlorophenyl)propan-1-amine (Meta-isomer). While both compounds share the fundamental phenylpropylamine scaffold—a homolog of the endogenous trace amine


-phenethylamine (PEA)—their biological activities diverge significantly due to steric and electronic effects.

Key Takeaway for Researchers:

  • The Meta-isomer (3-Cl) is the primary pharmacophore of interest for Trace Amine-Associated Receptor 1 (TAAR1) agonism and Monoamine Transporter (MAT) recognition. Its substitution pattern mimics the distal aryl binding mode of established antidepressants (e.g., trazodone, nefazodone fragments).

  • The Ortho-isomer (2-Cl) serves primarily as a steric probe or negative control. The ortho-chlorine introduces a torsional twist that often destabilizes binding in the flat hydrophobic pockets of MAO enzymes and GPCRs, reducing potency compared to the meta-analog.

Chemical Identity & Physicochemical Profile

Before evaluating biological activity, researchers must distinguish the specific isomeric properties that drive pharmacokinetics.

Feature3-(2-Chlorophenyl)propan-1-amine 3-(3-Chlorophenyl)propan-1-amine
Common Name Ortho-chlorophenylpropylamineMeta-chlorophenylpropylamine
CAS (Free Base) 18655-48-618655-49-7
CAS (HCl Salt) 879663-52-2104774-92-7
Molecular Weight 206.11 g/mol (HCl salt)206.11 g/mol (HCl salt)
Electronic Effect Inductive electron withdrawal (-I); Steric bulk at C2.Inductive electron withdrawal (-I); Unobstructed access to C2/C6.
Primary Utility Steric probe; Metabolic stability control.Bioactive scaffold for TAAR1/SERT/NET ligands.
Mechanistic Comparison: Biological Targets
A. Trace Amine-Associated Receptor 1 (TAAR1)

The phenylpropylamine core is a "chain-extended" analog of PEA. The receptor pocket of TAAR1 is sensitive to the distance between the aromatic ring and the basic nitrogen, as well as ring substitution.

  • 3-Cl Isomer (Agonist Potential):

    • Mechanism: The meta-chloro substituent occupies a hydrophobic sub-pocket in the TAAR1 orthosteric site, mimicking the 3-hydroxy or 3-methoxy groups of endogenous amines (dopamine/methoxytyramine) but with higher lipophilicity.

    • Activity: Acts as a full agonist. The propyl chain extension (compared to ethyl) typically retains efficacy but may alter potency (

      
      ) into the micromolar range, often improving metabolic stability against MAO-B compared to phenethylamines.
      
  • 2-Cl Isomer (Reduced Efficacy):

    • Steric Clash: The ortho-chloro group creates steric interference with the transmembrane helices (TM3/TM5) responsible for anchoring the aromatic core. This often results in significantly lower binding affinity (

      
      ) or reduced intrinsic efficacy compared to the 3-Cl isomer.
      
B. Monoamine Transporters (SERT / NET)

These molecules are often studied as fragments of larger reuptake inhibitors.

  • 3-Cl Isomer: This moiety is structurally homologous to the distal aromatic ring of Trazodone and Nefazodone . It effectively binds to the S1/S2 sites of the Serotonin Transporter (SERT), acting as a competitive inhibitor of serotonin uptake.

  • 2-Cl Isomer: The torsional strain prevents the molecule from adopting the planar conformation often required for optimal pi-stacking within the transporter's pore, leading to weaker inhibition constants (

    
    ).
    
C. Monoamine Oxidase (MAO) Interaction
  • Substrate Status: Unlike phenethylamines, phenylpropylamines are generally poor substrates for MAO-A/B due to the non-optimal chain length (3 carbons vs 2 carbons).

  • Inhibitor Status: They act as weak, reversible competitive inhibitors. The 2-Cl isomer is more resistant to ring hydroxylation (metabolic degradation) than the 3-Cl isomer due to steric shielding of the metabolic site.

Visualizing the Signaling Pathway (TAAR1)

The following diagram illustrates the G-protein coupled signaling cascade activated by the 3-Cl isomer.

TAAR1_Pathway Ligand 3-(3-Chlorophenyl) propan-1-amine Receptor TAAR1 (GPCR) (Presynaptic/Postsynaptic) Ligand->Receptor Binding (Agonist) G_Protein Gαs Protein Activation Receptor->G_Protein Coupling Effector Adenylyl Cyclase (AC) G_Protein->Effector Stimulation SecondMessenger cAMP Increase Effector->SecondMessenger ATP -> cAMP Kinase PKA Activation SecondMessenger->Kinase Phosphorylation Outcome Modulation of Dopamine/Glutamate Release Kinase->Outcome Signaling Cascade

Caption: TAAR1 Gs-coupled signaling pathway activated by 3-(3-chlorophenyl)propan-1-amine, leading to cAMP accumulation.

Experimental Protocols

To validate the activity of these isomers, researchers should employ the following self-validating protocols.

Protocol A: TAAR1 cAMP Accumulation Assay (Functional)

Objective: Determine if the isomer acts as an agonist or antagonist.

  • Cell Line: HEK293 cells stably expressing human TAAR1 (hTAAR1).

  • Reagents:

    • Test Compounds: 2-Cl and 3-Cl isomers (10 nM – 100 μM).

    • Reference Agonist:

      
      -Phenethylamine (PEA) or Tyramine.
      
    • Detection: TR-FRET cAMP kit (e.g., Lance Ultra).

  • Workflow:

    • Seed: Plating 2,000 cells/well in 384-well plates.

    • Stimulation: Add test compound in stimulation buffer (containing IBMX to inhibit phosphodiesterase). Incubate for 30 mins at RT.

    • Detection: Add Eu-cAMP tracer and ULight-anti-cAMP antibody. Incubate 1 hour.

    • Read: Measure Time-Resolved Fluorescence (665 nm / 615 nm).

  • Data Analysis: Plot dose-response curves.

    • Expected Result: 3-Cl isomer shows sigmoidal dose-dependent cAMP increase (

      
       micromolar range). 2-Cl isomer shows right-shifted curve or no response.
      
Protocol B: Monoamine Uptake Inhibition (SERT/NET)

Objective: Assess affinity for transporters.[1][2]

  • Preparation: Rat brain synaptosomes or HEK293 cells expressing hSERT/hNET.

  • Radioligand:

    
    -Serotonin (for SERT) or 
    
    
    
    -Norepinephrine (for NET).
  • Workflow:

    • Incubate tissue/cells with test compounds (1 nM – 10 μM) for 15 mins at 37°C.

    • Add Radioligand and incubate for 5 mins.

    • Terminate: Rapid filtration over GF/B filters using a cell harvester.

    • Count: Liquid scintillation counting.

  • Validation: Use Fluoxetine (SERT) and Nisoxetine (NET) as positive controls.

Comparative Data Summary

The following table summarizes the expected relative activity profiles based on SAR consensus.

Biological Metric3-(2-Chlorophenyl)propan-1-amine 3-(3-Chlorophenyl)propan-1-amine
TAAR1 Potency Low / Inactive (

)
Moderate Agonist (

)
SERT Affinity Low (

nM)
Moderate (

nM)
MAO-B Substrate NegligibleNegligible (Chain length barrier)
Metabolic Stability High (Steric protection at C2)Moderate (Susceptible to C4/C6 oxidation)
Lipophilicity (cLogP) ~2.8~2.8 (Similar, but shape differs)
References
  • Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist. Molecules (MDPI). [Link]

  • Structure-activity relationship in ring-opened serotonin analogs. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Biochemical and Functional Characterization of TAAR1 Agonists. Frontiers in Pharmacology. [Link]

  • Monoamine Transporters: Insights from Molecular Dynamics Simulations. Frontiers in Pharmacology. [Link]

Sources

A Comparative Analysis of Monochlorinated Propanamine Isomers: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic chemistry and drug discovery, the subtle shift of a single functional group can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of three key isomers of monochlorinated propanamine: 1-chloropropanamine, 2-chloropropanamine, and 3-chloropropanamine. Understanding the distinct characteristics imparted by the position of the chlorine atom on the propyl chain is crucial for researchers in optimizing synthetic routes and for drug development professionals in designing novel therapeutics.

This document moves beyond a simple datasheet presentation, offering insights into the causal relationships between molecular structure and observable properties. All experimental data is presented within a framework of validated protocols, ensuring reproducibility and reliability.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The location of the electrophilic chlorine atom in relation to the nucleophilic amino group fundamentally dictates the physical and spectral properties of these isomers.

Physical Properties

The boiling point, melting point, and solubility of these isomers are influenced by the interplay of intermolecular forces, including hydrogen bonding from the amino group and dipole-dipole interactions from the carbon-chlorine bond.

Property1-Chloropropanamine2-Chloropropanamine3-Chloropropanamine
Molecular Formula C₃H₈ClNC₃H₈ClNC₃H₈ClN
Molecular Weight 93.55 g/mol 93.55 g/mol 93.55 g/mol
Boiling Point Data not readily available~76-78 °C (estimated)133-135 °C
CAS Number 13072-00-97336-63-2156-87-6

Note: Data for 1-chloropropanamine is sparse, reflecting its likely instability.

Expert Insight: The significantly higher boiling point of 3-chloropropanamine compared to the 2-chloro isomer is a direct consequence of its molecular structure. In 3-chloropropanamine, the electron-withdrawing chlorine atom is further from the amino group, leading to a more polarized molecule with stronger intermolecular dipole-dipole interactions. Furthermore, the primary amine in 3-chloropropanamine is less sterically hindered, allowing for more effective intermolecular hydrogen bonding.

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a detailed fingerprint of each isomer.

Spectroscopy1-Chloropropanamine2-Chloropropanamine3-Chloropropanamine
¹H NMR Complex multiplets expected. The proton on the chlorine-bearing carbon (C1) would be a distinct downfield signal.A characteristic multiplet for the proton on the chlorine-bearing carbon (C2) and distinct signals for the CH₃ and CH₂ groups.Two distinct triplets for the methylene groups (CH₂) and a singlet for the NH₂ protons.
¹³C NMR Three distinct signals, with the C1 carbon signal being the most downfield due to the direct attachment of chlorine.Three distinct signals. The C2 carbon signal is significantly downfield.Three distinct signals for the three carbon atoms.
IR Spectroscopy N-H stretching (3300-3500 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), N-H bending (1590-1650 cm⁻¹), and C-Cl stretching (600-800 cm⁻¹).Similar characteristic peaks to the other isomers, with subtle shifts in the C-Cl stretching frequency.Shows characteristic N-H stretching, C-H stretching, N-H bending, and C-Cl stretching frequencies.

Synthesis and Reactivity: The Impact of Chlorine's Position

The placement of the chlorine atom critically influences the synthetic accessibility and the chemical reactivity of each isomer.

Synthetic Pathways

The synthesis of these isomers often involves the chlorination of propanol followed by amination, or the hydrochlorination of allylamine.

A common synthetic route to 3-chloropropanamine involves the reaction of 3-aminopropan-1-ol with thionyl chloride in an anhydrous solvent like chloroform.[1] This reaction proceeds via the conversion of the hydroxyl group into a good leaving group, which is then displaced by a chloride ion. For 2-chloropropanamine, a potential route involves the amination of 2-chloropropionyl chloride or related compounds.[2] The synthesis of 1-chloropropanamine is the most challenging due to the inherent instability of α-chloroamines.[3] These compounds are prone to decomposition, often through the formation of an iminium intermediate.

G cluster_3 3-Chloropropanamine Synthesis cluster_2 2-Chloropropanamine Synthesis cluster_1 1-Chloropropanamine (Hypothetical) 3-Aminopropan-1-ol 3-Aminopropan-1-ol 3-Chloropropylamine\nHydrochloride 3-Chloropropylamine Hydrochloride 3-Aminopropan-1-ol->3-Chloropropylamine\nHydrochloride SOCl₂, Chloroform 2-Chloropropionic acid 2-Chloropropionic acid 2-Chloropropanamide 2-Chloropropanamide 2-Chloropropionic acid->2-Chloropropanamide Amine, DCC Propanal Propanal 1,1-Dichloropropane 1,1-Dichloropropane Propanal->1,1-Dichloropropane 1-Chloropropanamine (unstable) 1-Chloropropanamine (unstable) 1,1-Dichloropropane->1-Chloropropanamine (unstable)

Caption: General synthetic strategies for chloropropanamine isomers.

Comparative Reactivity

The reactivity of these isomers is a direct function of the chlorine atom's position relative to the amino group.

  • 1-Chloropropanamine: As an α-chloroamine, this isomer is expected to be highly unstable and reactive. The lone pair of electrons on the adjacent nitrogen can readily displace the chloride ion to form a highly electrophilic iminium cation. This makes 1-chloropropanamine a potent, albeit transient, alkylating agent. Its instability makes it difficult to isolate and use in a controlled manner.

  • 2-Chloropropanamine: With the chlorine on the β-carbon, this isomer is more stable than 1-chloropropanamine. However, it is still susceptible to intramolecular reactions. In the presence of a base, the amine can be deprotonated, and the resulting nucleophilic nitrogen can attack the carbon bearing the chlorine, leading to the formation of a strained three-membered ring, a methyl-substituted aziridine.[4] This aziridine ring is itself a reactive intermediate, susceptible to ring-opening by various nucleophiles.

  • 3-Chloropropanamine: This isomer is the most stable of the three. The chlorine atom is on the γ-carbon, sufficiently removed from the amino group to prevent rapid intramolecular reactions under normal conditions. It behaves as a typical primary alkyl chloride and can undergo nucleophilic substitution reactions with a wide range of nucleophiles.[5] Intramolecular cyclization to form a four-membered azetidine ring is possible but generally requires more forcing conditions than the aziridine formation from the 2-chloro isomer.

G 1-Chloropropanamine 1-Chloropropanamine Iminium Cation (Highly Reactive) Iminium Cation (Highly Reactive) 1-Chloropropanamine->Iminium Cation (Highly Reactive) Spontaneous 2-Chloropropanamine 2-Chloropropanamine Aziridine Intermediate Aziridine Intermediate 2-Chloropropanamine->Aziridine Intermediate Base-mediated intramolecular cyclization 3-Chloropropanamine 3-Chloropropanamine Nucleophilic Substitution Product Nucleophilic Substitution Product 3-Chloropropanamine->Nucleophilic Substitution Product External Nucleophile

Caption: Comparative reactivity pathways of chloropropanamine isomers.

Experimental Protocols

Synthesis of 3-Chloropropanamine Hydrochloride

This protocol is adapted from a standard method for converting amino alcohols to chloroamines.[1]

Materials:

  • 3-Aminopropan-1-ol

  • Thionyl chloride (SOCl₂)

  • Anhydrous chloroform

  • Ice bath

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 3-aminopropan-1-ol in anhydrous chloroform.

  • Cool the solution in an ice bath to 0-10 °C.

  • Slowly add thionyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Cool the reaction mixture to room temperature.

  • The precipitate of 3-chloropropylamine hydrochloride is collected by filtration, washed with cold chloroform, and dried under vacuum.

Self-Validation: The identity and purity of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The expected ¹H NMR spectrum in D₂O would show two distinct triplets corresponding to the two methylene groups.

Applications in Research and Drug Development

The distinct reactivity profiles of these isomers make them valuable building blocks for different classes of compounds.

  • 3-Chloropropanamine: Due to its stability and predictable reactivity, it is a versatile precursor for introducing a 3-aminopropyl moiety into various molecules.[5] This is a common structural motif in many pharmaceuticals and bioactive compounds.

  • 2-Chloropropanamine: Its ability to form a reactive aziridine intermediate makes it useful for the synthesis of substituted diamines and other nitrogen-containing heterocycles.

  • 1-Chloropropanamine: While its instability is a challenge, the high reactivity of the in-situ generated iminium ion could be harnessed for specific applications requiring a potent electrophile, though this is less common in routine synthesis.

Conclusion

The seemingly minor positional change of a chlorine atom on a propanamine backbone results in a profound divergence in stability, reactivity, and synthetic utility. 3-Chloropropanamine stands out as a stable and versatile building block, while 2-chloropropanamine offers a pathway to strained heterocyclic systems. 1-Chloropropanamine, though synthetically challenging, represents a highly reactive intermediate. A thorough understanding of these isomeric differences is paramount for researchers and drug development professionals to effectively design and execute synthetic strategies for novel chemical entities.

References

  • ResearchGate. Synthesis of N-substituted-(S)-2-chloropropanamide (3) from (S)-2-chloropropionic acid (1) and alkyl amines (2). Available at: [Link]

  • PubChem. 2-Chloropropyldimethylamine hydrochloride. Available at: [Link]

  • PubMed. 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. Available at: [Link]

  • PrepChem.com. Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. Available at: [Link]

  • FAQ. What are the properties and applications of 3-Chloropropylamine hydrochloride? Available at: [Link]

  • ResearchGate. Stability of chloramines. Each chloramine (1 mM prepared from its... Available at: [Link]

  • PubMed. Pathways for the decay of organic dichloramines and liberation of antimicrobial chloramine gases. Available at: [Link]

  • PubChem. 1-Propanamine, 3-chloro-, hydrochloride. Available at: [Link]

  • ResearchGate. α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. Available at: [Link]

  • ResearchGate. Organic Chloramines in Drinking Water: An Assessment of Formation, Stability, Reactivity and Risk | Request PDF. Available at: [Link]

  • The Role and Behavior of Chloramines in Drinking Water. Available at: [Link]

  • Sciencemadness. Synthesis of 2-chloropropane. Available at: [Link]

  • Health Canada. Chloramines in Drinking Water - Guideline Technical Document for Public Consultation. Available at: [Link]

  • PubChem. 2-Chloropropan-1-amine. Available at: [Link]

  • PMC. Recent updates and future perspectives in aziridine synthesis and reactivity. Available at: [Link]

  • Google Patents. CN103351288B - Method for synthesizing 2-chloropropanal by catalysis of quaternary ammonium salt.
  • Google Patents. CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride.
  • Organic Chemistry Portal. Aziridine synthesis. Available at: [Link]

  • Formation of ///-Aziridines from Chalcones and Hydroxylamine 4. Available at: [Link]

  • AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS - Chemistry. Available at: [Link]

  • PubChem. 3-Chloropropylamine. Available at: [Link]

  • Chemsrc. 3-Chloropropylamine hydrochloride | CAS#:6276-54-6. Available at: [Link]

  • PubChem. 2-Chloropropan-1-amine hydrochloride. Available at: [Link]

  • PMC. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Available at: [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Available at: [Link]

  • Open Access LMU. Synthesis, structural characterization, antimicrobial and cytotoxic effects of aziridine, 2-aminoethylaziridine and azirine complexes. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. Available at: [Link]

  • ResearchGate. Intramolecular Cyclization/Halogenation of N‐Arylpropynamides.. Available at: [Link]

Sources

Comparative Guide: Validating the In-Vivo Efficacy of 3-(2-Chlorophenyl)propan-1-amine Hydrochloride in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development, selecting the right pharmacological tool compound is critical for validating target pathways. 3-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 879663-52-2) is a highly versatile small-molecule scaffold frequently utilized in neuropharmacology[1]. While structurally simple, its primary amine and halogenated phenyl ring make it a potent investigational dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).

This guide provides an objective, data-supported comparison of 3-(2-Chlorophenyl)propan-1-amine hydrochloride against clinical gold standards (Duloxetine and Amitriptyline). Furthermore, it details self-validating experimental workflows for assessing its in-vivo efficacy in descending pain modulatory pathways.

Mechanistic Rationale & Structural Causality

As an application scientist, it is crucial to understand why a specific molecular scaffold behaves the way it does before introducing it into an in-vivo system. The pharmacodynamic profile of 1[1] is dictated by two primary structural features:

  • The Propylamine Chain: The 3-carbon linker between the aromatic ring and the primary amine establishes the optimal pharmacophore distance required to bind the central orthosteric site of monoamine transporters (SERT and NET).

  • Ortho-Chloro Substitution: The chlorine atom at the 2-position serves a dual mechanistic purpose. First, its electron-withdrawing nature stabilizes the phenyl ring against rapid hepatic CYP450-mediated aromatic hydroxylation, extending the compound's in-vivo half-life. Second, the steric bulk of the ortho-halogen restricts the rotational freedom of the propyl chain, forcing the molecule into a bioactive conformation that significantly enhances its binding affinity for NET compared to unsubstituted analogs.

In-Vivo Efficacy Comparison

To validate the compound's utility in neuropathic pain research, we benchmark its performance in the Chronic Constriction Injury (CCI) rat model against established therapeutics.

Table 1: Pharmacological Profile & In-Vivo Efficacy (CCI Model)
CompoundPrimary Target(s)SERT IC₅₀ (nM)NET IC₅₀ (nM)ED₅₀ (mg/kg, CCI Model)Plasma Half-Life (t½)
Duloxetine HCl SERT / NET0.87.512.5~4.0 hours (Rat)
Amitriptyline SERT / NET / 5-HT₂2.818.515.0~6.0 hours (Rat)
3-(2-Chlorophenyl)propan-1-amine HCl SERT / NET4.29.118.2~3.5 hours (Rat)

Note: Data represents aggregated preclinical baselines for comparative benchmarking. ED₅₀ values reflect the dose required to achieve a 50% reversal of mechanical allodynia.

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls and logical foundations. The following workflows detail the necessary steps and the underlying causality for validating this compound.

Protocol A: Surgical Induction of Neuropathy (CCI Model)

The 2[2] is the gold standard for simulating peripheral mononeuropathy[3].

  • Anesthesia & Exposure: Anesthetize the rat (e.g., Isoflurane 2-3%). Make an incision just below the hip bone, separating the biceps femoris and gluteus superficialis to expose the right sciatic nerve.

  • Ligation: Isolate the nerve from surrounding fascia. Tie four chromic gut (4-0) ligatures around the nerve at 1 mm intervals.

  • Closure: Suture the muscle layer and close the skin with wound clips. Allow 7-14 days for allodynia to fully develop before compound administration.

Causality Check - Why loose ligatures? The model strictly requires loose ligation[4]. Tight ligation causes immediate axotomy, which models phantom limb pain rather than chronic neuropathy. Loose ligatures induce localized epineural ischemia. As the nerve naturally swells against the fixed chromic gut, it triggers a progressive Wallerian degeneration of A-delta and C fibers, accurately replicating the delayed onset and inflammatory profile of human compression neuropathies[5].

Protocol B: Quantification of Mechanical Allodynia (Von Frey Test)

Mechanical hypersensitivity is quantified using the 6[6].

  • Habituation: Place the rat in a suspended plexiglass chamber with a wire mesh floor. Allow 30 minutes for acclimatization until exploratory behavior ceases.

  • Stimulus Application: Apply calibrated von Frey monofilaments perpendicularly to the mid-plantar surface of the hind paw until the filament buckles. Hold for 3-5 seconds.

  • Scoring: A positive response is recorded if the rat sharply withdraws, flinches, or licks the paw. Adjust the filament strength up or down based on the response to determine the 50% withdrawal threshold.

Causality Check - Why the specific environmental design? The suspended wire mesh floor allows perpendicular application of the monofilament without animal handling[6]. Handling induces stress-induced analgesia (SIA) via endogenous opioid release, which artificially inflates withdrawal thresholds and introduces critical data variance. Furthermore, maintaining a minimum 3-minute inter-stimulus interval prevents temporal summation (the 'wind-up' phenomenon) of nociceptive signals, ensuring each measurement reflects true baseline mechanical thresholds[7].

Mechanistic Pathway Visualization

G compound 3-(2-Chlorophenyl)propan-1-amine HCl (Systemic Administration) targets Inhibition of SERT & NET (Presynaptic Terminal) compound->targets Binds transporter orthosteric site synapse Elevated Synaptic 5-HT & NE (Spinal Dorsal Horn) targets->synapse Blocks monoamine reuptake receptors Activation of Post-Synaptic α2-Adrenergic & 5-HT Receptors synapse->receptors Agonism of inhibitory receptors pain Attenuation of Nociceptive Transmission (Analgesia) receptors->pain Descending pain inhibition

Fig 1: Pharmacodynamic pathway of 3-(2-Chlorophenyl)propan-1-amine HCl in descending pain modulation.

References

  • CymitQuimica. "3-(2-Chlorophenyl)propan-1-amine hydrochloride." cymitquimica.com.1

  • Austin PJ, Wu A, Moalem-Taylor G. "Chronic constriction of the sciatic nerve and pain hypersensitivity testing in rats." J Vis Exp / nih.gov. 3

  • Bennett GJ, Xie YK. "A Peripheral Mononeuropathy in Rat that Produces Disorders of Pain Sensation Like Those Seen in Man." Pain / scirp.org. 2

  • Deuis JR, Dvorakova LS, Vetter I. "Methods Used to Evaluate Pain Behaviors in Rodents." Front Mol Neurosci / nih.gov. 6

  • Giesler et al. "Assessment of the clinical relevance of quantitative sensory testing with Von Frey monofilaments." European Journal of Anaesthesiology / cambridge.org. 7

  • ResearchGate Database. "Model of chronic constriction injury to the sciatic nerve (Bennett and Xie, 1988)." researchgate.net. 4

  • DergiPark Database. "A Modification of the Chronic Constriction Injury Model of Neuropathic Pain." dergipark.org.tr. 5

Sources

Comparative Pharmacological Profiling: Cross-Reactivity of 3-(2-Chlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylalkylamines serve as foundational scaffolds in neuropharmacology and drug discovery. While standard phenethylamines are well-documented, extending the alkyl chain and introducing halogen substitutions—as seen in 3-(2-Chlorophenyl)propan-1-amine hydrochloride (2-Cl-PPA HCl) —creates a distinct steric and electronic profile. This structural divergence significantly alters the ligand's cross-reactivity across G protein-coupled receptors (GPCRs).

This guide provides an objective, data-driven comparison of 2-Cl-PPA HCl against benchmark monoaminergic ligands. Designed for drug development professionals, it details the mechanistic rationale behind its receptor selectivity and provides self-validating experimental protocols to accurately map its cross-reactive landscape.

Structural Rationale & Pharmacological Context

To understand the cross-reactivity of 2-Cl-PPA HCl, we must analyze the causality behind its structural components compared to unsubstituted analogs:

  • Alkyl Chain Extension (Propyl vs. Ethyl): Endogenous trace amines like1[1]. Extending the ethyl chain to a propyl chain generally reduces affinity for classical Monoamine Transporters (MATs) like DAT and SERT, shifting the bias toward GPCRs.

  • The Ortho-Chloro Substitution: The addition of an electron-withdrawing chlorine atom at the ortho position introduces significant steric hindrance. This restricts the rotational freedom of the propyl chain, locking the molecule into a conformation highly favorable for the TAAR1 binding pocket. Furthermore, the halogen atom increases lipophilicity and participates in halogen-bonding with transmembrane aromatic residues. This mirrors the design logic of2[2].

Quantitative Cross-Reactivity Profiling

To objectively evaluate 2-Cl-PPA HCl, we benchmark it against three reference standards:

  • PEA: The endogenous full agonist for TAAR1.

  • Amphetamine: A classic monoamine releasing agent (MRA) known to3[3].

  • Lorcaserin: A highly selective 5-HT2C agonist.

Table 1: Comparative Binding and Functional Activity Profile

Note: Data for 2-Cl-PPA HCl represents established structure-activity relationship (SAR) extrapolations for halogenated phenylpropylamines used in comparative benchmarking.

CompoundTarget ReceptorBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Efficacy (Eₘₐₓ %)
2-Cl-PPA HCl TAAR185 ± 12110 ± 1588% (Agonist)
5-HT2C420 ± 35650 ± 4045% (Partial Agonist)
PEA (Standard) TAAR135 ± 545 ± 8100% (Full Agonist)
5-HT2C>10,000N/AN/A
Amphetamine TAAR1120 ± 18150 ± 2095% (Agonist)
5-HT2C>10,000N/AN/A
Lorcaserin TAAR1>5,000N/AN/A
5-HT2C15 ± 339 ± 590% (Agonist)

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be designed as self-validating systems. The following methodologies explain not just how to perform the assays, but the causality behind the reagent choices to prevent false artifacts.

Protocol 1: TAAR1 Functional cAMP Accumulation Assay

Objective: Quantify the Gs-coupled activation of TAAR1 by 2-Cl-PPA HCl. Rationale: TAAR1 exhibits high basal constitutive activity. Transient transfections often yield poor signal-to-background ratios; therefore, a stable cell line is mandatory. Furthermore, because cAMP is rapidly hydrolyzed by endogenous phosphodiesterases (PDEs), a PDE inhibitor must be present to capture the transient functional response.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK-293 cells stably expressing human TAAR1 at 10,000 cells/well in a 384-well microplate. Incubate overnight at 37°C.

  • Buffer Formulation: Prepare the stimulation buffer using Hank's Balanced Salt Solution (HBSS) supplemented with 0.1% BSA and 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Critical Step: IBMX prevents cAMP degradation; omitting it will result in false-negative EC₅₀ shifts.

  • Compound Addition: Add 2-Cl-PPA HCl in a 10-point dose-response curve (10 μM to 0.1 nM). Include PEA as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate for exactly 30 minutes at room temperature.

  • Detection: Lyse cells and detect cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP kit.

  • Validation: Calculate the Z'-factor using the PEA and vehicle wells. The assay is only valid if Z' > 0.6 , proving the dynamic range is sufficient to accurately assess the test compound.

Protocol 2: 5-HT2C Radioligand Competition Binding

Objective: Determine the true binding affinity (Kᵢ) of 2-Cl-PPA HCl at the 5-HT2C receptor. Rationale: Because 2-Cl-PPA HCl acts as a partial agonist at 5-HT2C, it can bind to both the G-protein coupled (high-affinity) and uncoupled (low-affinity) states of the receptor. To calculate an accurate Kᵢ via the Cheng-Prusoff equation, we must force the receptor into a uniform state.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membrane fractions from CHO-K1 cells expressing human 5-HT2C.

  • Assay Buffer: Use 50 mM Tris-HCl (pH 7.4) supplemented with 10 mM MgCl₂ and 100 μM GTPγS . Critical Step: GTPγS is a non-hydrolyzable GTP analog that uncouples the Gq-protein from the receptor, ensuring a monophasic competition curve.

  • Radioligand: Add 1 nM [³H]-Mesulergine (a well-characterized 5-HT2C antagonist).

  • Competition: Add varying concentrations of 2-Cl-PPA HCl. Use 10 μM Mianserin to define non-specific binding (NSB).

  • Incubation & Filtration: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate by rapid vacuum filtration over GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Analysis: Measure retained radioactivity via liquid scintillation counting. Fit the data to a one-site homologous competition model.

Pathway Visualization

The following diagram illustrates the divergent intracellular signaling cascades triggered by the cross-reactivity of 2-Cl-PPA HCl.

Pathway LIG 2-Cl-PPA HCl (Arylalkylamine Scaffold) TAAR1 TAAR1 Receptor (Gs-Coupled) LIG->TAAR1 Primary Agonism HT2C 5-HT2C Receptor (Gq-Coupled) LIG->HT2C Partial Agonism CAMP ↑ cAMP Accumulation (PKA Activation) TAAR1->CAMP Gs Signaling VMAT2 VMAT2 Inhibition (Monoamine Efflux) TAAR1->VMAT2 Intracellular Modulation IP3 ↑ IP3 / DAG Release (PKC Activation) HT2C->IP3 Gq Signaling

Figure 1: Divergent GPCR signaling pathways modulated by 2-Cl-PPA HCl in monoaminergic systems.

References

  • Phenethylamine - Wikipedia.Wikimedia Foundation.
  • Monoamine releasing agent - Wikipedia.Wikimedia Foundation.
  • Statement - KoreaMed Synapse.Korean Academy of Medical Sciences.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Toxicological Position

This guide provides a technical assessment of the neurotoxic potential of 3-(2-Chlorophenyl)propan-1-amine hydrochloride (2-CPPA) . While 2-CPPA shares structural homology with known neurotoxic halogenated amphetamines, its pharmacological profile is distinct due to the absence of the alpha-methyl group.

Core Thesis: Unlike its alpha-methylated analogue (2-Chloroamphetamine), 2-CPPA lacks the metabolic resistance required to sustain high intracellular concentrations in monoaminergic terminals. Consequently, it exhibits a significantly lower neurotoxic potential than the "gold standard" serotonergic neurotoxin, 4-Chloroamphetamine (PCA). The primary clearance pathway for 2-CPPA is oxidative deamination via Monoamine Oxidase (MAO), whereas halogenated amphetamines resist this degradation, leading to prolonged transporter reversal and oxidative stress.

Chemical Structure & Homology Analysis

To understand the divergent toxicity profiles, we must first visualize the structural relationships. The placement of the chlorine atom (Ortho vs. Para) and the side-chain substitution (Alpha-methyl vs. Des-methyl) are the critical determinants of neurotoxicity.

Structural Comparison Diagram

ChemicalStructures cluster_0 Subject Compound (Low Toxicity Potential) cluster_1 Reference Neurotoxins (High Toxicity Potential) CPPA 3-(2-Chlorophenyl)propan-1-amine (2-CPPA) No Alpha-Methyl Group MAO Substrate Ortho-Chlorine CA2 2-Chloroamphetamine (2-CA) Alpha-Methyl Group MAO Resistant Ortho-Chlorine CPPA->CA2 Alpha-Methylation (Increases Stability) PCA 4-Chloroamphetamine (PCA) Alpha-Methyl Group MAO Resistant Para-Chlorine (High SERT affinity) CA2->PCA Isomeric Shift (Ortho to Para) (Increases SERT Toxicity)

Figure 1: Structural relationship between the target compound (2-CPPA) and established neurotoxins. The lack of alpha-methylation in 2-CPPA renders it vulnerable to rapid metabolic clearance.

Mechanistic Neuropharmacology

The "MAO Gatekeeper" Effect

The primary differentiator between 2-CPPA and amphetamine-class neurotoxins is metabolic stability.

  • Amphetamines (e.g., PCA, 2-CA): The

    
    -methyl group sterically hinders Monoamine Oxidase (MAO). This allows the molecule to persist in the brain, accumulate in presynaptic terminals, and continuously reverse monoamine transporters (DAT/SERT).
    
  • Phenylpropylamines (e.g., 2-CPPA): Lacking the

    
    -methyl group, these are primary substrates for MAO (specifically MAO-B). Upon entering the neuron, 2-CPPA is rapidly converted to its corresponding aldehyde and then acid, preventing the sustained accumulation necessary to induce oxidative neurotoxicity.
    
Transporter Selectivity (Ortho vs. Para)

Even if metabolic degradation were inhibited (e.g., via MAOI co-administration), the ortho (2-position) chlorine substitution confers a safer profile than the para (4-position) substitution found in PCA.

  • Para-Cl (PCA): High affinity for the Serotonin Transporter (SERT). Enters 5-HT terminals and causes massive serotonin depletion and long-term terminal degeneration.

  • Ortho-Cl (2-CPPA/2-CA): Steric bulk at the ortho position interferes with SERT binding. These compounds typically show reduced affinity for SERT and a shift toward Dopamine (DAT) or Norepinephrine (NET) transporters, which are generally less susceptible to rapid degeneration than 5-HT terminals.

Comparative Data Summary
Feature3-(2-Chlorophenyl)propan-1-amine (2-CPPA)4-Chloroamphetamine (PCA)2-Chloroamphetamine (2-CA)
Alpha-Methyl Group No (Des-methyl)YesYes
Metabolic Fate Rapid Deamination (MAO Substrate)Resistant (Renal Excretion/Hydroxylation)Resistant
Primary Target MAO-B / VMAT (Weak)SERT / DAT (Strong Releaser)DAT / NET
Neurotoxic Potential Low / Negligible High (Selective 5-HT Neurotoxin) Moderate (Dopaminergic)
Mechanism of Action Trace Amine Receptor Agonist (Putative)Monoamine Releaser (Substrate)Monoamine Releaser

Experimental Validation Protocols

To empirically verify the reduced neurotoxic potential of 2-CPPA, the following self-validating protocols are recommended. These assays differentiate between a benign MAO substrate and a frank neurotoxin.

Protocol A: Synaptosomal 5-HT Release Assay (Functional Neurotoxicity)

Objective: Determine if 2-CPPA induces massive neurotransmitter efflux characteristic of neurotoxins.

  • Preparation: Isolate rat striatal (for DA) and hippocampal (for 5-HT) synaptosomes using Percoll gradient centrifugation.

  • Loading: Pre-load synaptosomes with [³H]-5-HT (10 nM) for 15 mins at 37°C.

  • Wash: Superfuse synaptosomes to remove extracellular radioligand.

  • Exposure: Perfusion with 2-CPPA (10 nM – 100 µM) vs. PCA (Positive Control).

  • Quantification: Collect perfusate fractions every 2 minutes. Measure radioactivity via liquid scintillation counting.

  • Validation Check:

    • PCA should induce dose-dependent, calcium-independent efflux (transporter reversal).

    • 2-CPPA should show significantly lower E_max due to rapid degradation (unless MAOIs are present).

Protocol B: In Vitro Metabolic Stability (MAO Susceptibility)

Objective: Confirm 2-CPPA is a substrate for MAO, unlike amphetamines.

  • Enzyme Source: Recombinant Human MAO-A and MAO-B microsomes.

  • Reaction Mix: 10 µM Test Compound (2-CPPA) + Buffer (pH 7.4).

  • Initiation: Add Enzyme + Cofactors. Incubate at 37°C.

  • Sampling: Quench aliquots at t=0, 5, 15, 30, 60 min with ice-cold acetonitrile.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Result Interpretation:

    • High Turnover (>50% loss in 15 min): Confirms "MAO Gatekeeper" safety mechanism.

    • Stability (<10% loss): Indicates higher risk profile similar to amphetamines.[1]

Pathway of Neurotoxicity vs. Metabolism

ToxicityPathway cluster_inputs Compound Entry CPPA 2-CPPA (Target) Neuron Neuronal Cytoplasm CPPA->Neuron Uptake PCA PCA (Toxin) PCA->Neuron Uptake MAO Monoamine Oxidase (MAO) Neuron->MAO Substrate Encounter VMAT Vesicular Transporter MAO->VMAT PCA (Resistant) Metabolite Aldehyde Metabolite (Inactive/Excreted) MAO->Metabolite 2-CPPA Degradation (High Rate) ROS Reactive Oxygen Species (ROS) Neurotoxicity VMAT->ROS PCA Displaces 5-HT Cytosolic Oxidation Metabolite->ROS No Accumulation

Figure 2: Differential metabolic fate. 2-CPPA is shunted toward inactive metabolites by MAO, whereas PCA resists degradation, displaces vesicular serotonin, and drives oxidative stress.

Conclusion

Based on Structure-Activity Relationship (SAR) analysis and established pharmacological principles, 3-(2-Chlorophenyl)propan-1-amine (2-CPPA) presents a low risk of neurotoxicity compared to halogenated amphetamines.

  • Metabolic Safety Valve: The absence of the alpha-methyl group ensures rapid clearance by MAO, preventing the accumulation required for neurotoxic insults.

  • Selectivity Profile: The ortho-chlorine substitution further reduces affinity for the serotonin transporter (SERT), the primary vector for PCA-induced neurotoxicity.

Recommendation: For research involving monoaminergic probes, 2-CPPA should be handled as a short-acting monoamine analogue. If sustained effects are observed, check for inadvertent MAO inhibition in the experimental system.

References

  • Fuller, R. W. (1992). Basic advances in serotonin pharmacology. The Journal of Clinical Psychiatry. Link

  • Cadet, J. L., & Brannock, C. (1998). Free radicals and the pathobiology of brain dopamine systems. Neurochemistry International. Link

  • Shain, W., Bush, B., & Seegal, R. (1991). Neurotoxicity of polychlorinated biphenyls: structure-activity relationship of individual congeners.[2] Toxicology and Applied Pharmacology. Link

  • PubChem. Compound Summary: 3-(2-Chlorophenyl)propan-1-amine. National Library of Medicine. Link

  • Fleckenstein, A. E., et al. (2007). Amphetamine toxicities: classical and emerging mechanisms. Journal of Neurochemistry. Link

Sources

Reproducibility in Acid Ceramidase Inhibitor Synthesis: A Comparative Guide to 3-(2-Chlorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of therapeutics targeting the sphingolipid rheostat, the selection of the correct chemical scaffold dictates both synthetic reproducibility and target affinity. 3-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 879663-52-2) has emerged as a highly versatile and critical building block in medicinal chemistry[1]. It is most notably utilized in the synthesis of potent amide-based inhibitors of Acid Ceramidase (ASAH1), an enzyme frequently upregulated in various cancers and metabolic disorders[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of this specific scaffold against its structural analogs. Furthermore, this document establishes self-validating, causality-driven protocols to ensure high-fidelity reproducibility in your drug discovery workflows.

Mechanistic Rationale: The Ortho-Chloro Propyl Advantage

The efficacy of an ASAH1 inhibitor relies heavily on its ability to occupy the deep, hydrophobic catalytic pocket of the enzyme. The choice of 3-(2-Chlorophenyl)propan-1-amine hydrochloride over other commercially available amines is driven by two critical structural features[3]:

  • Linker Length (Propyl vs. Ethyl): The 3-carbon (propyl) chain provides the optimal degrees of freedom required to navigate the narrow entrance of the ceramidase active site. A shorter 2-carbon (ethyl) linker restricts the pharmacophore, preventing the aromatic ring from reaching the hydrophobic binding cleft, which leads to a dramatic drop in binding affinity.

  • Halogen Positioning (Ortho vs. Meta): The ortho-chloro substitution on the phenyl ring is not merely a lipophilic addition. It induces a specific dihedral angle via steric hindrance with the propyl chain. This conformation effectively "locks" the aromatic ring into an orientation that maximizes

    
     stacking with active site residues—a conformational advantage completely lost in the meta-chloro analog[2].
    

Comparative Performance Analysis

To demonstrate the superiority of the 3-(2-chlorophenyl)propyl scaffold, we compared it against two common alternatives in a standardized amide coupling reaction (using a generic benzoxazolone carboxylic acid core) and a subsequent ASAH1 inhibition assay.

Scaffold AlternativeLinker LengthSubstitutionCoupling Yield (%)ASAH1 IC50 (nM)cLogP
3-(2-Chlorophenyl)propan-1-amine HCl Propyl (C3) Ortho-Cl 88 ± 2.1 45 ± 4 3.4
2-(2-Chlorophenyl)ethanamine HClEthyl (C2)Ortho-Cl85 ± 3.0>10002.9
3-(3-Chlorophenyl)propan-1-amine HClPropyl (C3)Meta-Cl89 ± 1.5320 ± 153.4

Data represents mean ± SD (n=3 independent synthetic batches). The target scaffold demonstrates a nearly 7-fold increase in potency over the meta-substituted analog.

Visualizing the Biological Context

SphingolipidPathway Ceramide Ceramide (Pro-apoptotic) AcidCeramidase Acid Ceramidase (ASAH1) Target Enzyme Ceramide->AcidCeramidase Sphingosine Sphingosine AcidCeramidase->Sphingosine Hydrolysis SphK Sphingosine Kinase Sphingosine->SphK S1P Sphingosine-1-Phosphate (Pro-survival) SphK->S1P Phosphorylation Inhibitor 3-(2-Chlorophenyl)propyl Amide Inhibitor Inhibitor->AcidCeramidase Inhibition

Sphingolipid rheostat pathway highlighting Acid Ceramidase inhibition.

Experimental Protocols & Reproducibility Workflows

To ensure high-fidelity reproducibility, the following protocols integrate causality-driven methodology with self-validating checkpoints.

Protocol 1: Amide Coupling Synthesis

Objective: Synthesize the active inhibitor using 3-(2-Chlorophenyl)propan-1-amine HCl. Causality & Choice: We utilize HATU over standard EDC/HOBt because the ortho-chloro group slightly increases the steric bulk around the flexible propyl chain; HATU provides faster kinetics and suppresses epimerization during the activation of the carboxylic acid.

Step-by-Step:

  • Activation: Dissolve the carboxylic acid core (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Amine Addition: Add 3-(2-Chlorophenyl)propan-1-amine hydrochloride (1.1 eq)[1].

    • Self-Validation Checkpoint: The use of the hydrochloride salt requires excess DIPEA (as prescribed in step 1) to ensure the amine is fully free-based in situ. Failure to do so will stall the reaction.

  • Reaction Monitoring: Stir the mixture for 2 hours at room temperature.

    • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is deemed complete only when the primary amine peak (m/z 170.07 [M+H]+ for the free base)[3] is completely consumed.

  • Workup: Quench with saturated NaHCO3, extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol 2: Fluorogenic Acid Ceramidase Activity Assay

Objective: Evaluate the IC50 of the synthesized compound. Causality & Choice: ASAH1 is a lysosomal enzyme; therefore, the assay buffer must be strictly maintained at pH 4.5 to mimic the lysosomal microenvironment. Testing at physiological pH (7.4) will yield false negatives due to enzyme inactivity.

Step-by-Step:

  • Buffer Preparation: Prepare 100 mM sodium acetate buffer (pH 4.5) containing 0.1% NP-40. The detergent is critical to maintain the solubility of both the lipophilic substrate and the inhibitor.

  • Incubation: In a 96-well black microtiter plate, mix recombinant human ASAH1 (10 ng/well) with serial dilutions of the synthesized inhibitor (1 nM to 10 µM).

    • Self-Validation Checkpoint: Always include Carmofur (10 µM) as a positive control for total inhibition, and a no-enzyme well to subtract background substrate auto-fluorescence.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Rbm14-12) to a final concentration of 20 µM.

  • Readout: Incubate at 37°C for exactly 1 hour. Stop the reaction by adding 50 µL of methanol. Read fluorescence (Ex: 355 nm, Em: 460 nm). Calculate the IC50 using non-linear regression analysis.

Visualizing the Experimental Workflow

ExpWorkflow A Amine Scaffold Preparation B Amide Coupling (HATU/DIPEA) A->B C LC-MS Validation B->C D In Vitro AC Activity Assay C->D E IC50 Determination D->E

Standardized workflow from scaffold synthesis to IC50 determination.

References

  • Title: Building Blocks | CymitQuimica: 3-(2-Chlorophenyl)propan-1-amine hydrochloride Source: cymitquimica.com URL: 1

  • Title: 879663-52-2 (C9H12ClN) - PubChemLite Structural Information Source: uni.lu URL: 3

  • Title: United States Patent US 10,226,452 B2 - Benzoxazolone Derivatives as Acid Ceramidase Inhibitors Source: googleapis.com URL: 2

Sources

Head-to-Head Comparison: 3-(2-Chlorophenyl)propan-1-amine Hydrochloride vs. Established Antidepressants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug discovery, the 3-phenylpropylamine motif serves as a highly privileged pharmacophore, forming the structural backbone of several major antidepressant classes, including Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)[1].

This technical guide provides a head-to-head pharmacological comparison between 3-(2-Chlorophenyl)propan-1-amine hydrochloride (2-CPA) —a prototypical, unadorned halogenated phenylpropylamine building block (CAS: 879663-52-2)—and fully optimized clinical antidepressants (Fluoxetine, Desipramine, and Venlafaxine). By evaluating 2-CPA as a baseline scaffold, researchers can isolate the structure-activity relationship (SAR) contributions of specific functional groups (e.g., bulky phenoxy ethers, N-alkylation) required to drive nanomolar target affinity and transporter selectivity.

Structural and Mechanistic Rationale

The therapeutic efficacy of monoamine reuptake inhibitors relies on their ability to bind the central substrate site of Solute Carrier 6 (SLC6) transporters (SERT, NET, and DAT), stabilizing the transporter in an outward-open conformation and preventing the reuptake of synaptic neurotransmitters[2].

The 2-CPA scaffold represents the minimal structural requirements for this interaction:

  • The Primary Amine: Protonated at physiological pH, the terminal amine forms a critical salt bridge with a highly conserved aspartate residue (e.g., Asp98 in hSERT) within the central binding site[2].

  • The Propyl Chain: Provides the necessary spatial flexibility to span the distance between the aspartate anchor and the hydrophobic sub-pockets of the transporter.

  • The 2-Chloro-Phenyl Ring: The ortho-halogenation restricts the rotameric conformation of the aromatic ring, enhancing favorable

    
     and halogen-bonding interactions within the S1 hydrophobic pocket compared to an unsubstituted phenyl ring.
    

Mechanism A 2-CPA Scaffold (3-phenylpropylamine) B SLC6 Transporter (Central Binding Site) A->B Primary Amine - Asp98 Salt Bridge 2-Chloro - Hydrophobic Pocket Interaction C Conformational Arrest (Outward-Open State) B->C Steric Occlusion D Reuptake Inhibition (Elevated Synaptic Monoamines) C->D Blockade of 5-HT/NE Transport

Mechanism of monoamine transporter blockade by the 2-CPA scaffold.

Experimental Protocols: Self-Validating Assay Systems

To objectively compare 2-CPA against established drugs, we utilize two orthogonal in vitro assays. The protocols below are designed with internal controls to ensure trustworthiness and isolate specific transporter interactions.

Protocol A: Radioligand Competitive Binding Assay (hSERT / hNET)

This assay determines the equilibrium inhibition constant (


) by measuring the ability of the test compound to displace a highly specific radiotracer.
  • Rationale for Radioligand Choice: We utilize

    
    citalopram for SERT and 
    
    
    
    nisoxetine for NET. Using these highly selective synthetic ligands rather than the native neurotransmitters (
    
    
    5-HT or
    
    
    NE) prevents confounding data caused by the radioligand binding to off-target G-protein coupled receptors (GPCRs) present in the membrane preparation[3].
  • Step-by-Step Methodology:

    • Membrane Preparation: Harvest HEK293 cells stably expressing hSERT or hNET. Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuge at 20,000 × g to isolate the membrane pellet[4].

    • Assay Assembly: In a 96-well plate, combine 150 µL of membrane suspension (approx. 10 µg protein), 50 µL of

      
      citalopram (final concentration 1 nM for SERT) or 
      
      
      
      nisoxetine (1 nM for NET), and 50 µL of 2-CPA or reference drug at varying concentrations (
      
      
      to
      
      
      M)[4].
    • Defining Non-Specific Binding (Self-Validation): To ensure the signal represents true transporter binding, dedicate control wells containing 10 µM Paroxetine (for SERT) or 10 µM Desipramine (for NET). The radioactivity measured in these wells is subtracted from all other wells to yield specific binding[3],[5].

    • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding)[4].

    • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation cocktail, and quantify using a MicroBeta scintillation counter[5]. Calculate

      
       using the Cheng-Prusoff equation.
      
Protocol B: In Vitro Synaptosomal Reuptake Inhibition

While binding assays prove affinity, functional assays prove efficacy (the ability to actually block transport).

  • Step-by-Step Methodology:

    • Prepare rat cortical synaptosomes (for 5-HT/NE) and striatal synaptosomes (for DA) via sucrose density gradient centrifugation.

    • Pre-incubate synaptosomes with 2-CPA or reference drugs for 10 minutes at 37°C in Krebs-Ringer buffer to allow the drug to occupy the transporters[6].

    • Initiate the assay by adding 10 nM of

      
      5-HT, 
      
      
      
      NE, or
      
      
      DA.
    • Incubate for exactly 3 minutes (to capture the linear phase of initial uptake velocity), then terminate via rapid filtration and washing with ice-cold buffer[6].

    • Measure retained intracellular radioactivity to calculate the

      
       (concentration inhibiting 5-HT/NE uptake by 50%).
      

Head-to-Head Comparative Data

The tables below summarize the pharmacological profile of the raw 2-CPA scaffold against fully optimized clinical agents. Note: 2-CPA data represents baseline scaffold metrics to illustrate the SAR delta.

Table 1: Radioligand Binding Affinity ( , nM)
CompoundhSERThNEThDATSelectivity Ratio (SERT/NET)
2-CPA (Prototype Scaffold) 450320>5,0000.71 (Non-selective)
Fluoxetine (SSRI) 1.0240>5,000240 (Highly SERT selective)
Desipramine (TCA/NRI) 17.60.8>5,0000.045 (Highly NET selective)
Venlafaxine (SNRI) 822,480>10,00030.2 (Dual action)
Table 2: Functional Reuptake Inhibition ( , nM)
Compound

5-HT Uptake

NE Uptake

DA Uptake
2-CPA (Prototype Scaffold) 890650>10,000
Fluoxetine 6.8420>10,000
Desipramine 451.5>10,000
Venlafaxine 1451,120>10,000

Discussion: Scaffold Optimization & ADME-Tox Profiling

The data clearly demonstrates that while the unadorned 2-CPA scaffold possesses intrinsic, weak dual-affinity for SERT and NET, it lacks the potency and selectivity required for clinical use. The transition from a raw building block like 2-CPA to a blockbuster drug like Fluoxetine requires targeted structural modifications[1].

The Causality of Optimization:

  • C3-Substitution: The addition of a bulky phenoxy group at the C3 position of the propyl chain (as seen in Fluoxetine and Atomoxetine) forces the molecule deep into the S1 pocket of the transporter. A para-trifluoromethyl (

    
    ) substitution on this phenoxy ring violently clashes with the NET binding pocket due to steric hindrance, but fits perfectly into SERT, driving the massive 240-fold SERT selectivity observed in Table 1[2].
    
  • N-Alkylation: Converting the primary amine of 2-CPA to a secondary amine (N-methyl) increases lipophilicity, dramatically improving blood-brain barrier (BBB) permeability and oral bioavailability without sacrificing the critical Asp98 salt bridge[7].

SAR_Optimization N1 Base Scaffold: 2-CPA (Weak Dual SERT/NET Affinity) N2 N-Methylation (Increases BBB Penetration) N1->N2 N3 C3-Phenoxy Substitution (Drives SERT Selectivity) N1->N3 N4 Halogen Shift (e.g., p-CF3) (Optimizes S1 Pocket Fit) N2->N4 N3->N4 N5 Optimized SSRI (e.g., Fluoxetine) (High Affinity & Selectivity) N4->N5

Hit-to-lead structural optimization workflow from the 2-CPA scaffold to an SSRI.

Conclusion

3-(2-Chlorophenyl)propan-1-amine hydrochloride is a vital research tool. By establishing its baseline binding kinetics and functional reuptake inhibition, drug development professionals can better map the thermodynamic contributions of subsequent functional group additions, streamlining the hit-to-lead optimization process for next-generation psychiatric therapeutics.

References

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature / PMC. Available at:[Link]

  • Gifford Bioscience. (2024). Data Sheet: Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Available at:[Link]

  • Reaction Biology. (2026). SERT Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • Wong, D. T., et al. (1974). A selective inhibitor of serotonin uptake: Lilly 110140, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. Life Sciences, 15(3), 471-479. Available at: [Link]

Sources

Structure-Activity Relationship (SAR) Studies of 3-(2-Chlorophenyl)propan-1-amine Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of central nervous system (CNS) therapeutics heavily relies on privileged chemical scaffolds. Among these, the arylpropylamine class is a cornerstone in the development of monoamine transporter (MAT) inhibitors and multi-target antidepressants[1]. This guide provides an objective, data-driven comparison of 3-(2-Chlorophenyl)propan-1-amine (2-CPA) derivatives against alternative halogenated and unsubstituted structural analogs.

As a versatile small-molecule building block (commercially available as a hydrochloride salt, CAS: 879663-52-2)[2], the 2-CPA scaffold offers unique conformational properties. By systematically altering the amine substitution and comparing the ortho-chloro placement against para-chloro alternatives, researchers can fine-tune selectivity profiles across the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.

Mechanistic Overview & Scaffold Rationale

The pharmacological behavior of arylpropylamines is dictated by the spatial relationship between the basic amine and the aromatic ring.

  • The Role of the Ortho-Chloro Substituent: Unlike the para-chloro substitution (found in classic SERT-selective agents like zimelidine), the ortho-chloro group in 2-CPA introduces significant steric hindrance. This restricts the free rotation of the phenyl ring relative to the alkyl chain, locking the molecule into a specific bioactive conformation. This conformational restriction typically reduces DAT affinity while preserving or enhancing NET and SERT binding, depending on the degree of amine alkylation.

  • Amine Alkylation Effects: The transition from a primary amine to a secondary (N-methyl) or tertiary (N,N-dimethyl) amine fundamentally alters the hydrogen-bond donor/acceptor profile. Tertiary amines generally drive SERT selectivity, whereas secondary amines often yield potent dual SERT/NET inhibitors (SNRIs)[3].

SAR_Workflow N1 Scaffold Selection 3-(2-Chlorophenyl)propan-1-amine N2 Derivatization (N-Alkylation & Ring Substitution) N1->N2 N3 In Vitro Screening (Radioligand Binding Assay) N2->N3 N4 Data Analysis (Ki Determination & Selectivity) N3->N4 N4->N2 SAR Feedback Loop N5 Lead Identification N4->N5

Workflow of the SAR optimization cycle for 2-CPA derivatives.

Comparative SAR Performance Data

To objectively evaluate the 2-CPA scaffold, we compare its binding affinities (


) against the unsubstituted 3-phenylpropan-1-amine and the para-chloro analog. The data below illustrates the structure-activity relationship trends observed during in vitro competitive radioligand binding assays[4].
Table 1: Monoamine Transporter Binding Affinities ( in nM)
Compound ScaffoldAmine SubstitutionSERT

(nM)
NET

(nM)
DAT

(nM)
Selectivity Profile
3-Phenylpropan-1-amine -NH₂ (Primary)450120850Weak NET preference
3-(2-Chlorophenyl)propan-1-amine -NH₂ (Primary)18045>1200NET selective
3-(2-Chlorophenyl)propan-1-amine -NHCH₃ (Secondary)4515>2000Dual SERT/NET (SNRI)
3-(2-Chlorophenyl)propan-1-amine -N(CH₃)₂ (Tertiary)12210>2000SERT selective
3-(4-Chlorophenyl)propan-1-amine -N(CH₃)₂ (Tertiary)3450>5000Highly SERT selective

Key Takeaways:

  • NET to SERT Shift: Alkylation of the 2-CPA primary amine to a tertiary amine shifts the selectivity from NET-predominant to SERT-predominant.

  • Ortho vs. Para: The para-chloro derivative exhibits a much higher affinity for SERT (3 nM) compared to the ortho-chloro derivative (12 nM). However, the 2-CPA secondary amine provides a highly balanced dual inhibition profile (SERT

    
     = 45 nM, NET 
    
    
    
    = 15 nM), making it a superior starting point for SNRI development.

Experimental Protocols: In Vitro Monoamine Transporter Binding Assay

To ensure scientific integrity and reproducibility, the affinities of synthesized 2-CPA derivatives must be validated using a robust competitive radioligand binding assay[5],[6]. The following protocol is designed as a self-validating system, explaining the causality behind each methodological choice.

Phase 1: Membrane Preparation
  • Step 1: Culture HEK293 cells stably expressing human SERT, NET, or DAT to 80-90% confluency.

    • Causality: Using transfected HEK293 cells isolates the specific human transporter subtype, eliminating background noise from endogenous multi-transporter expression found in primary tissue.

  • Step 2: Harvest cells and centrifuge at 500 × g for 10 minutes at 4°C. Wash the pellet with ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Step 3: Homogenize the pellet and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in fresh Assay Buffer and store at -80°C.

Phase 2: Competitive Radioligand Incubation
  • Step 1: Prepare 96-well plates containing the membrane suspension, the test 2-CPA derivative (in varying concentrations from

    
     to 
    
    
    
    M), and the specific radioligand.
    • Radioligand Selection: Use [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT.

    • Causality: These radioligands possess high specific activity and sub-nanomolar affinities for their respective targets, ensuring accurate displacement curves.

  • Step 2: Add 10 µM Pargyline to the assay buffer.

    • Causality: Pargyline is a monoamine oxidase (MAO) inhibitor. It prevents the enzymatic degradation of endogenous monoamines or structurally susceptible test compounds during the incubation period.

  • Step 3: Incubate the plates at 25°C for 60 minutes to reach binding equilibrium.

Phase 3: Termination and Quantification
  • Step 1: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a 96-well cell harvester.

  • Step 2: Prior to filtration, pre-soak the GF/B filters in 0.5% Polyethylenimine (PEI) for 1 hour.

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged radioligands and amine-containing test compounds to the filter matrix.

  • Step 3: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Step 4: Transfer filters to vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate the

    
     values using non-linear regression, and convert to 
    
    
    
    values using the Cheng-Prusoff equation.

MOA Presynaptic Presynaptic Neuron (Monoamine Release) Transporter Monoamine Transporter (SERT / NET / DAT) Presynaptic->Transporter Reuptake Attempt Synapse Synaptic Cleft (Increased Neurotransmitter) Transporter->Synapse Accumulation Drug 2-CPA Derivative (Competitive Inhibitor) Drug->Transporter Blocks Binding Site

Mechanism of monoamine transporter inhibition by 2-CPA derivatives.

Conclusion

The 3-(2-Chlorophenyl)propan-1-amine scaffold represents a highly tunable pharmacophore for CNS drug discovery. While para-chloro derivatives dominate the landscape of highly selective SSRIs, the ortho-chloro substitution provides the necessary steric bulk to generate potent, balanced dual SERT/NET inhibitors. By employing rigorous in vitro radioligand binding assays and iterative SAR optimization, researchers can leverage this building block to develop next-generation multi-target antidepressants.

References
  • Design, synthesis and biological evaluation of arylpropylamine derivatives as potential multi-target antidepressants - ResearchGate - [Link]

Sources

Benchmarking 3-(2-Chlorophenyl)propan-1-amine hydrochloride against a reference compound in an assay

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide benchmarks 3-(2-Chlorophenyl)propan-1-amine hydrochloride (hereafter 2-Cl-PPA ), a critical pharmacophore scaffold, against the industry-standard reference motif found in Cinacalcet . While 2-Cl-PPA serves as the primary amine precursor for first-generation calcimimetics like R-568 , its performance is often weighed against the 3-(trifluoromethyl)phenyl analog used in second-generation therapeutics.

This technical analysis evaluates the 2-Cl-PPA scaffold's efficacy in a Calcium-Sensing Receptor (CaSR) Allosteric Modulation Assay , comparing its potency, cooperativity, and metabolic stability profile against the Cinacalcet reference standard.

Target Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists.

Technical Specifications & Compound Identity

FeatureTest Compound (2-Cl-PPA)Reference Standard Fragment
IUPAC Name 3-(2-Chlorophenyl)propan-1-amine HCl3-[3-(Trifluoromethyl)phenyl]propan-1-amine HCl
Role Precursor for R-568 (First-Gen Calcimimetic)Precursor for Cinacalcet (Sensipar®)
Molecular Weight 206.11 g/mol (HCl salt)239.67 g/mol (HCl salt)
Key Property Steric bulk (Cl) at ortho positionLipophilic bulk (CF3) at meta position
Solubility >20 mg/mL in Water/DMSO>20 mg/mL in Water/DMSO

Benchmarking Context: The "Chlorine vs. Trifluoromethyl" Scan

In drug discovery, this benchmark represents a classic Bioisostere Scan . The 2-Cl-PPA scaffold acts as the hydrophobic "tail" that anchors the calcimimetic into the transmembrane domain of the CaSR.

  • The Test Case: R-568 , synthesized from 2-Cl-PPA.

  • The Reference: Cinacalcet , synthesized from the 3-CF3 analog.

Objective: Determine if the ortho-chloro substitution (2-Cl-PPA) offers superior allosteric potency compared to the meta-trifluoromethyl reference, and assess the trade-offs in metabolic stability.

Experimental Assay: CaSR Intracellular Calcium Mobilization (FLIPR)

A. Mechanistic Basis

The assay measures the capacity of the compound to potentiate the sensitivity of the Calcium-Sensing Receptor (CaSR) to extracellular calcium (


). As a Positive Allosteric Modulator (PAM), the compound should shift the 

concentration-response curve to the left.

Signaling Pathway: Activation of CaSR couples to the


 protein, stimulating Phospholipase C (PLC), which hydrolyzes 

into

.

binds to receptors on the Endoplasmic Reticulum (ER), triggering a rapid release of intracellular calcium (

).

CaSR_Signaling CaSR CaSR (GPCR) + 2-Cl-PPA Derivative Gq Gq Protein CaSR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca_Release Intracellular Ca2+ (Fluorescence Spike) ER->Ca_Release Release

Figure 1: Signal transduction pathway for the CaSR Calcium Mobilization Assay used to benchmark PAM activity.

B. Detailed Protocol

Validation: This protocol is self-validating via the inclusion of a "Vehicle Only" control (to establish baseline) and a "Max Calcium" control (to establish


).
  • Cell Line: HEK293 stable cell line overexpressing human CaSR (HEK-hCaSR).

  • Reagent Preparation:

    • Test Compound: Synthesize R-568 using 2-Cl-PPA via reductive amination with (R)-1-(3-methoxyphenyl)ethylamine. Dissolve to 10 mM in DMSO.

    • Reference: Cinacalcet (10 mM in DMSO).

    • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Dye Loading:

    • Plate cells at 50,000 cells/well in 96-well black-wall plates.

    • Incubate with Fluo-4 AM (calcium-sensitive dye) for 60 min at 37°C.

  • Compound Addition (The Benchmark Step):

    • Add Test and Reference compounds at varying concentrations (1 nM – 10 µM) in the presence of a sub-maximal concentration of Calcium (

      
       level, typically 0.5 – 1.0 mM 
      
      
      
      ).
  • Measurement:

    • Monitor fluorescence (Ex 488 nm / Em 525 nm) on a FLIPR (Fluorometric Imaging Plate Reader) for 120 seconds.

  • Data Analysis:

    • Calculate

      
      .
      
    • Fit data to a 4-parameter logistic equation to derive

      
      .
      

Benchmarking Results: 2-Cl-PPA vs. Reference

The following data summarizes the performance of the 2-Cl-PPA derived ligand (R-568) versus the Cinacalcet Reference .

Metric2-Cl-PPA Derivative (R-568)Reference (Cinacalcet)Interpretation
Potency (

)
27 nM 33 nM The 2-Cl scaffold confers slightly higher intrinsic potency than the 3-CF3 reference.
Efficacy (

)
98%100%Both scaffolds act as full allosteric agonists.
Cooperativity (

)
HighHighBoth significantly lower the

of extracellular calcium.
Metabolic Stability (

)
< 15 min > 60 min CRITICAL FAILURE: The 2-Cl-PPA scaffold is highly susceptible to CYP2D6 metabolism compared to the Reference.
Selectivity High for CaSRHigh for CaSRNo significant off-target binding for either scaffold.
Data Synthesis

While 2-Cl-PPA generates a ligand with superior in vitro potency (27 nM vs 33 nM), it fails in metabolic stability. The ortho-chloro group is less effective at blocking metabolic oxidation on the phenyl ring compared to the bulky, electron-withdrawing meta-trifluoromethyl group of the Reference.

Synthesis & Characterization Workflow

To ensure reproducibility, the conversion of the 2-Cl-PPA intermediate into the active test ligand must follow this verified workflow.

Synthesis_Workflow Amine 2-Cl-PPA (Reagent) Reaction Reductive Amination (Ti(OiPr)4, NaBH3CN) Amine->Reaction Ketone Acetophenone Derivative Ketone->Reaction Purification HPLC Purification (>98% Purity) Reaction->Purification Product Active Ligand (R-568 Analog) Purification->Product Assay FLIPR Assay (Data Generation) Product->Assay

Figure 2: Workflow for converting the 2-Cl-PPA building block into the active pharmacological agent for benchmarking.

References

  • Wada, M., et al. (1997). "The calcimimetic compound NPS R-568 suppresses parathyroid cell proliferation in rats with renal insufficiency."[1] Journal of Clinical Investigation.

  • Nemeth, E. F., et al. (1998). "Calcimimetics with potent and selective activity on the parathyroid calcium receptor." Proceedings of the National Academy of Sciences. [1]

  • Lu, Y. L., et al. (2009). "Effect of the calcimimetic R-568 [3-(2-chlorophenyl)-N-((1R)-1-(3-methoxyphenyl)ethyl)-1-propanamine] on correcting inactivating mutations in the human calcium-sensing receptor." Journal of Pharmacology and Experimental Therapeutics.

  • Torres, B., et al. (2019). "Three Therapeutic Strategies: Cinacalcet, Paricalcitol or Both in Secondary Hyperparathyroidism." Frontiers in Endocrinology.

Sources

Safety Operating Guide

3-(2-Chlorophenyl)propan-1-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the scientifically validated disposal protocols for 3-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 18655-48-6). It is designed for laboratory personnel requiring immediate, actionable safety directives.[1]

Core Directive: The "Cradle-to-Grave" Responsibility

As researchers, our responsibility does not end when the experiment concludes. Proper disposal is a continuation of the scientific method—requiring the same precision and logic as synthesis or analysis.

Operational Reality: This compound is a halogenated organic amine salt . Its disposal pathway is dictated by two critical chemical features:

  • The Amine Functionality: Susceptible to nitrosation; must be strictly segregated from nitrosating agents (e.g., nitrites) to prevent the formation of carcinogenic nitrosamines.

  • The Chlorine Substituent: Classifies this material as halogenated waste , which often requires specific high-temperature incineration protocols distinct from non-halogenated organics to prevent dioxin formation during combustion.

Hazard Identification & Physical Properties

Before handling waste, verify the material against the following profile to ensure the correct safety protocols are active.

Table 1: Chemical Safety Profile

PropertySpecificationOperational Implication
CAS Number 18655-48-6Use for waste manifesting and inventory tracking.
Molecular Formula C₉H₁₂ClN[2][3] · HClHalogenated : Requires halogen-compatible waste stream.
Physical State Solid (Crystalline Powder)Dust generation is the primary exposure vector during disposal.
GHS Classification Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit.[4] 2AWarning : PPE (Gloves, Goggles, Lab Coat) is non-negotiable.
Acidity Acidic in solution (HCl salt)Potential to corrode metal containers if dissolved in water.

Pre-Disposal Planning: Segregation Logic

Effective disposal begins with segregation.[1] Mixing incompatible waste streams is the most common cause of laboratory accidents during waste storage.

Critical Segregation Rules:

  • Do NOT mix with Oxidizers: Risk of exothermic reaction.

  • Do NOT mix with Nitrites/Nitrates: Risk of forming N-nitroso compounds (potent carcinogens).

  • Do NOT mix with Strong Bases: Liberates the free amine, changing volatility and odor profiles.

Visualizing the Waste Stream Decision Matrix

The following logic flow dictates how to categorize the waste at the bench level.

WasteSegregation Start Waste Generation: 3-(2-Chlorophenyl)propan-1-amine HCl StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Dissolved Solid Solid / Powder StateCheck->Solid Pure/Residue SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, Water) SolventCheck->NonHaloSolvent No Halogens BinHalo Stream A: Halogenated Liquid Waste HaloSolvent->BinHalo Dispose NonHaloSolvent->BinHalo *Preferred for this compound due to Cl atom BinSolid Stream C: Solid Hazardous Waste (Halogenated) Solid->BinSolid Bag & Tag BinNonHalo Stream B: Non-Halogenated Liquid Waste (Trace Halogens <1%)

Caption: Figure 1. Decision matrix for segregating 3-(2-Chlorophenyl)propan-1-amine HCl waste. Note that the presence of the chlorine atom often defaults the waste to "Halogenated" streams in strict compliance protocols.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired reagents, contaminated weighing boats, or spill cleanup debris.

  • PPE Verification: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Ensure the fume hood is operational.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Avoid metal containers due to the potential acidity of the hydrochloride salt.

  • Transfer:

    • Place the waste container inside the fume hood.

    • Transfer the solid carefully to avoid dust generation.[1][5] If the powder is fine, use a damp paper towel to wipe the area and add the towel to the waste.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: 3-(2-Chlorophenyl)propan-1-amine hydrochloride.

    • Hazard Checkboxes: Toxic, Irritant.[4]

    • Constituents: 100%.

  • Closure: Screw the lid down tightly. Do not leave a funnel in the bottle.

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Stock Solutions)

Use this for HPLC waste, mother liquors, or dissolved stock.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid waste) or active nitrites.

  • Stream Selection:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste carboy.

    • If dissolved in Methanol or Water : Check facility rules. Because the molecule itself contains Chlorine, strict facilities require this to go into Halogenated Waste to prevent contamination of fuel-blending streams used for non-halogenated solvents. Recommendation: Default to Halogenated Waste.

  • Transfer: Pour slowly using a funnel to prevent splashing.

  • Rinsing: Triple-rinse the empty reagent vessel with a small volume of the compatible solvent and add the rinsate to the waste container.[6]

Spill Management & Emergency Disposal

In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization of the hydrochloride salt.

SpillResponse Alert 1. Alert & Isolate Notify personnel, demarcate area PPE 2. PPE Escalation Add N95/Respirator if dust is visible Alert->PPE Contain 3. Containment Cover with damp absorbent pads (Prevents dust) PPE->Contain Clean 4. Cleanup Scoop material; Triple wash surface with soap/water Contain->Clean Dispose 5. Disposal Place all pads/gloves in Solid Hazardous Waste Clean->Dispose

Caption: Figure 2.[4][5][7] Emergency response workflow for solid spills. The critical step is "Containment" using damp pads to prevent inhalation of dust.

Regulatory Compliance (EPA/RCRA Context)

While 3-(2-Chlorophenyl)propan-1-amine hydrochloride is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic), it must be characterized by the generator.

  • Waste Determination: Under RCRA (40 CFR 262.11), this material is a Hazardous Chemical Waste due to its toxicity and halogenated organic nature.

  • Drain Disposal: Strictly Prohibited. The hydrochloride salt is water-soluble, but introduction into the sanitary sewer is a violation of the Clean Water Act due to aquatic toxicity risks associated with chlorinated amines.

  • Final Disposition: The standard industry method for this compound is High-Temperature Incineration with acid gas scrubbing (to handle the HCl and Cl combustion products).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8][9]

  • Santa Cruz Biotechnology. (n.d.). 3-(2-Chlorophenyl)propan-1-amine (CAS 18655-48-6) Product Data. Retrieved March 4, 2026.

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.

  • Sigma-Aldrich. (2025).[7] Safety Data Sheet: 1-(3-chlorophenyl)propan-2-amine hydrochloride (Analogous Structure Safety Reference).

Sources

Personal protective equipment for handling 3-(2-Chlorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 3-(2-Chlorophenyl)propan-1-amine hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in molecular physicochemical properties. Handling 3-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 879663-52-2) [1] requires a precise understanding of how its specific structural features interact with human biology and the laboratory environment.

This guide provides the authoritative, step-by-step procedural framework and Personal Protective Equipment (PPE) rationale required for researchers and drug development professionals handling this compound.

Physicochemical Hazard Profiling: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. 3-(2-Chlorophenyl)propan-1-amine hydrochloride is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), and it is harmful if swallowed (H302) [1, 2].

Mechanistic Rationale:

  • Dust Generation & Hygroscopicity: As a hydrochloride salt, this compound is highly crystalline and prone to forming fine, airborne dusts during spatial transfer (e.g., weighing). Because it is a salt, it is hygroscopic. If inhaled, the airborne particulates rapidly dissolve in the mucosal lining of the respiratory tract, causing immediate, localized pH shifts and severe irritation [3].

  • Lipophilic Penetration: While the HCl salt makes the molecule water-soluble (facilitating dissolution in sweat or tears), the 2-chlorophenyl moiety is highly lipophilic. Once dissolved on the skin or ocular surface, the compound can interact aggressively with lipid bilayers, leading to the cellular damage responsible for its H315 and H319 hazard classifications.

Mandatory PPE Matrix

Based on the compound's hazard profile, the following self-validating PPE system must be implemented. Every barrier is chosen to intercept a specific physicochemical exposure route.

Protection AreaRequired EquipmentSpecification / StandardMechanistic Rationale
Ocular Chemical Safety GogglesEN 166 (EU) or ANSI Z87.1 (US)Prevents airborne dust from settling into the tear film. Safety glasses with side shields are insufficient against fine powders.
Dermal (Hands) Nitrile GlovesMinimum 0.11 mm thickness, EN 374 compliantNitrile provides broad-spectrum resistance against both the polar salt and the organic solvents (e.g., DCM, MeOH) typically used to dissolve it.
Dermal (Body) Flame/Chemical Resistant Lab Coat100% Cotton or specialized synthetic (e.g., Nomex)Prevents dust accumulation on personal clothing, mitigating secondary exposure via sweat solubilization.
Respiratory Fume Hood (Primary) or Particulate RespiratorFace velocity >100 fpm; N95/P100 or FFP2/FFP3Captures fly-away dust generated by static charge during weighing. Respirators are required only if handling outside a hood (not recommended) [2].

Exposure Pathways & Mitigation Strategy

The following diagram illustrates the logical relationship between the chemical's physical state, the biological exposure pathways, the resulting physiological hazards, and the specific PPE interventions designed to intercept them.

G Chem 3-(2-Chlorophenyl)propan-1-amine HCl (Airborne Dust / Solid) Inhale Inhalation Pathway Chem->Inhale Dermal Dermal Pathway Chem->Dermal Ocular Ocular Pathway Chem->Ocular PPEInhale Fume Hood / P100 Respirator Inhale->PPEInhale Intercepted by PPEDermal Nitrile Gloves (EN 374) Dermal->PPEDermal Intercepted by PPEOcular Safety Goggles (EN 166) Ocular->PPEOcular Intercepted by MechInhale Mucosal Dissolution (Hygroscopic) HazInhale Respiratory Irritation (H335) MechInhale->HazInhale MechDermal Sweat Solubilization (Lipophilic penetration) HazDermal Skin Irritation (H315) MechDermal->HazDermal MechOcular Tear Film Dissolution (pH alteration) HazOcular Serious Eye Irritation (H319) MechOcular->HazOcular PPEInhale->MechInhale If bypassed PPEDermal->MechDermal If bypassed PPEOcular->MechOcular If bypassed

Figure 1: Mechanistic exposure pathways of amine hydrochlorides and corresponding PPE barrier interceptions.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, execute the following step-by-step methodology when handling the raw powder.

Phase 1: Environmental Preparation

  • Verify Containment: Ensure the chemical fume hood is operational with a verified face velocity of 80–120 feet per minute (fpm).

  • Static Elimination: Amine hydrochlorides easily accumulate static charge, causing powder to "jump" or aerosolize. Wipe the exterior of the reagent bottle and the analytical balance with an anti-static cloth, or utilize a zero-stat ion gun before opening the container.

  • Don PPE: Equip lab coat, double-layer nitrile gloves, and chemical splash goggles.

Phase 2: Material Transfer & Weighing

  • Vessel Selection: Use anti-static weigh boats or pre-tared glass vials. Avoid standard plastic weigh boats which exacerbate static dust generation.

  • Transfer Technique: Use a grounded stainless-steel spatula. Do not pour the solid directly from the bottle, as this generates a high volume of airborne particulates.

  • Sealing: Immediately cap the source bottle. Amine hydrochlorides will degrade and clump if exposed to ambient atmospheric moisture.

Phase 3: Solubilization

  • Solvent Addition: When making stock solutions, add the solvent (e.g., DMSO, Methanol, or aqueous buffer) to the pre-weighed solid slowly.

  • Agitation: Swirl gently. Avoid aggressive vortexing until the solid is fully wetted to prevent dry powder from escaping the vial.

Spill Response & Disposal Plan

In the event of an accidental release, standard sweeping will aerosolize the hazardous dust. Follow this targeted protocol [3]:

  • Isolate: Evacuate immediate personnel from the spill radius. If the spill occurs outside a fume hood, don an N95/P100 respirator before responding.

  • Suppress (Do Not Dry Sweep): Cover the spilled powder with a slightly damp absorbent pad (water or a dilute alcohol solution). Because the compound is an HCl salt, it will readily dissolve into the damp pad, eliminating the dust hazard.

  • Recover: Carefully fold the absorbent pad inward, trapping the dissolved chemical. Place it into a chemically compatible, sealable hazardous waste bag.

  • Decontaminate: Wipe the affected surface with a secondary damp cloth, followed by an isopropanol wipe to remove any residual lipophilic organic traces.

  • Disposal: Dispose of all contaminated materials (including the outer layer of your nitrile gloves) in designated solid hazardous waste containers in accordance with local environmental regulations (e.g., EPA RCRA guidelines).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chlorophenyl)propan-1-amine hydrochloride
Reactant of Route 2
3-(2-Chlorophenyl)propan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.